Product packaging for α-Damascenone(Cat. No.:CAS No. 35044-63-4)

α-Damascenone

Cat. No.: B1149544
CAS No.: 35044-63-4
M. Wt: 190.28
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

α-Damascenone (CAS 35044-63-4) is an alicyclic ketone and a member of the rose ketones family, a group of potent aroma compounds derived from the degradation of carotenoids . It is a key volatile constituent identified in the essence of the Damask rose ( Rosa damascena ), contributing a powerful and complex floral odor that can be detected at exceptionally low thresholds, making it an invaluable reference standard in the study of natural extracts and perfumery . In research applications, this compound is significant for studying the biosynthesis of C13-norisoprenoids, a class of volatile carotenoid metabolites . Its formation from precursors like allenic triols involves critical reaction mechanisms such as the Meyer-Schuster rearrangement, providing a model system for investigating thermal and enzymatic oxidation processes in plants and foods . Beyond rose oil, its presence and influence on the aroma profiles of a wide range of natural products—including fruits, tea, honey, and tobacco—make it essential for analytical and sensory studies in food science and flavor chemistry . Furthermore, it has been identified as a primary odorant in complex matrices such as Kentucky bourbon, underscoring its importance in understanding the chemistry of alcoholic beverages . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate precautions, referring to the safety data sheet for proper handling and storage information.

Properties

CAS No.

35044-63-4

Molecular Formula

C13 H18 O

Molecular Weight

190.28

Synonyms

1-(2,6,6-Trimethyl-2,4-cyclohexadien-1-yl)-2-buten-1-one

Origin of Product

United States

Foundational & Exploratory

α-Damascenone chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Damascenone, a member of the rose ketone family, is a significant contributor to the complex aroma of various natural products, most notably roses, but also found in fruits, wine, and tobacco. Its potent and multifaceted fragrance profile, characterized by fruity, floral, and woody notes, makes it a highly valued compound in the flavor and fragrance industry. Beyond its sensory properties, the unique chemical structure of this compound and its biosynthetic origins from carotenoid degradation present intriguing areas of study for chemists and biochemists. This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and analysis of this compound.

Chemical Structure and Properties

This compound is a C13-norisoprenoid, a class of compounds derived from the enzymatic cleavage of carotenoids. Its chemical structure features a trimethyl-cyclohexadienyl ring coupled with an unsaturated ketone side chain.

IUPAC Name: 1-(2,6,6-trimethylcyclohexa-2,4-dien-1-yl)but-2-en-1-one[1] Synonyms: (E)-1-(2,6,6-trimethyl-2,4-cyclohexadien-1-yl)-2-buten-1-one CAS Number: 43052-87-5 Chemical Formula: C₁₃H₁₈O[1][2] Molecular Weight: 190.28 g/mol [1][2]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is typically a pale yellow liquid with a characteristic powerful and complex aroma.[1][2]

PropertyValueReference
Physical State Pale yellow liquid[1][2]
Melting Point Data not available[2]
Boiling Point 274.00 to 275.00 °C @ 760.00 mm Hg
Density 0.946 - 0.952 g/cm³ @ 20°C[2]
Refractive Index 1.510 - 1.514 @ 20°C[2]
Solubility Soluble in alcohol.[1] Insoluble in water.
Vapor Pressure 0.0064 mmHg @ 20°C[2]
Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. Key expected absorptions include:

  • C=O stretch (conjugated ketone): ~1670 cm⁻¹

  • C=C stretch (alkene): ~1630 cm⁻¹

  • C-H stretch (alkene): ~3030 cm⁻¹

  • C-H stretch (alkane): ~2960 cm⁻¹

Experimental Protocols

Synthesis of this compound from α-Ionone

A common synthetic route to damascones involves the Wharton reaction of α-ionone. A multi-step synthesis of α-damascone from α-ionone has been reported with a total yield of 54.9%.[4][5]

Step 1: Oximation of α-Ionone

  • Dissolve α-ionone (10.0 g, 0.052 mol) in ethanol (20 mL).

  • Prepare a solution of hydroxylamine hydrochloride (3.8 g, 0.06 mol) and sodium acetate (6.4 g, 0.07 mol) in water (15 mL).

  • Add the hydroxylamine hydrochloride solution dropwise to the α-ionone solution.

  • Stir the reaction mixture for 4 hours at 55°C.

  • Cool the mixture to room temperature, dilute with water (60 mL), and extract with ethyl acetate (3 x 80 mL).

  • Wash the combined organic phases with saturated NaHSO₃ solution (100 mL), dry over MgSO₄, and concentrate in vacuo to yield α-ionone oxime.

Step 2: Epoxidation of α-Ionone Oxime

  • Dissolve α-ionone oxime (5.1 g, 0.025 mol) and 10 wt% CTAOH aqueous solution (3.7 mL) in water (70 mL) at 0°C.

  • Slowly add a pre-mixed solution of 30% H₂O₂ (35 mL) and 6 M LiOH aqueous solution (5 mL) while maintaining the temperature below 15°C.

  • After 15 hours, extract the reaction mixture with CH₂Cl₂ (3 x 50 mL), dry the combined organic layers with MgSO₄, and concentrate to give the α-ionone oxime epoxide.[4]

Step 3: Dehydration to α-Ionone Isoxazole

  • Add 35% HCl (1.5 mL) dropwise to a solution of the epoxide (2.0 g, 0.009 mol) in cyclohexane (20 mL) at 35°C.

  • Reflux the mixture for 6 hours.

  • Dilute with water (50 mL), extract with CH₂Cl₂ (3 x 70 mL), and neutralize the combined organic layers with 10% NaOH aqueous solution.

  • Concentrate the organic layer to obtain the α-ionone isoxazole.[4]

Step 4: Reduction to α-Damascone

  • Add metallic sodium (1-3 g) to a solution of the isoxazole (2-6 g) in a suitable solvent.

  • After the initial reaction, add a second solvent and heat the mixture to 75-100°C for 7-10 hours.

  • Neutralize the remaining sodium to obtain the final product, this compound.[6]

Note: This is a generalized protocol based on available literature. Researchers should consult the primary literature for more detailed and optimized conditions.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the method of choice for the quantitative analysis of this compound in complex matrices such as wine and essential oils.[7][8]

Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME for Wine):

  • Place a 5 mL wine sample into a 20 mL headspace vial.

  • Add 1 g of NaCl to enhance the release of volatile compounds.

  • If using an internal standard, add a known amount of a suitable standard (e.g., deuterated damascenone).

  • Equilibrate the sample at a controlled temperature (e.g., 40°C) for a set time (e.g., 15 minutes).

  • Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.

GC-MS Instrumental Parameters:

  • GC Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm x 0.25 µm) is suitable.

  • Injector: Splitless mode at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp to 150°C at 4°C/min.

    • Ramp to 250°C at 10°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, targeting the molecular ion (m/z 190) and characteristic fragment ions.

Quantification: Create a calibration curve using standard solutions of this compound of known concentrations. The concentration of this compound in the sample is determined by comparing its peak area (or the ratio to an internal standard) to the calibration curve.

Biosynthesis of this compound

This compound is formed in nature through the enzymatic degradation of carotenoids, specifically from the oxidative cleavage of xanthophylls like neoxanthin.[9][10] While the pathway for the closely related β-damascenone is more extensively studied, a similar pathway is proposed for the alpha isomer.

The key steps involve:

  • Enzymatic Cleavage: Carotenoid cleavage dioxygenases (CCDs) cleave the C40 carotenoid backbone to produce a C13 intermediate known as grasshopper ketone.

  • Enzymatic Reduction: The grasshopper ketone is then enzymatically reduced.

  • Rearrangement and Dehydration: A series of enzymatic and/or acid-catalyzed reactions lead to the formation of this compound.

Visualizations

Synthesis_of_alpha_Damascenone alpha_ionone α-Ionone oxime α-Ionone Oxime alpha_ionone->oxime Hydroxylamine Hydrochloride epoxide α-Ionone Oxime Epoxide oxime->epoxide H₂O₂, LiOH isoxazole α-Ionone Isoxazole epoxide->isoxazole HCl alpha_damascenone This compound isoxazole->alpha_damascenone Reduction (e.g., Na) GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample (e.g., Wine) hs_spme HS-SPME sample->hs_spme gc_separation GC Separation hs_spme->gc_separation ms_detection MS Detection (SIM) gc_separation->ms_detection quantification Quantification ms_detection->quantification result Result quantification->result Concentration Biosynthesis_Pathway carotenoids C40 Carotenoids (e.g., Neoxanthin) cleavage Enzymatic Cleavage (CCDs) carotenoids->cleavage grasshopper_ketone Grasshopper Ketone (C13 Intermediate) cleavage->grasshopper_ketone reduction Enzymatic Reduction grasshopper_ketone->reduction rearrangement Rearrangement & Dehydration reduction->rearrangement alpha_damascenone This compound rearrangement->alpha_damascenone

References

The Discovery, Synthesis, and Olfactory Perception of α-Damascenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

α-Damascenone, a member of the rose ketone family, is a significant contributor to the aroma of various natural products, most notably roses and wine. Its potent and complex olfactory profile, characterized by fruity, floral, and slightly woody notes, has made it a valuable ingredient in the flavor and fragrance industry. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its chemical synthesis, a summary of its quantitative occurrence, and an exploration of the biochemical pathways governing its perception. This document is intended for researchers, scientists, and professionals in the fields of chemistry, food science, and drug development.

Introduction

This compound is a C13-norisoprenoid, a class of compounds typically formed from the degradation of carotenoids.[1] Although often found in trace amounts, its exceptionally low odor threshold makes it a key impact compound in the overall aroma profile of many substances. The first rose ketones were discovered in 1965 by chemists P. Ruzicka and Dr. Demole through the analysis of Damask Rose Absolute, paving the way for the synthesis and industrial application of this important class of fragrance molecules.[2] this compound and its isomers, including β-damascenone, are renowned for their intricate scent profiles, which are described as sweet, floral, fruity, with apple, plum, and green nuances.[3]

History and Discovery

The journey to understanding this compound began with the chemical analysis of Bulgarian rose oil (Rosa damascena), a prized material in perfumery. In the mid-1960s, researchers at the Swiss company Firmenich undertook a detailed investigation of rose essence, leading to the identification of a new family of fragrant compounds, which they named rose ketones.[4] This family includes the damascones and damascenones. While β-damascenone is a more prominent contributor to the quintessential rose aroma, this compound presents a distinct and equally valuable fragrance profile.[5] The discovery of these compounds was a significant milestone, as it allowed for the synthetic replication of key elements of the rose scent, which were previously only obtainable through expensive and labor-intensive natural extraction.

Chemical Synthesis of this compound

The industrial production of this compound relies on chemical synthesis due to its low abundance in natural sources. Several synthetic routes have been developed, often starting from readily available precursors like α-ionone or dehydrolinalool.[6][7] A common and effective method involves a four-step synthesis from α-ionone.[6]

Experimental Protocol: Synthesis from α-Ionone

This protocol is adapted from a reported synthesis of the closely related α-damascone, illustrating a common synthetic strategy for this class of compounds.[2][6]

Step 1: Oximation of α-Ionone

  • Reaction: α-Ionone is converted to α-ionone oxime.

  • Procedure:

    • Dissolve hydroxylamine hydrochloride (3.8 g, 0.06 mol) and sodium acetate (6.4 g, 0.07 mol) in water (15 mL).

    • Add this solution dropwise to a solution of α-ionone (10.0 g, 0.052 mol) in ethanol (20 mL).

    • Stir the reaction mixture for 4 hours at 55°C.

    • After cooling to room temperature, dilute the mixture with water (60 mL) and extract with ethyl acetate (3 x 80 mL).

    • Wash the combined organic phases with saturated sodium bisulfite solution (100 mL), dry over magnesium sulfate, and concentrate under reduced pressure to yield α-ionone oxime.

  • Yield: Approximately 99.6%[6]

Step 2: Epoxidation of α-Ionone Oxime

  • Reaction: The double bond in the cyclohexene ring of α-ionone oxime is epoxidized.

  • Procedure:

    • Dissolve α-ionone oxime (5.1 g, 0.025 mol) and a 10 wt% aqueous solution of cetyltrimethylammonium hydroxide (CTAOH, 3.7 mL) in water (70 mL) at 0°C.

    • Slowly add a pre-mixed solution of 30% hydrogen peroxide (35 mL) and 6 M lithium hydroxide (5 mL) while maintaining the temperature below 15°C.

    • Stir the reaction for 15 hours.

    • Extract the mixture with dichloromethane (3 x 50 mL), dry the combined organic layers over magnesium sulfate, and concentrate to obtain the α-ionone oxime epoxide.

  • Yield: Approximately 96.1%[6]

Step 3: Dehydration and Rearrangement

  • Reaction: The epoxide undergoes acid-catalyzed dehydration and rearrangement to form an isoxazole derivative.

  • Procedure:

    • Add 35% hydrochloric acid (1.5 mL) dropwise to a solution of the epoxide (2.0 g, 0.009 mol) in cyclohexane (20 mL) at 35°C.

    • Reflux the mixture for 6 hours.

    • After cooling, dilute with water (50 mL) and extract with dichloromethane (3 x 70 mL).

    • Neutralize the combined organic layers with a 10% sodium hydroxide solution and then concentrate to yield the α-ionone isoxazole derivative.

  • Yield: Approximately 79.5%[6]

Step 4: Reduction to this compound

  • Reaction: The isoxazole derivative is reduced to form this compound.

  • Procedure:

    • In a three-necked flask, combine the α-ionone isoxazole derivative (4 g, 0.019 mol), sodium (2 g, 0.086 mol), and cyclohexane (70 mL).

    • Maintain the temperature at 40°C and react for 3 hours.

    • Add absolute ethanol (8 mL) and increase the temperature to reflux until all the metallic sodium has reacted (approximately 8 hours).

    • After the reaction is complete, add ammonium chloride (6 g) and deionized water (30 mL) and allow the layers to separate.

    • Extract the aqueous layer with dichloromethane, dry the combined organic layers over anhydrous magnesium sulfate, and concentrate.

    • Purify the crude product by distillation under reduced pressure to obtain this compound.

  • Yield: Approximately 95.3%[8]

Synthesis_Workflow A α-Ionone B Oximation (Hydroxylamine HCl, NaOAc) A->B C α-Ionone Oxime B->C D Epoxidation (H₂O₂, LiOH) C->D E α-Ionone Oxime Epoxide D->E F Dehydration/Rearrangement (HCl) E->F G α-Ionone Isoxazole F->G H Reduction (Na, Ethanol) G->H I This compound H->I

Quantitative Data

The potent nature of this compound means that it is often present and impactful at very low concentrations. Its quantification in complex matrices like wine and essential oils typically requires sensitive analytical techniques such as gas chromatography-mass spectrometry (GC-MS), often with sample preparation methods like headspace solid-phase microextraction (HS-SPME) to isolate the volatile compounds.[9] For highly complex samples, tandem mass spectrometry (GC-MS/MS) may be employed for enhanced selectivity and sensitivity.[10]

ParameterValueSource(s)
Odor Threshold
α-Damascone in water1.5 - 100 ppb
β-Damascenone in water0.002 ppb
Concentration in Natural Sources
β-Damascenone in wine0.03 - 10.3 µg/L[9]
β-Damascenone in rose oil~100 ppm[10]
Physicochemical Properties
Molecular FormulaC₁₃H₁₈O[1]
Molecular Weight190.29 g/mol [1]
Specific Gravity (α-damascone)0.928 - 0.938 @ 25°C[11]
Refractive Index (α-damascone)1.492 - 1.499 @ 20°C[11]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Sample (e.g., wine, essential oil) B Extraction (e.g., HS-SPME) A->B C Gas Chromatography (Separation) B->C D Mass Spectrometry (Detection/Identification) C->D E Peak Integration D->E F Quantification (Internal/External Standard) E->F

Olfactory Perception and Signaling Pathway

The perception of this compound, like all odorants, is initiated by its interaction with specific olfactory receptors (ORs) located in the cilia of olfactory sensory neurons (OSNs) in the nasal epithelium. These receptors are G protein-coupled receptors (GPCRs). While the specific OR that binds to this compound has not yet been definitively identified, the general mechanism of olfactory signal transduction is well-established.[4][5]

Upon binding of an odorant molecule like this compound to its cognate OR, a conformational change is induced in the receptor. This activates an associated heterotrimeric G protein, specifically the Gαolf subunit. The activated Gαolf then stimulates adenylyl cyclase type III, leading to an increase in the intracellular concentration of cyclic AMP (cAMP). This rise in cAMP opens cyclic nucleotide-gated (CNG) ion channels, allowing an influx of calcium and sodium ions. The influx of cations leads to the depolarization of the OSN membrane. This initial depolarization is further amplified by the opening of calcium-activated chloride channels. The resulting receptor potential, if it reaches the threshold, triggers an action potential that travels along the axon of the OSN to the olfactory bulb in the brain, where the signal is further processed.[4][5]

Olfactory_Signaling_Pathway cluster_extracellular cluster_intracellular odorant odorant receptor receptor odorant->receptor Binding g_protein g_protein ac ac g_protein->ac Stimulation cAMP cAMP ac->cAMP Conversion cng cng cAMP->cng Opening atp ATP atp->ac ions_in Ca²⁺, Na⁺ Influx depolarization Depolarization ions_in->depolarization ca_cl_channel ca_cl_channel ions_in->ca_cl_channel Activation by Ca²⁺ cl_out Cl⁻ Efflux cl_out->depolarization action_potential Action Potential to Brain depolarization->action_potential receptor->g_protein Activation cng->ions_in ca_cl_channel->cl_out

Conclusion

This compound remains a molecule of significant interest in both academic research and industrial applications. Its discovery was a pivotal moment in the history of fragrance chemistry, and the development of efficient synthetic routes has made its unique olfactory properties widely accessible. While the broad strokes of its sensory perception are understood through the general olfactory signaling pathway, future research will likely focus on identifying the specific olfactory receptors responsible for its detection, which could lead to a more nuanced understanding of its complex aroma profile and its interactions with other odorants. The continued study of this compound and other rose ketones will undoubtedly contribute to advancements in flavor and fragrance science, as well as our fundamental understanding of chemosensation.

References

α-Damascenone: A Technical Guide to Natural Sources and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Damascenone is a C13-norisoprenoid compound of significant interest due to its potent and complex aroma, reminiscent of rose, apple, and exotic fruits. Despite its typically low concentrations, it plays a crucial role in the flavor and fragrance profiles of numerous natural products, including fruits, flowers, and beverages. This technical guide provides an in-depth exploration of the natural occurrences of this compound, its biosynthetic origins from carotenoid precursors, and the detailed experimental methodologies employed for its study. Quantitative data are presented for comparative analysis, and key pathways are visualized to facilitate a deeper understanding for research and development applications.

Natural Sources of this compound

This compound is a key contributor to the aroma of a wide variety of plants, fruits, and derived products such as wine and tea.[1] Its presence has been identified in a diverse range of natural materials, including roses (Rosa damascena), grapes (Vitis vinifera), tea, tobacco, tomatoes, passion fruit, and apples.[2][3] While its isomer, β-damascenone, is often more abundant and studied, this compound is also a critical component of their characteristic scents.[4] The concentration of these compounds is typically very low, yet their contribution to the overall aroma is significant due to extremely low odor thresholds.[2]

Table 1: Quantitative Occurrence of Damascenones in Various Natural Sources

Natural SourceCompoundConcentration RangeAnalytical MethodReference
Various Authentic Winesβ-Damascenone0.03 - 10.3 µg/LHS-SPME-MDGC-MS/MS[5]
Various Authentic Winesα-IononeHS-SPME-MDGC-MS/MS[5]
Red Winesβ-Damascenone1 - 2 µg/LNot Specified[6]
White Winesβ-Damascenone5 - 10 µg/LNot Specified[6]
Bulgarian Rose Oilβ-Damascenone0.14% of oilNot Specified[2][3]

Note: Data for this compound is less frequently reported than for its β-isomer. The values for β-damascenone are included to provide context on the typical concentration levels of this class of compounds.

Biosynthesis of this compound

The biosynthesis of this compound is a complex process originating from the oxidative degradation of C40 carotenoid precursors within the plant plastid.[1] This pathway involves a series of enzymatic cleavages and subsequent chemical or enzymatic transformations.

2.1. Carotenoid Precursors

The primary precursors for damascenones are xanthophylls, particularly 9'-cis-neoxanthin and violaxanthin.[1] The biosynthesis of these C40 carotenoids begins with the methylerythritol 4-phosphate (MEP) pathway, which produces geranylgeranyl diphosphate (GGPP). A sequence of enzymatic reactions then converts GGPP into cyclic carotenoids like β-carotene, which are subsequently hydroxylated to form zeaxanthin, violaxanthin, and ultimately neoxanthin.[1]

2.2. Enzymatic Cleavage: The Role of Carotenoid Cleavage Dioxygenases (CCDs)

The initial and rate-limiting step in norisoprenoid formation is the oxidative cleavage of the carotenoid backbone by non-heme iron-containing enzymes known as Carotenoid Cleavage Dioxygenases (CCDs).[1][7] Several CCDs play a role in generating the C13 skeleton of damascenone.

  • Carotenoid Cleavage Dioxygenase 1 (CCD1): This enzyme is known to cleave various carotenoids at the 9,10 and 9',10' positions.[1][8] In grapes, VvCCD1 has been shown to convert a C25 allenic-apo-aldehyde (derived from neoxanthin) into grasshopper ketone, a direct precursor to β-damascenone.[1]

  • Carotenoid Cleavage Dioxygenase 4 (CCD4): VviCCD4b has also been identified as a key enzyme in β-damascenone synthesis in grapes.[1]

  • 9-cis-Epoxycarotenoid Dioxygenase (NCED): Primarily known for its role in producing the phytohormone abscisic acid (ABA) by cleaving 9-cis-violaxanthin or 9-cis-neoxanthin, NCED also contributes to damascenone formation.[1] Overexpression of VvNCED1 has been shown to increase β-damascenone levels, suggesting a direct cleavage of neoxanthin to a damascenone precursor.[1]

2.3. Formation of this compound from Intermediates

Following the initial enzymatic cleavage of neoxanthin, a series of intermediates are formed. The key precursor is believed to be an allenic triol, which can then undergo rearrangement.[9] The formation of damascenone from these precursors can be catalyzed by acid, particularly under conditions found in wine and during fruit maturation.[9] The transformation involves a Meyer-Schuster rearrangement of an intermediate allenic diol.[10] While much of the literature focuses on β-damascenone, the formation of this compound follows a similar pathway, originating from the degradation of the same carotenoid precursors but involving different double bond isomerization in the final structure.[4]

This compound Biosynthesis Pathway cluster_carotenoids C40 Carotenoid Precursors cluster_cleavage Enzymatic Cleavage cluster_intermediates C13 Intermediates cluster_final Final Product Neoxanthin 9'-cis-Neoxanthin CCD1 CCD1 Neoxanthin->CCD1 Cleavage at 9,10 position Allenic_Triol Allenic Triol Neoxanthin->Allenic_Triol Hypothesized cleavage Violaxanthin Violaxanthin NCED NCED Violaxanthin->NCED Grasshopper_Ketone Grasshopper Ketone CCD1->Grasshopper_Ketone CCD4 CCD4 alpha_Damascenone This compound Grasshopper_Ketone->alpha_Damascenone Rearrangement & Dehydration Allenic_Triol->alpha_Damascenone Acid-catalyzed rearrangement

Biosynthetic pathway of this compound from carotenoid precursors.

Experimental Protocols

The study of this compound involves sophisticated analytical techniques for its extraction, identification, and quantification, as well as molecular biology methods to elucidate its biosynthetic pathway.

3.1. Extraction and Quantification of this compound

A common method for the trace-level analysis of damascenones in complex matrices like wine is Headspace Solid-Phase Microextraction (HS-SPME) followed by heart-cut multidimensional gas chromatography coupled to tandem mass spectrometric detection (MDGC-MS/MS).[5]

  • Sample Preparation: A wine sample (e.g., 5 mL) is placed in a vial with NaCl (e.g., 1.5 g) to increase the volatility of the analytes. An internal standard (e.g., deuterated β-damascenone-d4) is added for accurate quantification.

  • HS-SPME: The vial is incubated (e.g., at 40°C for 20 min with agitation). A SPME fiber (e.g., DVB/CAR/PDMS) is exposed to the headspace above the sample to adsorb the volatile compounds.

  • GC-MS/MS Analysis: The fiber is thermally desorbed in the GC inlet. The compounds are separated on a first dimension column. The heart-cut of the relevant retention time window is transferred to a second, often chiral, column for further separation. Detection is performed using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[5]

3.2. Elucidation of Biosynthetic Pathways

Functional characterization of CCD enzymes is crucial for understanding the biosynthetic pathway. This often involves heterologous expression of the candidate genes.

  • Gene Cloning: A candidate gene, such as RdCCD1 from Rosa damascena, is cloned from cDNA synthesized from flower tissue RNA.[8]

  • Heterologous Expression: The full-length cDNA is subcloned into an expression vector (e.g., pGEX) and transformed into Escherichia coli. The expression of the recombinant protein is induced (e.g., with IPTG).

  • Enzyme Assays: The purified recombinant protein is incubated with various carotenoid substrates (e.g., β-carotene, neoxanthin) in a suitable buffer.

  • Product Analysis: The cleavage products are extracted from the reaction mixture (e.g., with ethyl acetate) and analyzed by GC-MS to identify the generated apocarotenoids, such as ionones and damascenone precursors.[8][11]

Experimental Workflow for CCD1 Functional Analysis Start Start: Rose Petal Tissue RNA_Extraction 1. Total RNA Extraction Start->RNA_Extraction cDNA_Synthesis 2. cDNA Synthesis RNA_Extraction->cDNA_Synthesis Gene_Cloning 3. PCR Amplification & Cloning of CCD1 Gene cDNA_Synthesis->Gene_Cloning Ecoli_Transformation 4. Transformation into E. coli Expression Host Gene_Cloning->Ecoli_Transformation Protein_Expression 5. Induction of Recombinant Protein Expression Ecoli_Transformation->Protein_Expression Protein_Purification 6. Purification of Recombinant CCD1 Protein_Expression->Protein_Purification Enzyme_Assay 7. In vitro Enzyme Assay with Carotenoid Substrate Protein_Purification->Enzyme_Assay Product_Extraction 8. Extraction of Cleavage Products Enzyme_Assay->Product_Extraction GCMS_Analysis 9. GC-MS Analysis of Products Product_Extraction->GCMS_Analysis End End: Identification of Apocarotenoids GCMS_Analysis->End

Workflow for the functional analysis of a carotenoid cleavage dioxygenase.

Conclusion

This compound, an impactful C13-norisoprenoid, originates from the enzymatic degradation of carotenoids in a wide array of natural sources. The biosynthetic pathway, initiated by the action of Carotenoid Cleavage Dioxygenases on precursors like neoxanthin, leads to the formation of highly potent aroma compounds. Understanding the intricacies of this pathway and the enzymes involved is crucial for applications in the flavor and fragrance industry, as well as for modulating the sensory profiles of agricultural products. The advanced analytical and molecular biology protocols detailed herein provide a robust framework for researchers to further investigate and harness the potential of this compound and related compounds.

References

α-Damascenone Isomers: A Technical Guide to Their Characteristics, Analysis, and Perception

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth exploration of the isomers of α-damascenone, a significant contributor to the aroma of various natural products, most notably roses, grapes, and tea. While often overshadowed by its more commercially prominent isomer, β-damascenone, this compound possesses unique sensory characteristics that are of great interest to researchers, flavorists, and perfumers. This document details the chemical and physical properties of this compound isomers, outlines experimental protocols for their synthesis and analysis, and discusses the current understanding of their olfactory perception. All quantitative data is presented in structured tables for comparative analysis, and key processes are visualized through diagrams generated using the DOT language.

Introduction

The damascenones are a group of C13-norisoprenoid compounds that are prized for their complex and potent floral and fruity aromas. They belong to the family of rose ketones, which also includes the damascones and ionones. The damascenones are derived from the degradation of carotenoids in plants.[1] While β-damascenone is a major contributor to the aroma of roses and is widely used in the fragrance industry, this compound presents a distinct and nuanced aromatic profile.[1] This guide focuses on the isomers of this compound, providing a comprehensive resource for professionals in the fields of chemistry, food science, and drug development.

Isomers of Damascenone

The primary isomers of damascenone are this compound and β-damascenone, which differ in the position of the double bonds within the cyclohexene ring. This compound also has stereoisomers, including (E)- and (Z)-isomers, which can exhibit different sensory properties.

Chemical Structures

The structural difference between α- and β-damascenone lies in the placement of the endocyclic double bond. In this compound, the double bond is at the 2-position of the cyclohexene ring, whereas in β-damascenone, there are conjugated double bonds at the 1 and 3 positions of a cyclohexadiene ring.

  • This compound: (E)-1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-buten-1-one

  • β-Damascenone: (E)-1-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-2-buten-1-one

Physicochemical Characteristics

The subtle structural differences between the isomers of damascenone lead to variations in their physical and sensory properties. The following tables summarize the available quantitative data for this compound and its related isomers.

Table 1: Physicochemical Properties of Damascenone Isomers

Propertyα-DamasconeThis compoundβ-Damascenone
Molecular Formula C13H20O[2]C13H18O[3]C13H18O
Molecular Weight ( g/mol ) 192.30[2]190.29[3]190.286
Appearance Pale yellow clear liquidColorless to pale yellow liquid[3]Pale yellow liquid
Boiling Point (°C) 267.13 (est.)[4]Not available116 (at 13 Torr)
Density (g/cm³ at 20°C) ~0.935[2]0.946 - 0.952[3]~0.945-0.952
Refractive Index (at 20°C) 1.492 - 1.499[2]1.510 - 1.514[3]~1.50
Flash Point (°C) > 93.33[4]> 100[3]Not available
Solubility Soluble in ethanol & essential oils; insoluble in water.Soluble in alcoholSoluble in 95% ethanol

Table 2: Sensory Characteristics of Damascenone Isomers

IsomerOdor DescriptionOdor Threshold in Water (ppb)
α-Damascone Sweet, fruity, floral, woody with a green berry nuance.[4]1.5 - 100[5]
This compound Sweet, fruity, green, floral with woody and berry nuances.Not available
β-Damascenone Strong rose-like floral character with notes of plum, grapefruit, raspberry, and tea.0.002[5]

Experimental Protocols

This section provides detailed methodologies for the synthesis, separation, and analysis of this compound isomers.

Synthesis of this compound

A common route for the synthesis of damascenones involves the reaction of a cyclogeranic acid derivative or a related cyclic ketone with an organometallic reagent. The synthesis of this compound can be achieved from β-cyclocitral and an allyl lithium reagent.

Protocol: Synthesis of this compound from β-Cyclocitral

  • Preparation of Allyl Lithium: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place a solution of allyl bromide in anhydrous diethyl ether. Cool the flask to -78°C in a dry ice/acetone bath. Slowly add a solution of n-butyllithium in hexanes to the stirred solution. Maintain the temperature below -70°C during the addition. After the addition is complete, stir the mixture for an additional 30 minutes at -78°C to ensure the complete formation of allyl lithium.

  • Reaction with β-Cyclocitral: To the freshly prepared allyl lithium solution at -78°C, slowly add a solution of β-cyclocitral in anhydrous diethyl ether via the dropping funnel. Stir the reaction mixture at -78°C for 2 hours.

  • Quenching and Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Oxidation: Remove the solvent under reduced pressure. Dissolve the resulting crude alcohol in a suitable solvent such as dichloromethane. Add an oxidizing agent, for example, pyridinium chlorochromate (PCC), in portions to the stirred solution at room temperature. Monitor the reaction by thin-layer chromatography (TLC).

  • Purification: Upon completion of the oxidation, filter the reaction mixture through a pad of silica gel to remove the chromium salts. Wash the silica gel with diethyl ether. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is the primary technique for the identification and quantification of damascenone isomers. For sensory analysis, gas chromatography-olfactometry (GC-O) is employed.

Protocol: GC-MS Analysis of this compound

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A mid-polarity capillary column, such as a 5% phenyl/95% methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 150°C at a rate of 4°C/min.

    • Ramp to 250°C at a rate of 10°C/min, hold for 5 minutes.

  • Injector: Splitless mode, temperature at 250°C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Mass Range: m/z 40-350.

  • Identification: Compare the retention time and mass spectrum of the analyte with those of an authentic this compound standard.

Protocol: Sensory Evaluation using Gas Chromatography-Olfactometry (GC-O)

GC-O allows for the determination of the odor activity of individual compounds as they elute from the GC column.

  • Instrumentation: A gas chromatograph equipped with a sniffing port at the column outlet, in parallel with a conventional detector (e.g., FID or MS).

  • Procedure: A trained sensory panelist sniffs the effluent from the sniffing port and records the retention time and a description of any perceived odors. The intensity of the odor can also be rated on a predefined scale.

  • Odor Threshold Determination: The odor detection threshold of a compound can be determined using methods such as Aroma Extract Dilution Analysis (AEDA), where a sample is sequentially diluted and analyzed by GC-O until no odor is detected.[6]

Signaling Pathways and Perception

The perception of odorants like this compound begins with the interaction of the molecule with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. These receptors are G-protein coupled receptors (GPCRs).

While the specific receptor for this compound has not been definitively identified, research on related rose ketones suggests that they activate a combinatorial code of ORs. For instance, the human olfactory receptor OR5A1 has been implicated in the perception of violet-like notes, which are a component of the damascone aroma profile. Recent studies on damascone isomers have shown that the position of the double bond significantly affects the binding affinity to olfactory receptors, which correlates with the perceived odor potency. It is hypothesized that this compound also activates a specific subset of ORs, leading to its characteristic fruity and floral scent.

Upon binding of an odorant molecule, the OR undergoes a conformational change, which activates an associated G-protein (Gαolf). This, in turn, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The elevated cAMP levels open cyclic nucleotide-gated ion channels, causing a depolarization of the olfactory sensory neuron and the generation of an action potential that is transmitted to the olfactory bulb in the brain.

Olfactory_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular odorant This compound receptor Olfactory Receptor (OR) odorant->receptor Binds g_protein G-Protein (Gαolf) receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Converts cng_channel CNG Ion Channel depolarization Depolarization (Action Potential) cng_channel->depolarization Causes atp ATP atp->adenylyl_cyclase camp->cng_channel Opens To Brain To Brain depolarization->To Brain Signal Transmission

Caption: Olfactory signaling pathway for this compound.

Experimental and Logical Workflows

The following diagrams illustrate typical workflows for the analysis of this compound and the logical relationship between its isomers and their properties.

Experimental_Workflow sample Sample (e.g., Rose Oil, Wine) extraction Extraction (e.g., SDE, SPME) sample->extraction gcms GC-MS Analysis extraction->gcms gco GC-Olfactometry extraction->gco identification Identification gcms->identification quantification Quantification gcms->quantification sensory_profile Sensory Profile gco->sensory_profile data_analysis Data Analysis & Interpretation identification->data_analysis quantification->data_analysis sensory_profile->data_analysis

Caption: Experimental workflow for this compound analysis.

Isomer_Characteristics damascenone Damascenone Isomers alpha This compound damascenone->alpha beta β-Damascenone damascenone->beta alpha_structure Double bond at C2 alpha->alpha_structure Structural Characteristic alpha_aroma Fruity, Green, Floral alpha->alpha_aroma Sensory Profile beta_structure Conjugated double bonds at C1 and C3 beta->beta_structure Structural Characteristic beta_aroma Rose, Plum, Tea beta->beta_aroma Sensory Profile alpha_threshold Higher Odor Threshold alpha_aroma->alpha_threshold beta_threshold Lower Odor Threshold beta_aroma->beta_threshold

Caption: Logical relationship of damascenone isomers.

Conclusion

This compound and its isomers are valuable aroma compounds with distinct and desirable sensory properties. While less studied than β-damascenone, this compound's unique fruity and green-floral character makes it an important target for research and development in the flavor and fragrance industries. This guide has provided a comprehensive overview of the current knowledge on this compound, including its chemical characteristics, analytical methodologies, and the mechanisms of its perception. Further research is warranted to fully elucidate the specific olfactory receptors responsible for its detection and to explore its potential applications in various consumer products.

References

α-Damascenone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of α-Damascenone, a significant fragrance and flavor compound. It is intended for researchers, scientists, and professionals in drug development who may encounter this molecule in their studies. This document covers its chemical identity, properties, synthesis, and analytical methodologies.

Chemical Identity and Properties

This compound is a member of the rose ketone family, which also includes β-damascenone and the damascones. These compounds are C13-norisoprenoids derived from the degradation of carotenoids. While structurally similar, this compound is distinct from its isomers.

Table 1: Chemical and Physical Properties of this compound and Related Compounds

PropertyThis compoundα-Damasconeβ-Damascenone
CAS Number 35044-63-4[1]24720-09-0[2]23696-85-7[3][4]
Molecular Formula C₁₃H₁₈O[3][4][5]C₁₃H₂₀O[6]C₁₃H₁₈O[3][4][5]
Molecular Weight ( g/mol ) 190.28[3][4]192.30[6]190.28[3][4]
Appearance Pale yellow clear liquid (est)[7]Colorless to pale yellow liquidColorless to pale yellow liquid[4][5]
Odor Fruity, floral, woody[7]Fruity, floral, rosy with apple and plum nuances[2]Floral (rose), fruity, sweet[8]
Specific Gravity (@ 25°C) 1.015 - 1.0210.928 - 0.938[7]0.946 - 0.952 (@ 20°C)[5]
Refractive Index (@ 20°C) 1.502 - 1.5081.492 - 1.499[6][7]1.510 - 1.514[4][5]
Boiling Point Not available267.13 °C[2]116 °C (13 Torr)[9]
Flash Point Not available> 93.33 °C[2][7]> 100 °C[5]
Solubility Not availableSoluble in ethanol and essential oils; insoluble in water.[2]Soluble in 95% ethanol[9]

Synthesis and Formation

This compound, like other rose ketones, can be obtained through both isolation from natural sources and chemical synthesis.

Natural Occurrence and Biosynthesis

Damascenones are found in various essential oils, including that of the Damask rose (Rosa damascena), and contribute to the aroma of many fruits, beverages like wine and tea, and tobacco.[10][11] They are formed through the enzymatic and chemical degradation of carotenoids.[12]

Biosynthesis of Damascenones Carotenoids Carotenoids (e.g., Neoxanthin) Degradation Enzymatic & Chemical Degradation Carotenoids->Degradation Damascenone This compound and other Rose Ketones Degradation->Damascenone

Caption: General formation pathway of damascenones from carotenoids.

Chemical Synthesis

Numerous synthetic routes have been developed to produce damascones and damascenones, often starting from readily available precursors like ionones or citral.[10][13] One common approach involves the synthesis from γ- and δ-pyronenes, which are terpenic synthons derived from myrcene.[10][14][15] Another method starts with citral, proceeding through the formation of an allylic alcohol intermediate which is then oxidized to the corresponding ketone.[13]

Experimental Protocols

General Protocol for Synthesis via Pyronenes

This is a generalized protocol based on synthetic strategies reported in the literature.[10][14][15]

  • Preparation of Pyronene Intermediates: Synthesize γ- and δ-pyronenes from myrcene through established methods.

  • Reaction with an Acylating Agent: React the pyronene mixture with an appropriate acylating agent (e.g., an acid chloride or anhydride) under Lewis acid catalysis to introduce the butenone side chain.

  • Isomerization/Rearrangement: Subject the resulting intermediate to acidic or thermal conditions to induce rearrangement and formation of the damascenone structure.

  • Purification: Purify the crude product containing this compound and other isomers using column chromatography or fractional distillation.

Analytical Protocol: Quantification by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a standard method for the identification and quantification of this compound in complex matrices like wine or essential oils.[12][16]

  • Sample Preparation:

    • Solid Phase Microextraction (SPME): For trace-level analysis in liquid samples (e.g., wine), headspace SPME (HS-SPME) is a common and effective technique for extracting volatile compounds.[16]

    • Liquid-Liquid Extraction: For more concentrated samples, liquid-liquid extraction with a suitable organic solvent can be employed.[12]

    • Dilution: For highly concentrated samples like essential oils, simple dilution in a suitable solvent is often sufficient.[12]

  • GC-MS Analysis:

    • Gas Chromatography: Use a capillary column appropriate for the separation of volatile and semi-volatile compounds. The temperature program should be optimized to resolve this compound from its isomers and other matrix components.

    • Mass Spectrometry: Operate the mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for sensitive and selective quantification.

  • Quantification:

    • Prepare a calibration curve using certified standards of this compound.

    • An internal standard should be used to correct for variations in sample preparation and injection.[12]

    • The concentration of this compound in the sample is determined by comparing its peak area (or the ratio of its peak area to that of the internal standard) to the calibration curve.[12]

GC-MS Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Wine, Essential Oil) SPME HS-SPME Sample->SPME LLE Liquid-Liquid Extraction Sample->LLE Dilution Dilution Sample->Dilution PreparedSample Prepared Sample SPME->PreparedSample LLE->PreparedSample Dilution->PreparedSample GC Gas Chromatography (Separation) PreparedSample->GC MS Mass Spectrometry (Detection/Identification) GC->MS Quantification Quantification (Internal Standard Method) MS->Quantification Result Concentration of This compound Quantification->Result

Caption: A typical workflow for the quantitative analysis of this compound using GC-MS.

References

The Genesis of a Potent Aroma: A Technical Guide to α-Damascenone Precursors in Plants

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

α-Damascenone is a C13-norisoprenoid that, despite its often trace concentrations, is a pivotal contributor to the desirable floral and fruity aromas of numerous plants and their products, including roses, grapes (and wine), and tea. Its potent and complex scent profile makes it a molecule of significant interest in the flavor and fragrance industries. The biosynthesis of this compound is an intricate process that begins with the degradation of carotenoids, leading to the formation of non-volatile precursors, which then transform into the final aroma compound. This technical guide provides a comprehensive overview of the core biosynthetic pathways of this compound precursors, presents quantitative data on their occurrence, details key experimental protocols for their analysis, and visualizes the involved pathways and workflows.

Biosynthesis of this compound Precursors: From Carotenoids to Glycosides

The journey to this compound begins with C40 carotenoids, specifically the xanthophylls neoxanthin and violaxanthin. These precursors are synthesized in plastids via the methylerythritol 4-phosphate (MEP) pathway. The crucial initial step in forming C13-norisoprenoids is the enzymatic cleavage of the carotenoid backbone by a family of non-heme iron-dependent enzymes known as carotenoid cleavage dioxygenases (CCDs).

Key Enzymatic Players:

  • Carotenoid Cleavage Dioxygenase 1 (CCD1): This enzyme is known to cleave various carotenoids at the 9,10 and 9',10' positions.

  • Carotenoid Cleavage Dioxygenase 4 (CCD4): Members of this subfamily are also implicated in carotenoid cleavage, contributing to the pool of C13-norisoprenoids.

  • 9-cis-epoxycarotenoid dioxygenase (NCED): While primarily involved in the biosynthesis of the phytohormone abscisic acid (ABA) through the cleavage of 9-cis-violaxanthin and 9-cis-neoxanthin, NCEDs can also contribute to the formation of this compound precursors.

The enzymatic cleavage of neoxanthin is thought to yield a grasshopper ketone intermediate, which is then subject to further enzymatic and chemical transformations. These subsequent steps often involve reductions and rearrangements, leading to the formation of various hydroxylated megastigmane structures. These aglycones are then often glycosylated, typically with glucose, to form stable, non-volatile precursors. These glycosidically bound precursors can later release the volatile this compound through acid-catalyzed hydrolysis or enzymatic action during processes like fermentation, aging, or thermal processing.

This compound Biosynthetic Pathway Carotenoids C40 Carotenoids (Neoxanthin, Violaxanthin) CCD Carotenoid Cleavage Dioxygenases (CCD1, CCD4) and NCEDs Carotenoids->CCD Oxidative Cleavage Grasshopper_Ketone Grasshopper Ketone (Intermediate) CCD->Grasshopper_Ketone Hydroxylated_Megastigmanes Hydroxylated Megastigmane Aglycones Grasshopper_Ketone->Hydroxylated_Megastigmanes Enzymatic Reductions Glycosylation Glycosylation (e.g., UDP-glucose) Hydroxylated_Megastigmanes->Glycosylation Glycosidic_Precursors Glycosidically Bound This compound Precursors (Non-volatile) Glycosylation->Glycosidic_Precursors Hydrolysis Hydrolysis (Acid or Enzymatic) Glycosidic_Precursors->Hydrolysis alpha_Damascenone This compound (Volatile Aroma) Hydrolysis->alpha_Damascenone

Biosynthetic pathway of this compound from carotenoids.

Quantitative Data on this compound Precursors in Plants

The concentration of this compound precursors varies significantly depending on the plant species, cultivar, tissue type, developmental stage, and environmental conditions. The following tables summarize quantitative data for the primary carotenoid precursors of this compound in selected plants.

Table 1: Concentration of Primary Carotenoid Precursors in Grapes (Vitis vinifera)

Grape VarietyPrecursorConcentration (µg/kg of berry)TissueReference
Touriga NacionalNeoxanthin5.5 (at harvest)Berry[1][2]
Touriga NacionalViolaxanthin6.0 (at harvest)Berry[1][2]
Muscat HamburgNeoxanthin~150Skin[3]
Muscat HamburgViolaxanthin~100Skin[3]
Pinot NoirNeoxanthinDecreases during ripeningBerry[4]
Pinot NoirViolaxanthinSynthesized until véraison, then degradesBerry[4]

Table 2: Concentration of Carotenoids in Damask Rose (Rosa damascena)

AccessionTotal Carotenoids (mg/g DW)TissueReference
Acc. 180.055Petal[5]
Various Accessions0.002 - 0.055Petal[5]

Table 3: Concentration of Selected Compounds in Tea (Camellia sinensis)

CompoundConcentration RangeTea TypeReference
β-caroteneVaries with processingBlack, Green[6][7]
LuteinVaries with processingBlack, Green[6][7]

Experimental Protocols

Extraction and Quantification of Carotenoid Precursors from Plant Material

This protocol outlines a general method for the extraction and quantification of carotenoids (neoxanthin, violaxanthin, etc.) from plant tissues.

Materials:

  • Fresh or lyophilized plant tissue (e.g., grape skins, rose petals)

  • Acetone

  • Petroleum ether or Hexane

  • 10% (w/v) KOH in methanol (for saponification, if needed)

  • Anhydrous sodium sulfate

  • High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column and a photodiode array (PDA) detector

  • Carotenoid standards (neoxanthin, violaxanthin, β-carotene, lutein)

Procedure:

  • Sample Preparation: Homogenize a known weight of fresh or lyophilized plant tissue in cold acetone using a mortar and pestle or a homogenizer. Protect the sample from light and heat throughout the extraction process.

  • Extraction: Perform repeated extractions with acetone until the plant material is colorless. Pool the acetone extracts.

  • Phase Separation: Add petroleum ether or hexane to the acetone extract in a separatory funnel. Add water to facilitate phase separation. The carotenoids will partition into the upper organic phase.

  • Washing: Wash the organic phase several times with water to remove residual acetone and water-soluble compounds.

  • Saponification (Optional): If chlorophyll interference is high, the extract can be saponified by adding methanolic KOH and incubating in the dark. This step hydrolyzes chlorophylls and triglycerides. After saponification, re-extract the carotenoids into the organic phase.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a known volume of an appropriate solvent (e.g., a mixture of methanol, acetone, and petroleum ether).

  • HPLC Analysis: Inject an aliquot of the reconstituted extract into the HPLC system. Use a C18 column and a gradient elution program with a mobile phase consisting of solvents like acetonitrile, methanol, water, and an ion-pairing agent like triethylamine.

  • Quantification: Identify and quantify the carotenoids by comparing their retention times and absorption spectra with those of authentic standards. Create calibration curves for each standard to determine the concentration in the sample.[8][9][10][11]

Analysis of Glycosidically Bound this compound Precursors

This protocol describes the extraction of glycosidic precursors and their analysis by enzymatic hydrolysis followed by GC-MS.

Materials:

  • Plant material (e.g., grape juice, tea leaves)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or polymeric)

  • Methanol

  • Dichloromethane

  • Citrate-phosphate buffer (pH 5.0)

  • β-glucosidase enzyme preparation

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

  • Internal standard (e.g., 3-octanol)

Procedure:

  • Extraction and Purification of Glycosides:

    • Pass a known volume of grape juice or an aqueous extract of tea leaves through a pre-conditioned SPE cartridge.[1]

    • Wash the cartridge with water to remove sugars and other polar compounds.

    • Wash with dichloromethane to remove free volatile compounds.[1]

    • Elute the glycosidically bound precursors with methanol.

    • Evaporate the methanol eluate to dryness under a stream of nitrogen.

  • Enzymatic Hydrolysis:

    • Re-dissolve the dried glycoside extract in a citrate-phosphate buffer (pH 5.0).[12]

    • Add a β-glucosidase enzyme solution and incubate at a controlled temperature (e.g., 40°C) for several hours (e.g., 16 hours) to release the aglycones.[12]

  • Extraction of Released Aglycones:

    • After hydrolysis, add an internal standard.

    • Extract the released volatile compounds (including this compound) from the aqueous solution using a suitable solvent like dichloromethane or by using Solid-Phase Microextraction (SPME).

  • GC-MS Analysis:

    • Inject the extract or desorb the SPME fiber into the GC-MS system.

    • Use a suitable capillary column (e.g., a wax-type column) and a temperature program to separate the volatile compounds.

    • Identify this compound based on its retention time and mass spectrum by comparison with an authentic standard and mass spectral libraries.

    • Quantify this compound relative to the internal standard.[12][13][14]

LC-MS/MS Analysis of Intact Glycosidic Precursors

This advanced method allows for the analysis of intact glycosides without hydrolysis.

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

  • Reversed-phase C18 or similar column.

Procedure:

  • Sample Preparation: Extract and purify the glycosides as described in the previous protocol (Step 1).

  • Chromatographic Separation:

    • Inject the purified glycoside extract into the UHPLC system.

    • Use a gradient elution with a mobile phase typically consisting of water and acetonitrile or methanol, often with an additive like formic acid to improve ionization.

  • Mass Spectrometric Detection:

    • Use electrospray ionization (ESI) in either positive or negative mode.

    • For targeted analysis on a triple quadrupole mass spectrometer, develop a Multiple Reaction Monitoring (MRM) method. This involves selecting precursor ions (the molecular ions of the target glycosides) and specific product ions generated by collision-induced dissociation. The transition from precursor to product ion is highly specific for the target analyte.

    • For untargeted analysis on a Q-TOF instrument, acquire full scan MS and MS/MS data to identify potential glycosidic precursors based on their accurate mass and fragmentation patterns.[1]

Regulation of this compound Precursor Biosynthesis

The accumulation of this compound precursors is tightly regulated by a network of signaling pathways that respond to both developmental cues and environmental stimuli.

Light Signaling

Light is a critical regulator of carotenoid biosynthesis. Phytochromes and cryptochromes are photoreceptors that perceive light signals and initiate a signaling cascade that modulates the expression of key biosynthetic genes. Transcription factors such as HY5 are positive regulators of carotenoid biosynthesis, while Phytochrome Interacting Factors (PIFs) act as repressors in the dark. Light signaling can influence the expression of CCD genes, thereby controlling the rate of carotenoid cleavage and the production of norisoprenoid precursors.

Hormonal Regulation

The phytohormone abscisic acid (ABA) plays a significant role in regulating this compound precursor biosynthesis. ABA itself is derived from the cleavage of carotenoids by NCEDs. There is evidence of a feedback loop where ABA can upregulate the expression of NCED and CCD genes. For instance, in grapes, the transcription factor VviWRKY24 has been shown to activate VviNCED1 expression, leading to increased ABA levels, which in turn induces the expression of VviCCD4b, a key gene in β-damascenone (a related norisoprenoid) biosynthesis.[15]

Abiotic Stress

Environmental stresses such as drought, high salinity, and high light intensity can significantly impact the accumulation of this compound precursors. These stresses often lead to an increase in ABA biosynthesis, which, as mentioned, can enhance the expression of carotenoid cleavage enzymes. The resulting increase in norisoprenoid precursors may be part of the plant's defense and adaptation mechanisms.

Regulation of this compound Precursor Biosynthesis Light Light Phytochromes Phytochromes Light->Phytochromes Abiotic_Stress Abiotic Stress (Drought, Salinity) ABA_Biosynthesis ABA Biosynthesis Abiotic_Stress->ABA_Biosynthesis induces HY5 HY5 (Transcription Factor) Phytochromes->HY5 activates PIFs PIFs (Transcription Factors) Phytochromes->PIFs inhibits WRKY WRKY (Transcription Factor) ABA_Biosynthesis->WRKY activates CCD_Expression Expression of CCD & NCED Genes HY5->CCD_Expression promotes PIFs->CCD_Expression represses WRKY->CCD_Expression promotes Carotenoid_Cleavage Carotenoid Cleavage CCD_Expression->Carotenoid_Cleavage Precursor_Pool This compound Precursor Pool Carotenoid_Cleavage->Precursor_Pool

Signaling pathways regulating precursor biosynthesis.

Experimental Workflow for this compound Precursor Analysis Plant_Material Plant Material (e.g., Grape Skins, Tea Leaves) Homogenization Homogenization & Extraction (e.g., Acetone) Plant_Material->Homogenization SPE Solid-Phase Extraction (SPE) of Glycosides Homogenization->SPE Free_Volatiles Free Volatiles (Discarded) SPE->Free_Volatiles Wash Glycosidic_Fraction Glycosidic Fraction SPE->Glycosidic_Fraction Elute Hydrolysis Enzymatic or Acid Hydrolysis Glycosidic_Fraction->Hydrolysis LC_MS LC-MS/MS Analysis (Intact Glycosides) Glycosidic_Fraction->LC_MS Aglycones Released Aglycones Hydrolysis->Aglycones Extraction_SPME Extraction of Aglycones (LLE or SPME) Aglycones->Extraction_SPME GC_MS GC-MS Analysis Extraction_SPME->GC_MS Data_Analysis Data Analysis & Quantification GC_MS->Data_Analysis LC_MS->Data_Analysis

Workflow for this compound precursor analysis.

Conclusion

The formation of this compound precursors in plants is a multifaceted process rooted in carotenoid metabolism. The enzymatic cleavage of neoxanthin and violaxanthin by CCDs and NCEDs initiates a cascade of reactions that culminate in the formation of stable, non-volatile glycosidic precursors. The accumulation of these precursors is intricately regulated by genetic factors and environmental signals, including light, hormones, and abiotic stress. A thorough understanding of these biosynthetic and regulatory pathways, coupled with robust analytical methodologies, is crucial for researchers and industry professionals seeking to modulate the levels of this potent aroma compound in various plant-based products. The protocols and data presented in this guide offer a solid foundation for further research and development in this exciting field of natural product chemistry.

References

The Pivotal Role of α-Damascenone in the Aroma Profiles of Fruits and Flowers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Damascenone, a C13-norisoprenoid derived from the degradation of carotenoids, is a key aroma compound in a wide variety of fruits and flowers. Despite its typically low concentrations, its exceptionally low odor threshold gives it a significant impact on the overall scent profile, contributing characteristic sweet, floral, and fruity notes. This technical guide provides a comprehensive overview of the biosynthesis of this compound and its isomer β-damascenone, detailed experimental protocols for their extraction and quantification, and an exploration of the olfactory signaling pathway involved in their perception. Quantitative data on damascenone concentrations in various natural sources are summarized, and key pathways and workflows are visualized to facilitate a deeper understanding for research and development applications.

Introduction: The Chemical and Sensory Significance of Damascenones

The damascenones, including this compound and its more prevalent isomer β-damascenone, are members of the rose ketone family.[1] These compounds are C13-norisoprenoids, which are volatile organic compounds formed from the enzymatic or photo-oxidative breakdown of carotenoids.[2] Their chemical structure, characterized by a trimethylcyclohexenyl ring and a butenone side chain, is responsible for their potent and pleasant aroma.

This compound and β-damascenone are crucial contributors to the characteristic scents of numerous fruits and flowers, including roses, grapes (and wine), apples, and tomatoes.[1][3][4] Their aroma is often described as fruity, floral, with notes of rose, apple, and exotic fruits.[5] Due to their extremely low odor thresholds, even trace amounts of damascenones can significantly influence the perceived aroma of a product, often acting as aroma enhancers.[6]

This guide will delve into the technical aspects of this compound's role in natural aromas, providing researchers and professionals with the necessary information for its study and potential applications.

Biosynthesis of Damascenones

The formation of damascenones is a multi-step process that begins with the biosynthesis of carotenoids and culminates in their oxidative cleavage and subsequent enzymatic and chemical transformations.[2]

Carotenoid Precursors

The primary precursors for β-damascenone are the C40 xanthophylls, particularly 9'-cis-neoxanthin and violaxanthin.[2] The biosynthesis of these precursors originates from the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which produces geranylgeranyl diphosphate (GGPP). A series of enzymatic reactions then convert GGPP into various carotenoids, including β-carotene, which is subsequently hydroxylated to form zeaxanthin, violaxanthin, and finally neoxanthin.[2] While the pathway for β-damascenone is well-established, the specific precursors and enzymatic steps leading to this compound are less clearly defined but are believed to originate from similar carotenoid degradation pathways.

Enzymatic Cleavage and Transformation

The key step in the formation of the C13 norisoprenoid skeleton is the oxidative cleavage of carotenoids by a class of non-heme iron-dependent enzymes known as carotenoid cleavage dioxygenases (CCDs).[2]

  • Carotenoid Cleavage Dioxygenases (CCDs): CCD1 and CCD4 are the primary enzymes involved in the cleavage of carotenoids at the 9,10 and 9',10' positions to produce C13 ketones.[2] In grapes, VviCCD4b has been identified as a key enzyme in β-damascenone synthesis.[2]

  • Formation of Grasshopper Ketone: The enzymatic cleavage of 9'-cis-neoxanthin by CCDs yields a C13 intermediate known as grasshopper ketone.[2]

  • Enzymatic Reduction and Rearrangement: Grasshopper ketone undergoes enzymatic reduction to form an allenic triol, megastigma-6,7-dien-3,5,9-triol.[7]

  • Acid-Catalyzed Conversion: Under acidic conditions, such as those found in maturing fruits and during fermentation, the allenic triol undergoes dehydration and rearrangement to form β-damascenone.[2][7] This conversion can also be facilitated by heat.[3]

Biosynthesis_of_Damascenone cluster_carotenoid Carotenoid Biosynthesis (Plastid) cluster_degradation Carotenoid Degradation GGPP GGPP Phytoene Phytoene GGPP->Phytoene PSY Lycopene Lycopene Phytoene->Lycopene PDS/ZDS beta-Carotene beta-Carotene Lycopene->beta-Carotene LCY-b Zeaxanthin Zeaxanthin beta-Carotene->Zeaxanthin BCH Violaxanthin Violaxanthin Zeaxanthin->Violaxanthin ZEP Neoxanthin Neoxanthin Violaxanthin->Neoxanthin NXS Grasshopper_Ketone Grasshopper_Ketone Neoxanthin->Grasshopper_Ketone CCD1, CCD4 Allenic_Triol Allenic_Triol Grasshopper_Ketone->Allenic_Triol Enzymatic Reduction beta_Damascenone beta_Damascenone Allenic_Triol->beta_Damascenone Acid-catalyzed rearrangement

Biosynthesis of β-damascenone from carotenoid precursors.

Quantitative Data on Damascenone in Fruits and Flowers

The concentration of α- and β-damascenone varies significantly depending on the plant species, cultivar, maturity, and environmental conditions.

Source Cultivar/Variety This compound Concentration β-Damascenone Concentration Odor Threshold
Rose Rosa damascenaNot typically reported0.03-1.29% of essential oil0.002 µg/L (water)[8]
Grape Vitis vinifera (general)0.03 - 10.3 µg/L4-7 µg/L (wine matrix)[9]
Pinot noir-Free-form: ~0.2-0.8 µg/kg; Bound-form: ~1.5-3.5 µg/kg
Wine Red wines (general)-~1-2 µg/L
White wines (general)-~5-10 µg/L
Apple Malus domestica 'Empire'Not specifiedPrecursors yield up to 4.6 ng/g-
Apple brandiesNot detectedDetected
Tomato Solanum lycopersicum (general)Not typically reportedPresent in ng/g range0.002 µg/kg (water)
Tomato paste-Several-fold increase from fresh

Experimental Protocols

Extraction and Quantification of Damascenones by HS-SPME-GC-MS

Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is a widely used and effective method for the analysis of volatile compounds like damascenones in complex matrices.

Objective: To extract, identify, and quantify α- and β-damascenone from a given plant matrix (e.g., fruit homogenate, flower petals).

Materials:

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • HS-SPME manual holder and fiber (e.g., 50/30 µm DVB/CAR/PDMS)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Analytical balance, vortex mixer, and heating block or water bath

  • Sodium chloride (NaCl)

  • Internal standard (e.g., deuterated damascenone or a compound with similar chemical properties not present in the sample)

  • Methanol (for standard preparation)

Procedure:

  • Sample Preparation:

    • Accurately weigh a representative amount of the homogenized sample (e.g., 2-5 g of fruit puree or 0.5-1 g of flower petals) into a 20 mL headspace vial.

    • Add a saturated solution of NaCl (e.g., 1-2 g of solid NaCl and a small volume of deionized water) to the vial to increase the ionic strength of the matrix and enhance the release of volatile compounds.

    • Add a known amount of the internal standard.

    • Immediately seal the vial with the screw cap.

  • HS-SPME Extraction:

    • Place the vial in a heating block or water bath set to a specific temperature (e.g., 40-60°C).

    • Allow the sample to equilibrate for a set time (e.g., 10-15 minutes).

    • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) while maintaining the temperature.

  • GC-MS Analysis:

    • After extraction, retract the fiber into the needle and immediately insert it into the heated GC injector port (e.g., 250°C) for thermal desorption of the analytes onto the analytical column.

    • The GC separation is performed on a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • The oven temperature program should be optimized to achieve good separation of the target analytes. A typical program starts at a low temperature (e.g., 40°C), ramps up to a high temperature (e.g., 250-280°C), and holds for a few minutes.

    • The mass spectrometer is operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification and in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for quantification to enhance sensitivity and selectivity.

  • Quantification:

    • Create a calibration curve using standard solutions of α- and β-damascenone of known concentrations, each spiked with the same amount of internal standard.

    • Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

    • Determine the concentration of damascenones in the samples by interpolating their peak area ratios on the calibration curve.

HS_SPME_GC_MS_Workflow Sample_Preparation Sample Preparation (Homogenization, Weighing, Salting, Internal Standard) HS_SPME_Extraction HS-SPME Extraction (Equilibration, Fiber Exposure) Sample_Preparation->HS_SPME_Extraction GC_MS_Analysis GC-MS Analysis (Desorption, Separation, Detection) HS_SPME_Extraction->GC_MS_Analysis Data_Analysis Data Analysis (Identification, Quantification) GC_MS_Analysis->Data_Analysis

Workflow for HS-SPME-GC-MS analysis of damascenones.
Sensory Evaluation using Quantitative Descriptive Analysis (QDA)

QDA is a sensory evaluation technique used to identify and quantify the sensory attributes of a product.

Objective: To develop a sensory profile for a product containing damascenones and to quantify the intensity of its aroma attributes.

Procedure:

  • Panelist Selection and Training:

    • Select a panel of 8-12 individuals based on their sensory acuity, ability to verbalize perceptions, and commitment.

    • Train the panelists to identify and describe the specific aroma attributes related to the product (e.g., "rose," "cooked apple," "fruity," "floral"). This is often done using reference standards.

  • Lexicon Development:

    • Through a series of sessions, the panel collectively develops a consensus vocabulary (lexicon) to describe the aroma of the product.

    • Each descriptive term is clearly defined and anchored with reference materials.

  • Intensity Rating:

    • Panelists individually rate the intensity of each aroma attribute on an unstructured line scale (e.g., a 15 cm line anchored with "low" and "high").

    • Samples are presented in a randomized and blind manner to avoid bias.

  • Data Analysis:

    • The intensity ratings from the line scales are converted to numerical data.

    • The data are analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensities between samples.

    • The results are often visualized using a spider web or star plot to represent the sensory profile of each product.

Olfactory Signaling Pathway

The perception of odorants like damascenones begins with their interaction with olfactory receptors in the nasal epithelium and culminates in a signal being sent to the brain.

  • Transport of Odorant Molecules: Hydrophobic odorant molecules like damascenones are transported through the aqueous mucus layer of the nasal cavity by odorant-binding proteins (OBPs).[10] These small, soluble proteins bind to the odorant and carry it to the olfactory receptors.[10]

  • Olfactory Receptor Activation: Damascenones, being ketones, bind to specific G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons.[11] The binding of the odorant causes a conformational change in the receptor.

  • G-Protein Signaling Cascade:

    • The activated olfactory receptor activates a heterotrimeric G-protein, specifically the G-olf subtype.[9]

    • The activated G-protein (Gα-olf) dissociates and activates adenylyl cyclase III.[9]

    • Adenylyl cyclase III catalyzes the conversion of ATP to cyclic AMP (cAMP).[9]

  • Ion Channel Opening and Depolarization:

    • cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.

    • The opening of CNG channels allows for an influx of cations (Na+ and Ca2+), leading to the depolarization of the olfactory sensory neuron.

  • Signal Transmission to the Brain:

    • If the depolarization reaches the threshold, an action potential is generated and transmitted along the axon of the olfactory sensory neuron to the olfactory bulb in the brain.

    • In the olfactory bulb, the signal is processed and then relayed to higher olfactory cortices, where the odor is perceived and identified.

Olfactory_Signaling_Pathway Damascenone Damascenone OBP Odorant-Binding Protein (OBP) Damascenone->OBP Binds to OR Olfactory Receptor (GPCR for Ketones) OBP->OR Transports to G_Protein G-Protein (G-olf) OR->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase III G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP ATP -> CNG_Channel Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG_Channel Binds to & Opens Depolarization Depolarization (Na+, Ca2+ influx) CNG_Channel->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Triggers Brain Brain (Olfactory Bulb) Action_Potential->Brain Signal to

Olfactory signaling pathway for damascenone perception.

Conclusion

This compound, along with its isomer β-damascenone, plays a critical and multifaceted role in the aroma of a diverse range of fruits and flowers. Their biogenesis from carotenoid precursors and their potent sensory impact underscore their importance in food and fragrance science. The detailed experimental protocols and an understanding of the olfactory signaling pathways provided in this guide offer a solid foundation for researchers and professionals to further investigate and harness the aromatic potential of these fascinating molecules. Future research may focus on elucidating the precise biosynthetic pathway of this compound, identifying the specific olfactory receptors for damascenones, and exploring agricultural and biotechnological approaches to modulate their concentrations in various products.

References

An In-depth Technical Guide to the Degradation Pathways of α-Damascenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Damascenone, a C13-norisoprenoid, is a significant contributor to the aroma of various natural products, including roses, grapes, and tea. Beyond its olfactory properties, the degradation of this compound through various pathways leads to a diverse array of metabolites, some of which may possess biological activities of interest to the pharmaceutical and biotechnology sectors. This technical guide provides a comprehensive overview of the known degradation pathways of this compound, with a focus on biotransformation by microorganisms and enzymes. It includes a summary of quantitative data, detailed experimental protocols for the analysis of this compound and its metabolites, and visualizations of the degradation pathways.

Introduction

This compound is a member of the rose ketone family of compounds, which also includes damascones and ionones. These compounds are derived from the degradation of carotenoids.[1] The degradation of this compound can occur through several mechanisms, including enzymatic and microbial biotransformation, thermal degradation, and photodegradation. Understanding these pathways is crucial for applications ranging from flavor and fragrance chemistry to the potential discovery of novel bioactive molecules. This guide will delve into the core aspects of this compound degradation, providing the necessary technical details for researchers in the field.

Biotransformation of this compound

The biotransformation of this compound has been extensively studied, primarily focusing on its conversion by fungi and isolated enzymes. These processes typically involve oxidative reactions, leading to the formation of hydroxylated, ketonic, and epoxy derivatives.

Fungal and Enzymatic Degradation

A variety of fungi have been shown to mediate the biotransformation of this compound. These microbial transformations can sometimes be limited by long incubation times and low conversion rates.[2] The use of isolated enzymes, such as unspecific peroxygenases (UPOs) and cytochrome P450 monooxygenases (P450s), offers a more controlled approach to studying these degradation pathways.[2][3]

The primary degradation reactions involve oxidation at various positions on the this compound molecule. Common modifications include hydroxylation of the cyclohexenyl ring and oxidation of the butenone side chain.

The enzymatic oxygenation of this compound by fungal peroxygenases (UPOs) has been shown to yield a variety of products. Key transformations include the formation of 3-hydroxy-α-damascone, 10-hydroxy-α-damascone, 4-epoxy-α-damascone, 3-oxo-α-damascone, and further oxidation products of the side chain, such as an aldehyde and a carboxylic acid at the C-10 position.[4]

Quantitative Data on this compound Biotransformation

The efficiency of this compound biotransformation varies significantly depending on the microorganism or enzyme used. The following tables summarize the available quantitative data on the conversion of this compound by various fungal species and unspecific peroxygenases (UPOs).

Table 1: Fungal Biotransformation of this compound

Fungal SpeciesMajor ProductsConversion (%)Reference
Mortierella isabellina4,5-epoxy-α-damasconeMinor[5]
Xanthophyllomyces dendrorhous4,5-epoxy-α-damasconeMinor[5]

Note: Quantitative data for many fungal biotransformations are not extensively reported in the literature, with many studies focusing on product identification.

Table 2: this compound Conversion by Unspecific Peroxygenases (UPOs) after 30 minutes

UPO SourceConversion (%)Major Products (% of total products)Reference
Agrocybe aegerita (AaeUPO)10010-hydroxy-α-damascone (80%)[4]
Marasmius rotula (MroUPO)1003-hydroxy-α-damascone, 10-hydroxy-α-damascone[4]
Coprinellus-type (rCciUPO)11-[4]
Coprinopsis cinerea (CglUPO)883-hydroxy-α-damascone[4]
Hypholoma lateritium (rHinUPO)1003-hydroxy-α-damascone, 3-oxo-α-damascone[4]
Dichomitus squalens (rDcaUPO)1003-hydroxy-α-damascone, 3-oxo-α-damascone[4]

Other Degradation Pathways

While biotransformation is a major degradation route, thermal and photochemical processes can also contribute to the breakdown of this compound.

Thermal Degradation

Information specific to the thermal degradation of this compound is limited. However, studies on related ketones suggest that thermal degradation can occur, particularly during processes like gas chromatography analysis at high injector temperatures.[6] These conditions can potentially lead to isomerization or fragmentation of the molecule.

Photodegradation

The degradation of related C13-norisoprenoids, such as β-ionone, by UV photolysis has been reported.[7] It is plausible that this compound undergoes similar photochemical reactions, which could involve isomerization of the double bonds or oxidative cleavage, especially in the presence of photosensitizers.

Experimental Protocols

Accurate analysis of this compound and its degradation products is essential for studying its metabolic fate. Gas chromatography-mass spectrometry (GC-MS) is the most common analytical technique employed.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free and sensitive method for extracting volatile and semi-volatile compounds from a sample's headspace.

  • Materials:

    • 20 mL headspace vials with septa and caps.

    • SPME fiber assembly with a suitable coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS).

    • Heater/stirrer or water bath.

    • Sodium chloride (for increasing analyte volatility in aqueous samples).

  • Procedure:

    • Place a defined volume of the liquid sample (e.g., microbial culture supernatant) or a weighed amount of solid sample into a headspace vial.

    • For aqueous samples, add a saturating amount of NaCl.

    • If an internal standard is used for quantification, add a known amount to the vial.

    • Seal the vial and place it in the heating/stirring module.

    • Equilibrate the sample at a defined temperature (e.g., 40-60°C) for a specific time (e.g., 15-30 minutes) with agitation.

    • Expose the SPME fiber to the headspace for a defined extraction time (e.g., 30-60 minutes).

    • Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

GC-MS Analysis
  • Gas Chromatograph (GC) Parameters:

    • Injector: Splitless mode, temperature: 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.

    • Column: A non-polar or medium-polarity column is typically used (e.g., DB-5ms, HP-5MS, or equivalent; 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 1-2 minutes.

      • Ramp: 5-10°C/min to 250-280°C.

      • Final hold: 5-10 minutes.

  • Mass Spectrometer (MS) Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

    • Acquisition Mode: Full scan (e.g., m/z 40-400) for identification of unknowns. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for sensitive quantification of target analytes.

    • Key m/z ions for this compound: 190 (M+), 121, 105, 91, 69.

Visualization of Degradation Pathways

The following diagrams, generated using the DOT language, illustrate the primary biotransformation pathways of this compound and a general experimental workflow for its analysis.

Biotransformation Pathway of this compound

alpha_damascenone_degradation alpha_damascenone This compound hydroxy_3 3-hydroxy-α-damascone alpha_damascenone->hydroxy_3 Hydroxylation epoxy_4 4,5-epoxy-α-damascone alpha_damascenone->epoxy_4 Epoxidation hydroxy_10 10-hydroxy-α-damascone alpha_damascenone->hydroxy_10 Hydroxylation oxo_3 3-oxo-α-damascone hydroxy_3->oxo_3 Oxidation aldehyde_10 10-oxo-α-damascone (aldehyde) hydroxy_10->aldehyde_10 Oxidation acid_10 10-carboxy-α-damascone (carboxylic acid) aldehyde_10->acid_10 Oxidation

Caption: Enzymatic degradation pathways of this compound.

Experimental Workflow for this compound Analysis

experimental_workflow sample Sample (e.g., Microbial Culture) spme HS-SPME sample->spme Extraction gcms GC-MS Analysis spme->gcms Desorption & Injection data_processing Data Processing gcms->data_processing identification Metabolite Identification data_processing->identification quantification Quantification data_processing->quantification

Caption: Workflow for this compound metabolite analysis.

Relevance for Drug Development

The degradation products of this compound, particularly the hydroxylated and oxidized derivatives, represent a pool of novel chemical entities. Terpenoids and their derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[8] The enzymatic pathways described here, particularly those involving cytochrome P450 enzymes, are analogous to drug metabolism pathways in humans.[1] Therefore, understanding the metabolism of this compound can provide insights into the potential biotransformation of structurally related therapeutic agents. Furthermore, the identified metabolites can be screened for their own biological activities, potentially leading to the discovery of new drug leads. The hydroxylated derivatives, for instance, may exhibit altered pharmacological profiles compared to the parent compound due to changes in polarity and receptor binding affinity.

Conclusion

The degradation of this compound is a multifaceted process, with biotransformation by fungi and enzymes being the most extensively studied pathway. This process yields a variety of oxidized products, the formation of which is dependent on the specific biocatalyst employed. While thermal and photodegradation pathways are less characterized, they may also contribute to the transformation of this compound under certain conditions. The analytical protocols and pathway diagrams presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the degradation of this compound and to explore the potential applications of its metabolites. Future research should focus on elucidating the complete degradation pathways under thermal and photochemical stress, as well as on systematically screening the biological activities of the identified degradation products.

References

α-Damascenone in Rosa damascena

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to

Introduction

The damascenones are a group of C13-norisoprenoid compounds that are significant contributors to the aroma of many natural products, including roses, grapes, and various fruits.[1] They belong to the family of rose ketones, which also includes damascones and ionones.[1] While β-damascenone is a well-known and potent aroma constituent of the essential oil from the Damask rose (Rosa damascena), contributing significantly to its characteristic fragrance despite its low concentration, α-damascenone is not typically found in rose oil.[2][3] This guide provides a comprehensive technical overview of the biosynthesis of damascenones, their analysis in Rosa damascena, and the biological activities of related compounds, with a focus on this compound where information is available.

Biosynthesis of Damascenones

The biosynthesis of damascenones originates from the enzymatic degradation of carotenoids.[1] In Rosa damascena, specific carotenoid cleavage dioxygenases (CCDs) are responsible for this process.

Precursor Carotenoids

The primary precursors for C13-norisoprenoids are carotenoids such as neoxanthin, violaxanthin, and β-carotene.[4][5] These carotenoids are present in the rose flowers and undergo oxidative cleavage to produce a variety of volatile and non-volatile compounds.[5]

Key Enzymes in Rosa damascena
  • RdCCD1 : This carotenoid cleavage dioxygenase from Rosa damascena has been shown to cleave various carotenoids at the 9-10 and 9'-10' positions.[4][6] This cleavage results in the formation of a C14 dialdehyde and two C13 products.[4][6] The expression of the RdCCD1 gene is predominantly found in the flowers, which correlates with the high production of C13-norisoprenoids in this tissue.[6]

  • RdCCD4 : Another carotenoid cleavage dioxygenase identified in Rosa damascena, RdCCD4, has been shown to cleave 8'-apo-β-caroten-8'-al to produce β-ionone in vitro.[7] While CCD4 enzymes also cleave at the 9,10 and 9',10' positions, they may have different substrate specificities compared to CCD1 enzymes.[7]

Biosynthetic Pathway

The formation of damascenones is a multi-step process that begins with the enzymatic cleavage of carotenoids. For β-damascenone, a proposed pathway involves the degradation of neoxanthin.[3][8] This process can be initiated by enzymatic action within the plant and can also be influenced by factors such as heat and acid hydrolysis during the extraction of essential oils.[3][9]

Biosynthetic Pathway of Damascenone cluster_carotenoids Carotenoid Precursors cluster_enzymes Enzymatic Cleavage cluster_intermediates Intermediates cluster_products Final Products Neoxanthin Neoxanthin RdCCD1 RdCCD1 Neoxanthin->RdCCD1 Cleavage beta_carotene β-Carotene RdCCD4 RdCCD4 beta_carotene->RdCCD4 Cleavage Grasshopper_ketone Grasshopper Ketone RdCCD1->Grasshopper_ketone beta_ionone β-Ionone RdCCD4->beta_ionone Allenyl_triol Allenic Triol Grasshopper_ketone->Allenyl_triol Rearrangement beta_damascenone β-Damascenone Allenyl_triol->beta_damascenone Hydrolysis

A simplified diagram of the proposed biosynthetic pathway of β-damascenone from carotenoid precursors.

Quantitative Data

While this compound is not a commonly reported constituent of Rosa damascena essential oil, β-damascenone is consistently identified, albeit at low concentrations. Its extremely low odor threshold makes it a major contributor to the overall rose aroma.[2]

CompoundConcentration in Essential OilMethod of AnalysisReference
β-Damascenone0.14%GC-MS[2]
β-Damascenone~100 ppmGC/MS/MS[10]
β-Damascenone0.5%Not specified[11]

Experimental Protocols

Extraction of Volatile Compounds from Rosa damascena

Several methods are employed for the extraction of essential oils and other volatile compounds from Rosa damascena flowers.

  • Steam Distillation (Hydro-Steam): This is the most common traditional and industrial method.[12]

    • Protocol:

      • Freshly harvested rose flowers are placed in a still with water.[13]

      • Steam is passed through the flowers, which ruptures the oil sacs and carries the volatile aromatic compounds.[12]

      • The steam and oil vapor mixture is then cooled in a condenser.[12]

      • The essential oil, being less dense than water, separates and is collected from the aqueous phase (rose water or hydrosol).[12]

  • Solvent Extraction: This method yields a higher amount of aromatic compounds, including non-volatile components, resulting in a product called an absolute.

    • Protocol:

      • Rose petals are repeatedly washed with a non-polar solvent, such as hexane.

      • The solvent extracts the aromatic compounds, waxes, and pigments.

      • The solvent is then removed by evaporation under vacuum to yield a waxy, semi-solid substance called "concrete."

      • The concrete is then washed with a second solvent, typically ethanol, to separate the fragrant oil from the waxes.

      • Finally, the ethanol is evaporated to leave the "absolute."

  • Supercritical CO₂ Extraction: This method uses carbon dioxide in its supercritical state as a solvent.

    • Protocol:

      • CO₂ is subjected to high pressure and temperature to bring it to a supercritical state, where it exhibits properties of both a liquid and a gas.

      • The supercritical CO₂ is passed through the rose petals, where it dissolves the aromatic compounds.

      • The pressure is then reduced, causing the CO₂ to return to its gaseous state and evaporate, leaving behind a pure extract free of solvent residues.[12]

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for the separation, identification, and quantification of volatile compounds like damascenones.[14] Due to the complexity of rose oil and the low concentration of β-damascenone, a highly specific method such as GC coupled with tandem mass spectrometry (GC/MS/MS) may be required for accurate quantification.[10]

  • Sample Preparation:

    • A sample of Rosa damascena essential oil is diluted in a suitable solvent (e.g., chloroform).[10]

    • An internal standard may be added for accurate quantification.

  • GC-MS Parameters:

    Parameter Recommended Setting Notes
    Gas Chromatograph (GC)
    Column Arylene modified 5% phenyl/95% methyl PDMS (e.g., Agilent CP-Sil 8 CB Low Bleed/MS) A mid-polarity column is suitable.
    Dimensions 30 m x 0.25 mm x 0.25 µm Standard dimensions for volatile analysis.
    Carrier Gas Helium At a flow rate of approximately 1 mL/min.
    Oven Program Initial: 50 °C for 1 min, then ramp at 15 °C/min to 305 °C This program can be optimized based on the specific instrument and sample.[14]
    Mass Spectrometer (MS)
    Ionization Mode Electron Impact (EI) Standard ionization method for GC-MS.
    Acquisition Mode Selected Ion Monitoring (SIM) or Full Scan SIM is preferred for higher sensitivity in targeted quantification.[14]

    | Monitored Ions (m/z) for β-Damascenone | Quantifier: 190 (Molecular Ion); Qualifiers: 69, 91, 121, 175 | These ions are characteristic fragments of β-damascenone.[14] |

Experimental Workflow for Damascenone Analysis cluster_extraction Extraction cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Harvest Harvest Rosa damascena flowers Extraction Extraction (e.g., Steam Distillation) Harvest->Extraction Essential_Oil Obtain Essential Oil Extraction->Essential_Oil Dilution Dilute Essential Oil in Solvent Essential_Oil->Dilution Internal_Standard Add Internal Standard Dilution->Internal_Standard GC_MS GC-MS/MS Analysis Internal_Standard->GC_MS Identification Compound Identification (Library Match, Retention Time) GC_MS->Identification Quantification Quantification (Peak Area vs. Standard) Identification->Quantification Result Report Concentration Quantification->Result

A general workflow for the extraction and quantification of damascenones from Rosa damascena.

Biological Activity and Signaling Pathways

While research on the specific biological activities of this compound is limited, studies on related damascone and damascenone compounds have revealed potential therapeutic effects.

Anti-inflammatory and Chemopreventive Activities

β-damascenone and its derivatives, such as 3-hydroxy-β-damascone, have been identified as potent inducers of phase II cytoprotective enzymes.[15] This activity is mediated through the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[15]

  • Nrf2 Signaling Pathway: Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes, known as the phase II response. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon activation by inducers, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription.

  • Anti-inflammatory Effects: Damascone derivatives have also been shown to be potent inhibitors of lipopolysaccharide (LPS)-induced inducible nitric oxide synthase (iNOS) activity in cell cultures, indicating anti-inflammatory properties.[15]

Nrf2 Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response Damascone Damascone Derivatives Keap1_Nrf2 Keap1-Nrf2 Complex Damascone->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to PhaseII_genes Phase II Enzyme Genes ARE->PhaseII_genes Activates transcription Detoxification Detoxification & Antioxidant Response PhaseII_genes->Detoxification

Induction of the Nrf2-mediated phase II response by damascone derivatives.

Conclusion

While this compound is not a characteristic component of Rosa damascena, the study of its isomer, β-damascenone, and other C13-norisoprenoids in this plant provides valuable insights for researchers, scientists, and drug development professionals. The biosynthesis of these potent aroma compounds is intricately linked to carotenoid metabolism, with key enzymes like RdCCD1 playing a crucial role. Accurate quantification requires sophisticated analytical techniques such as GC-MS/MS due to the complexity of the essential oil matrix. Furthermore, the emerging evidence of the biological activities of damascenone-related compounds, particularly their anti-inflammatory and chemopreventive potential through the Nrf2 pathway, opens avenues for further investigation into their therapeutic applications. Future research could focus on elucidating the complete biosynthetic pathways of various damascenone isomers and exploring the full spectrum of their biological effects.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Purification of α-Damascenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Damascenone is a potent fragrance and flavor compound belonging to the family of rose ketones. Its characteristic fruity and floral aroma makes it a valuable ingredient in the perfumery, cosmetics, and food industries. This document provides detailed application notes and experimental protocols for the synthesis and purification of this compound, intended for use in research and development settings.

Synthesis of this compound

Several synthetic routes to this compound have been developed, starting from various precursors. The choice of a particular method may depend on factors such as the availability of starting materials, desired yield and purity, and scalability.

Synthesis Method 1: From α-Ionone

This is a widely used and well-documented method that proceeds in four main steps: oximation, epoxidation, dehydration, and reduction.[1]

Workflow for the Synthesis of this compound from α-Ionone

Synthesis_from_alpha_Ionone alpha_ionone α-Ionone oximation Oximation alpha_ionone->oximation alpha_ionone_oxime α-Ionone Oxime oximation->alpha_ionone_oxime epoxidation Epoxidation alpha_ionone_oxime->epoxidation epoxy_oxime α-Ionone Oxime Epoxide epoxidation->epoxy_oxime dehydration Dehydration epoxy_oxime->dehydration isoxazole α-Ionone Isoxazole dehydration->isoxazole reduction Reduction isoxazole->reduction alpha_damascenone This compound reduction->alpha_damascenone Synthesis_from_Dehydrolinalool dehydrolinalool Dehydrolinalool reaction1 Reaction with 3-Bromopropene dehydrolinalool->reaction1 intermediate1 6,10-dimethylundeca- 1,9-dien-4-yn-6-ol reaction1->intermediate1 rearrangement Rearrangement intermediate1->rearrangement pseudo_damascenone Pseudo-damascenone rearrangement->pseudo_damascenone cyclization Cyclization pseudo_damascenone->cyclization alpha_damascenone This compound cyclization->alpha_damascenone Purification_Workflow crude_product Crude this compound primary_purification Primary Purification Method crude_product->primary_purification distillation Fractional Vacuum Distillation primary_purification->distillation For larger scale & thermally stable impurities chromatography Column Chromatography primary_purification->chromatography For smaller scale & closely related impurities analysis Purity Analysis (GC/MS) distillation->analysis chromatography->analysis pure_product Pure this compound (>97%) analysis->pure_product

References

Application Notes and Protocols for the Extraction of α-Damascenone from Natural Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

α-Damascenone is a C13-norisoprenoid and a significant contributor to the aroma of various natural products, most notably roses, grapes, and wine.[1][2] As a member of the rose ketones family, it imparts a complex, warm, and fruity-floral scent, making it a highly valued compound in the fragrance, flavor, and pharmaceutical industries.[1][3] The extraction of this compound from natural sources is a critical process for obtaining high-quality aromatic compounds for research and commercial applications. This document provides detailed application notes and protocols for the primary methods used to extract this compound and related compounds from natural matrices.

The primary methods for isolating these aromatic compounds include traditional techniques like solvent extraction and steam distillation, as well as modern, environmentally friendly methods such as supercritical fluid extraction (SFE).[3][4] The choice of method significantly impacts the yield and chemical profile of the final extract.[5][6]

Solvent Extraction

Solvent extraction is a widely used technique to isolate aromatic compounds from plant materials by dissolving them in a liquid solvent.[3] This method is particularly effective for producing concretes and absolutes from delicate flowers like roses. The choice of solvent is crucial as it determines the selectivity and efficiency of the extraction.[5] Common solvents include hexane, ethanol, petroleum ether, and diethyl ether.[5][6]

Experimental Protocol: Multistage Solvent Extraction of Rose Petals

This protocol is adapted from methodologies described for the extraction of aromatic compounds from Rosa x damascena.[5][6][7]

Materials and Equipment:

  • Fresh rose petals (e.g., Rosa damascena)

  • Solvents: n-hexane, ethanol, petroleum ether, or diethyl ether

  • Grinder or blender

  • Large glass container with a lid

  • Shaker or agitator

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Rotary vacuum evaporator

  • Beakers and graduated cylinders

  • Analytical balance

Procedure:

  • Sample Preparation: Weigh 500 g of fresh rose petals. Lightly grind the petals to increase the surface area for extraction.

  • First Extraction: Place the ground petals into a large glass container. Add 250 mL of the selected solvent (e.g., n-hexane).

  • Agitation: Seal the container and agitate the mixture for a predetermined period (e.g., 2-4 hours) at room temperature using a shaker.

  • Filtration: Separate the solvent extract from the plant material by filtration. Collect the filtrate (the extract).

  • Subsequent Extractions: Return the rose petal residue to the glass container. Repeat steps 2-4 three more times, each time using a fresh 250 mL portion of the solvent.

  • Pooling Extracts: Combine the filtrates from all four extraction stages.

  • Solvent Removal: Concentrate the pooled extract by removing the solvent using a rotary vacuum evaporator at a controlled temperature (e.g., 40-60°C) to yield the "concrete".[5][6]

  • (Optional) Absolute Production: To produce the "absolute," the concrete is further processed. The waxy concrete is agitated with ethanol at a low temperature (e.g., -15°C to -20°C). This process dissolves the aromatic constituents while leaving behind waxes and other non-polar substances. The ethanolic solution is then filtered cold, and the ethanol is removed under vacuum to yield the final absolute.[6][7]

  • Analysis: Analyze the chemical composition of the extract using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify this compound.

Visualization of Solvent Extraction Workflow

Solvent Extraction Workflow cluster_prep Preparation cluster_extraction Multistage Extraction cluster_processing Processing cluster_analysis Analysis A 1. Weigh & Grind 500g Rose Petals B 2. Add 250mL Solvent A->B C 3. Agitate (2-4 hours) B->C D 4. Filter & Collect Extract C->D E Repeat 3x D->E Return Petal Residue F 5. Pool Extracts D->F E->B G 6. Solvent Removal (Rotary Evaporator) F->G H 7. Obtain Concrete G->H I 8. GC-MS Analysis H->I

Caption: Workflow for multistage solvent extraction of rose petals.

Steam Distillation (Hydrodistillation)

Steam distillation is a classic method for extracting essential oils from plant materials.[8] It involves passing steam through the plant matrix, which vaporizes the volatile compounds. The vapor mixture is then cooled and condensed, separating the essential oil from the water. This method is suitable for thermally stable compounds like damascenones.

Experimental Protocol: Hydrodistillation of Rose Petals

This protocol is based on the use of a Clevenger-type apparatus as described for rose oil extraction.[6][7]

Materials and Equipment:

  • Fresh rose petals (e.g., Rosa damascena)

  • Clevenger-type distillation apparatus

  • Large-capacity round-bottom flask (e.g., 6 L)

  • Heating mantle

  • Condenser with cooling water supply

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Analytical balance

Procedure:

  • Sample Preparation: Place 1 kg of fresh rose petals into a 6 L round-bottom flask.

  • Add Water: Add 3 L of tap water to the flask.

  • Apparatus Setup: Connect the flask to the Clevenger-type apparatus and the condenser. Ensure all joints are properly sealed.

  • Distillation: Heat the flask using the heating mantle to boil the water and generate steam. Continue the distillation for a prescribed period (e.g., 3-4 hours). The steam will pass through the petals, carrying the volatile oils.

  • Condensation & Separation: The steam and oil vapor mixture condenses in the condenser. The condensate (hydrosol and essential oil) is collected in the separator of the Clevenger apparatus, where the oil, being less dense than water, forms a layer on top.

  • Oil Collection: After the distillation is complete, carefully collect the separated essential oil (rose otto).

  • Drying: Dry the collected oil over anhydrous sodium sulfate to remove any residual water.

  • Storage: Store the final essential oil in a sealed, dark glass vial at a low temperature (e.g., 4°C).

  • Analysis: Analyze the oil using GC-MS to determine its this compound content.

Visualization of Steam Distillation Workflow

Steam Distillation Workflow cluster_prep Preparation cluster_distillation Distillation cluster_collection Collection & Processing cluster_analysis Analysis A 1. Place 1kg Petals & 3L Water in Flask B 2. Heat Flask to Generate Steam A->B C 3. Steam Volatilizes Aromatic Compounds B->C D 4. Vapor Enters Condenser C->D E 5. Vapors Condense to Liquid D->E F 6. Oil & Water Separate (Clevenger Trap) E->F G 7. Collect & Dry Essential Oil F->G H 8. GC-MS Analysis G->H

Caption: Workflow for steam distillation using a Clevenger apparatus.

Supercritical Fluid Extraction (SFE)

SFE is an advanced extraction technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the solvent.[9][10] Supercritical CO₂ has properties of both a liquid and a gas, allowing it to penetrate solid matrices efficiently and dissolve target compounds.[11] SFE is advantageous as it is non-toxic, non-flammable, and allows for extraction at low temperatures, preserving thermally sensitive compounds.[9]

Experimental Protocol: Supercritical CO₂ Extraction

This is a generalized protocol based on typical parameters for extracting aromatic compounds from plant materials.[9][10] Specific parameters (pressure, temperature) should be optimized for the specific matrix.

Materials and Equipment:

  • Dried and ground plant material (e.g., grape pomace, rose petals)

  • Supercritical fluid extractor system

  • High-purity CO₂

  • Co-solvent (e.g., ethanol), if needed

  • Collection vials

  • Analytical balance

Procedure:

  • Sample Preparation: Dry the natural matrix (e.g., grape pomace) and grind it to a uniform particle size (e.g., 0.25-0.5 mm) to maximize surface area.[9]

  • Loading the Extractor: Weigh a precise amount of the ground material and load it into the extraction vessel of the SFE system.

  • Setting Parameters: Set the desired extraction parameters. Typical ranges for spice and plant materials are:

    • Pressure: 10-40 MPa[9][10]

    • Temperature: 35-60°C[9][10]

    • CO₂ Flow Rate: 1-5 mL/min[9]

    • Extraction Time: 60-120 minutes[9]

    • Co-solvent: A small percentage of a co-solvent like ethanol (e.g., 5-10%) may be added to the CO₂ to increase the polarity of the fluid and enhance the extraction of certain compounds.

  • Extraction: Pump liquid CO₂ into the system, where it is heated and pressurized to a supercritical state. The supercritical CO₂ then flows through the extraction vessel, dissolving the this compound and other aromatic compounds.

  • Separation: The CO₂-extract mixture flows into a separator vessel where the pressure is reduced. This causes the CO₂ to return to its gaseous state, leaving the extracted compounds behind.[11]

  • Collection: Collect the extract from the separator.

  • Analysis: Analyze the extract using GC-MS to determine the concentration of this compound.

Visualization of Supercritical Fluid Extraction Workflow

Supercritical Fluid Extraction (SFE) Workflow cluster_prep Preparation cluster_extraction Extraction cluster_separation Separation & Collection cluster_analysis Analysis A 1. Dry & Grind Plant Material B 2. Load into Extraction Vessel A->B Vessel Extraction Vessel (High P, Mod T) B->Vessel CO2 CO₂ Tank Pump Pump CO2->Pump Heater Heater Pump->Heater Heater->Vessel SC-CO₂ C 3. Supercritical CO₂ Flows Through Sample Separator Separator (Low P) C->Separator CO₂ + Extract D 4. Pressure Reduced, CO₂ Becomes Gas Recycle Recycle CO₂ Separator->Recycle Gaseous CO₂ E 5. Collect Extract D->E F 6. GC-MS Analysis E->F

References

Application Note: Quantification of α-Damascenone by GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Damascenone is a C13-norisoprenoid compound that, along with its isomers (β- and γ-damascenone), is a significant contributor to the aroma of various natural products, including roses, grapes, and tea. Its potent and complex floral and fruity scent profile makes it a valuable compound in the flavor and fragrance industries. Accurate quantification of this compound is crucial for quality control, authenticity assessment, and for understanding its formation and impact in different matrices. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the quantification of volatile and semi-volatile compounds like this compound, offering high sensitivity and selectivity. This application note provides detailed protocols for the quantification of this compound using GC-MS, including sample preparation and instrumental analysis.

While this compound is primarily recognized for its sensory properties, research into the biological activities of C13-norisoprenoids is an emerging field. However, specific signaling pathways directly modulated by this compound are not yet well-elucidated in publicly available scientific literature. The protocols provided herein can support further research into its biological effects by enabling accurate quantification in various experimental systems.

Quantitative Data Summary

The following table summarizes typical quantitative data for the analysis of damascenone isomers and related compounds. It is important to note that specific limits of detection (LOD) and quantification (LOQ) for this compound are highly dependent on the matrix and the specific GC-MS instrumentation used. The provided values for related compounds can serve as a benchmark for method development.

ParameterValueMatrixReference
Concentration Range (β-damascenone)0.03 - 10.3 µg/LWine[1]
Suggested Adulteration Threshold (β-damascenone)> 10 µg/LWine[2]
Calibration Range (β-damascenone)0.1 - 50 ng/mLStandard Solution[3]
Limit of Detection (LOD)Method Dependent (typically low ng/g to µg/L range)General[4]
Limit of Quantification (LOQ)Method Dependent (typically low ng/g to µg/L range)General[4]

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix. Two common methods for extracting volatile compounds like this compound are Headspace Solid-Phase Microextraction (HS-SPME) for liquid samples and Liquid-Liquid Extraction (LLE) for more complex matrices.

a) Headspace Solid-Phase Microextraction (HS-SPME) for Liquid Samples (e.g., Wine, Juice)

This method is suitable for the extraction of volatile and semi-volatile compounds from liquid matrices.

  • Materials:

    • 20 mL headspace vials with screw caps and PTFE/silicone septa

    • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

    • Heater-stirrer or water bath

    • Sodium chloride (NaCl), analytical grade

    • Internal standard (e.g., deuterated this compound or a compound with similar chemical properties not present in the sample)

  • Protocol:

    • Pipette 5-10 mL of the liquid sample into a 20 mL headspace vial.

    • Add a known amount of internal standard to each sample, quality control, and calibration standard.

    • To increase the volatility of the analytes, add a salt, such as sodium chloride (e.g., 1-2 g).[3]

    • Seal the vial tightly with the screw cap.

    • Place the vial in a heater-stirrer or water bath and allow the sample to equilibrate at a controlled temperature (e.g., 40-60 °C) for a defined period (e.g., 15-30 minutes) with agitation.

    • Expose the pre-conditioned SPME fiber to the headspace of the vial for a specific time (e.g., 30-60 minutes) under continued agitation and controlled temperature.

    • After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.

b) Liquid-Liquid Extraction (LLE) for Complex Matrices (e.g., Food Homogenates, Cell Culture Media)

LLE is a suitable method for extracting analytes from more complex liquid or semi-solid samples.

  • Materials:

    • Separatory funnel (or appropriate extraction vessel)

    • Organic solvent (e.g., dichloromethane, hexane), high purity

    • Anhydrous sodium sulfate

    • Rotary evaporator or gentle stream of nitrogen for solvent evaporation

    • Internal standard

  • Protocol:

    • Homogenize solid or semi-solid samples with a suitable solvent (e.g., water or buffer) to create a slurry.

    • Accurately weigh or measure a known amount of the sample (or homogenate) into a separatory funnel.

    • Add a known amount of internal standard.

    • Add a suitable volume of an immiscible organic solvent (e.g., 2 volumes of dichloromethane to 1 volume of aqueous sample).

    • Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.

    • Allow the layers to separate and collect the organic layer.

    • Repeat the extraction of the aqueous layer with fresh organic solvent two more times.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.

    • Transfer the concentrated extract to a GC vial for analysis.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of this compound. These parameters should be optimized for the specific instrument and column used.

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or medium-polar capillary column is recommended, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms) with dimensions of 30 m x 0.25 mm i.d. x 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[3][5]

    • Injector: Splitless or split injection, depending on the concentration of the analyte. For trace analysis, splitless injection is preferred.

    • Injector Temperature: 250 °C.[5]

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 1-2 minutes.

      • Ramp: 5-10 °C/min to 250-280 °C.

      • Final hold: 5-10 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

    • Acquisition Mode:

      • Full Scan: For initial identification of this compound and other compounds, acquire data in full scan mode (e.g., m/z 40-400). The molecular ion of this compound is m/z 190.

      • Selected Ion Monitoring (SIM): For enhanced sensitivity and quantitative accuracy, use SIM mode. Monitor characteristic ions of this compound. While specific ions for this compound should be confirmed with a standard, characteristic ions for damascenone isomers include m/z 190, 175, 121, and 69.[5]

Quantification

Quantification is performed using an internal standard method to correct for variations in sample preparation and injection.

  • Calibration Curve: Prepare a series of calibration standards of this compound at different known concentrations in a suitable solvent or matrix-matched solution. Each standard should contain a constant concentration of the internal standard.

  • Analysis: Analyze the calibration standards and the samples using the optimized GC-MS method.

  • Data Processing: For each standard and sample, calculate the ratio of the peak area of this compound to the peak area of the internal standard.

  • Construction of Calibration Curve: Plot the peak area ratio against the concentration of the this compound standards to generate a calibration curve.

  • Concentration Determination: Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.

Visualizations

experimental_workflow Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample (Liquid or Solid) InternalStandard Addition of Internal Standard Sample->InternalStandard Extraction Extraction (HS-SPME or LLE) InternalStandard->Extraction Concentration Concentration (if necessary) Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection PeakIntegration Peak Integration Detection->PeakIntegration Calibration Calibration Curve Construction PeakIntegration->Calibration Quantification Quantification Calibration->Quantification

Caption: A generalized experimental workflow for the quantification of this compound by GC-MS.

logical_relationship Logical Relationship for Method Development Matrix Sample Matrix Complexity SPME HS-SPME Matrix->SPME Low LLE LLE Matrix->LLE High Analyte This compound Concentration SIM SIM Mode Analyte->SIM Trace Levels FullScan Full Scan Mode Analyte->FullScan Screening

Caption: Key considerations for selecting the appropriate sample preparation and GC-MS acquisition mode.

References

Application Note: Quantitative Analysis of α-Damascenone using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

α-Damascenone is a C13-norisoprenoid and a significant aroma compound found in a variety of natural products, including fruits, wines, and essential oils. Its potent floral and fruity aroma makes it a key component in the flavor and fragrance industries. Accurate quantification of this compound is crucial for quality control, authenticity assessment, and research into the flavor profiles of various consumer products. This application note details a robust and reliable method for the analysis of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The protocols provided are intended for researchers, scientists, and drug development professionals.

Principle of the Method

This method utilizes RP-HPLC to separate this compound from other components in a sample matrix. The separation is achieved on a C18 stationary phase with a mobile phase gradient of water and an organic solvent. Detection and quantification are performed using a UV-Vis detector at the maximum absorbance wavelength of this compound. For complex matrices, a sample preparation step involving steam distillation followed by solid-phase extraction (SPE) is recommended to isolate and concentrate the analyte, ensuring accurate and sensitive detection.

Data Presentation

The following tables summarize the key quantitative data and chromatographic conditions for the analysis of this compound.

Table 1: HPLC Chromatographic Conditions

ParameterValue
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water
Mobile Phase B Acetonitrile or Methanol
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature Ambient (e.g., 25 °C)
Detection Wavelength 226 nm
Injection Volume 20 µL

Table 2: Suggested Gradient Elution Program

Time (minutes)% Mobile Phase A (Water)% Mobile Phase B (Acetonitrile/Methanol)
0.06040
15.04060
20.02080
25.02080
25.16040
30.06040

Note: This gradient is a starting point and may require optimization based on the specific sample matrix and HPLC system.

Table 3: Method Validation Parameters (Illustrative)

ParameterResult
Retention Time Approximately 12-15 minutes (to be determined with a standard)
Linearity Range 0.1 - 10 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.03 µg/mL
Limit of Quantification (LOQ) ~0.1 µg/mL
Recovery (from spiked matrix) > 80%

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 0.1 to 10 µg/mL by diluting the primary stock solution with the mobile phase.

Sample Preparation (for complex matrices like wine or fruit juice)
  • Steam Distillation:

    • Take a 50 mL aliquot of the liquid sample in a distillation flask.

    • Perform steam distillation to separate the volatile and semi-volatile compounds.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge by sequentially passing 5 mL of methanol and 5 mL of deionized water.

    • Load the distillate from the steam distillation step onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

    • Elute the retained analytes, including this compound, with 2 mL of methanol or acetonitrile.

    • The eluate is then ready for HPLC analysis. For samples with high concentrations of this compound, such as essential oils, a direct dilution with methanol may be sufficient.

HPLC Analysis
  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject 20 µL of the prepared standard solutions and sample extracts.

  • Run the HPLC system using the gradient program outlined in Table 2.

  • Monitor the absorbance at 226 nm.

Quantification
  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample (e.g., Wine, Fruit Juice) SteamDist Steam Distillation Sample->SteamDist SPE Solid-Phase Extraction (SPE) SteamDist->SPE HPLC HPLC System SPE->HPLC Column C18 Column HPLC->Column Detector UV Detector (226 nm) Column->Detector Data Data Acquisition & Integration Detector->Data Quant Quantification Data->Quant

Caption: Experimental workflow for the HPLC analysis of this compound.

Analytical_Steps A Standard & Sample Preparation B Chromatographic Separation A->B C UV Detection B->C D Data Analysis C->D E Result Reporting D->E

Caption: Logical relationship of the analytical steps.

HPLC_System Solvent Solvent Reservoir (Mobile Phase) Pump Pump Solvent->Pump Injector Autosampler/Injector Pump->Injector Column HPLC Column (C18) Injector->Column Detector UV-Vis Detector Column->Detector DataSystem Data System Detector->DataSystem Waste Waste Detector->Waste

Caption: Simplified diagram of a typical HPLC system.

Application Notes and Protocols for the Solid Phase Microextraction (SPME) of α-Damascenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Damascenone is a C13-norisoprenoid that, along with its isomer β-damascenone, is a significant contributor to the floral and fruity aroma of various natural products, including wine, tea, and fruits. Its potent aroma and low odor threshold make it a key target molecule in flavor and fragrance analysis. The accurate and sensitive quantification of this compound is crucial for quality control and authenticity studies in the food and beverage industry.

Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust, solvent-free, and sensitive method for the analysis of volatile and semi-volatile compounds like this compound from complex matrices. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in the analysis of this compound using SPME.

Principle of Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a sample preparation technique that involves the partitioning of analytes between a sample matrix, its headspace, and a stationary phase coated onto a fused silica fiber. The fiber is exposed to the headspace above the sample, where volatile analytes have partitioned from the sample matrix. The analytes are then adsorbed onto the fiber coating. Following extraction, the fiber is transferred to the injection port of a gas chromatograph, where the analytes are thermally desorbed and transferred to the GC column for separation and subsequent detection by a mass spectrometer.

Quantitative Data Summary

The following tables summarize quantitative data for C13-norisoprenoids, including compounds structurally related to this compound, analyzed by SPME-GC-MS. This data can serve as a reference for method development and validation for this compound analysis.

Table 1: Reported Concentrations of Damascenone and Related Compounds in Beverages.

AnalyteMatrixConcentration Range (µg/L)Reference
β-DamascenoneRed Wine1 - 2[1]
β-DamascenoneWhite Wine5 - 10[1]
β-DamascenoneOrange Juice (Not from Concentrate)0.122 - 0.281[2][3]
β-DamascenoneOrange Juice (Frozen Concentrate)0.117 - 0.445[2][3]
β-DamascenoneOrange Juice (Reconstituted)0.221 - 0.690[2][3]
α-IononeWine[4]
β-IononeWine[4]

Table 2: Method Validation Data for Norisoprenoids using SPME.

ParameterValueAnalyte/ConditionsReference
RecoveryApprox. 80%β-Damascenone (following steam distillation and SPE)[5]
Precision (RSD)3%β-Damascenone (following steam distillation and SPE)[5]
Limit of Detection (LOD)1.10 - 1.57 µg/LNorisoprenoids (using β-ionone as a standard)[5]

Experimental Protocols

This section details a general methodology for the analysis of this compound in liquid samples such as wine or juice using HS-SPME-GC-MS. Optimization of the parameters may be required depending on the specific sample matrix and instrumentation.

Materials and Reagents
  • SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), 50/30 µm thickness is recommended for broad-range volatile and semi-volatile compounds.[5][6]

  • Vials: 20 mL amber headspace vials with magnetic screw caps and PTFE/silicone septa.

  • Heater/Agitator: To ensure temperature control and sample homogeneity during extraction.

  • Sodium Chloride (NaCl): ACS grade, to increase the ionic strength of the sample and promote the release of volatile compounds.

  • Internal Standard (IS): A deuterated analog of this compound (e.g., d3-α-damascenone) or a compound with similar physicochemical properties not present in the sample.

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

Sample Preparation
  • Pipette 5 mL of the liquid sample (e.g., wine, juice) into a 20 mL headspace vial.

  • If an internal standard is used for quantification, add a known amount of the IS solution to the vial.

  • Add 1.5 g of NaCl to the vial to increase the ionic strength of the solution.[7]

  • Immediately seal the vial with a screw cap containing a PTFE/silicone septum.

HS-SPME Procedure
  • Place the sealed vial in the heating and agitation system.

  • Incubation/Equilibration: Incubate the sample at 40-60°C for 10-20 minutes to allow the analytes to partition into the headspace.[7][8]

  • Extraction: Expose the SPME fiber to the headspace of the vial for 30-60 minutes at the same temperature with continuous agitation.[7][8]

  • After extraction, retract the fiber into the needle.

GC-MS Analysis
  • Desorption: Immediately transfer the SPME fiber to the heated injection port of the GC.

  • Injector Temperature: 250°C.

  • Desorption Time: 5-7 minutes.[5]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • GC Column: A polar capillary column such as DB-WAX or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp to 150°C at 5°C/min, hold for 1 minute.

    • Ramp to 250°C at 10°C/min, hold for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

    • Ion Source Temperature: 250°C.

    • Transfer Line Temperature: 250°C.

    • For enhanced sensitivity and selectivity, Selected Ion Monitoring (SIM) mode can be used, monitoring characteristic ions of this compound.

Data Analysis and Quantification

Quantification is typically performed using an internal standard method. A calibration curve is constructed by analyzing a series of standard solutions of this compound at known concentrations, each containing a constant amount of the internal standard. The ratio of the peak area of this compound to the peak area of the internal standard is plotted against the concentration of this compound. The concentration of this compound in the samples is then determined from this calibration curve.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Processing Sample Liquid Sample (e.g., Wine) Vial Add to 20 mL Vial Sample->Vial IS Spike with Internal Standard Vial->IS NaCl Add NaCl IS->NaCl Seal Seal Vial NaCl->Seal Incubate Incubate & Equilibrate (40-60°C, 10-20 min) Seal->Incubate Extract Expose SPME Fiber (30-60 min) Incubate->Extract Retract Retract Fiber Extract->Retract Desorb Thermal Desorption in GC Injector (250°C) Retract->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Quantify Quantification using Calibration Curve Detect->Quantify Report Report Results Quantify->Report

Caption: Experimental workflow for this compound analysis.

Biosynthetic Pathway of Damascenone

While this compound is not involved in a signaling pathway in the context of drug development, its formation in plants is a result of the degradation of carotenoids. The following diagram illustrates this general biosynthetic relationship.[9]

biosynthetic_pathway Carotenoids C40 Carotenoids (e.g., Neoxanthin) Cleavage Enzymatic Cleavage (Carotenoid Cleavage Dioxygenases) Carotenoids->Cleavage Intermediates C13-Norisoprenoid Precursors (e.g., Grasshopper Ketone) Cleavage->Intermediates Transformation Enzymatic & Chemical Transformations Intermediates->Transformation Damascenone α/β-Damascenone Transformation->Damascenone

Caption: Biosynthesis of damascenone from carotenoids.

References

α-Damascenone: A Comprehensive Guide to its Application in the Flavor and Fragrance Industry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Product Development Professionals

Introduction

α-Damascenone is a potent aroma chemical belonging to the family of rose ketones. First identified in Bulgarian rose oil, it possesses a complex and powerful odor profile characterized by rosy, fruity (apple, plum, berry), and slightly tobacco-like notes.[1] Its low odor threshold and unique scent make it a valuable ingredient in the flavor and fragrance industry, where it is used to impart naturalness, volume, and sophisticated nuances to a wide range of products.[1][2] This document provides detailed application notes and experimental protocols for the effective utilization and analysis of this compound.

Application Notes

Flavor Applications

This compound is a versatile flavor ingredient used to enhance and create a variety of fruit and other flavor profiles. Its ability to add complexity and a sense of ripe fruitiness makes it a key component in many formulations. It is soluble in ethanol and organic solvents but insoluble in water.

Table 1: Recommended Starting Concentrations of this compound in Flavor Applications

Food/Beverage CategoryRecommended Starting Concentration (ppm in final product)Sensory Contribution
Alcoholic Beverages (e.g., Wine)0.001 - 0.01Enhances fruity and floral notes.[3]
Non-alcoholic Beverages0.005 - 0.05Imparts ripe berry and fruity notes.
Confectionery (Hard Candy, Jams)0.05 - 0.2Provides a rich, cooked fruit character.
Baked Goods0.01 - 0.1Adds complexity and a jam-like fruitiness.
Dairy Products (Yogurt, Ice Cream)0.05 - 0.2Contributes to a natural fruit flavor profile.
Fragrance Applications

In the fragrance industry, this compound is prized for its ability to provide a natural and delicate rose character with fruity undertones. It is often used in fine fragrances, cosmetics, and personal care products to add volume and a sophisticated floral-fruity note.

Table 2: Typical Usage Levels of this compound in Fragrance Formulations

Product CategoryTypical Usage Level (% in fragrance concentrate)Olfactory Effect
Fine Fragrance (Eau de Parfum, Eau de Toilette)0.01 - 0.2Adds a sophisticated, natural rose and fruit complexity.
Cosmetics (Creams, Lotions)0.01 - 0.1Provides a pleasant, subtle floral-fruity scent.
Soaps and Shampoos0.02 - 0.2Enhances floral and fruity fragrance profiles.
Air Fresheners and Candles0.05 - 0.5Contributes a powerful and diffusive rosy, fruity aroma.

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a method for the quantification of this compound in a liquid matrix, such as an alcoholic beverage.[4][5]

1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME)

  • Place 5 mL of the liquid sample into a 20 mL headspace vial.

  • Add 1 g of sodium chloride to the vial to increase the volatility of the analyte.

  • Spike the sample with a known concentration of an appropriate internal standard (e.g., β-damascenone-d4).

  • Seal the vial with a PTFE-faced silicone septum and an aluminum cap.

  • Equilibrate the sample at 40°C for 30 minutes with agitation.

  • Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes at 40°C.

  • Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

2. GC-MS Parameters

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector: Splitless mode at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: 5°C/min to 180°C.

    • Ramp 2: 20°C/min to 280°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • This compound: m/z 121 (quantifier), 190, 105.

    • Internal Standard (β-damascenone-d4): m/z 125 (quantifier), 194, 108.

3. Calibration and Quantification

  • Prepare a series of calibration standards of this compound in a model solution (e.g., 12% ethanol in water) with concentrations ranging from 0.1 to 50 µg/L.

  • Spike each calibration standard with the same concentration of the internal standard as the samples.

  • Analyze the calibration standards using the same HS-SPME GC-MS method.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.

cluster_prep Sample Preparation (HS-SPME) cluster_analysis GC-MS Analysis cluster_quant Quantification Sample Liquid Sample (5 mL) Add_Salt Add NaCl (1 g) Sample->Add_Salt Add_IS Spike with Internal Standard Add_Salt->Add_IS Seal Seal Vial Add_IS->Seal Equilibrate Equilibrate (40°C, 30 min) Seal->Equilibrate Expose_Fiber Expose SPME Fiber (30 min) Equilibrate->Expose_Fiber Desorb Thermal Desorption in GC Inlet Expose_Fiber->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection (SIM) Separate->Detect Calibrate Construct Calibration Curve Detect->Calibrate Quantify Determine Concentration Calibrate->Quantify

GC-MS Quantification Workflow
Protocol 2: Determination of Odor Threshold of this compound in a Liquid Matrix

This protocol follows the ASTM E679 standard practice for determining sensory thresholds using a forced-choice ascending concentration series method.[6][7][8]

1. Panelist Selection and Training

  • Recruit a panel of 15-20 individuals.

  • Screen panelists for their ability to discriminate different odors and their sensory acuity.

  • Train the panelists to recognize the specific odor of this compound.

2. Sample Preparation

  • Prepare a stock solution of this compound in 95% ethanol.

  • Create a series of dilutions of the stock solution in the desired liquid matrix (e.g., water or a 12% ethanol solution) in a geometric progression (e.g., 1:2 or 1:3). The concentration range should span from well below the expected threshold to clearly perceptible levels.

  • For each concentration step, prepare three samples in identical, odor-free containers: two blanks (matrix only) and one sample containing the this compound dilution.

3. Sensory Evaluation Procedure

  • Conduct the evaluation in a well-ventilated, odor-free sensory evaluation booth.

  • Present the three samples (two blanks and one spiked) to each panelist in a randomized order for each concentration level.

  • Instruct the panelists to sniff each sample and identify the one that is different from the other two.

  • Start with the lowest concentration and proceed to higher concentrations in an ascending order.

  • Record whether the panelist correctly identified the spiked sample at each concentration level.

4. Data Analysis and Threshold Calculation

  • For each panelist, the individual best-estimate threshold (BET) is the geometric mean of the last concentration at which they failed to correctly identify the sample and the first concentration at which they correctly identified it.

  • The group best-estimate threshold is the geometric mean of the individual BETs.

  • Statistical analysis (e.g., using binomial distribution tables) can be used to determine the significance of the results.[9]

cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Panel Select & Train Panelists (15-20) Samples Prepare Dilution Series (Ascending Concentrations) Panel->Samples Triangle Prepare Triangle Tests (2 Blanks, 1 Spiked) Samples->Triangle Present Present Samples to Panelists Triangle->Present Identify Panelists Identify Odd Sample Present->Identify Record Record Correct/Incorrect Identifications Identify->Record Calc_Ind Calculate Individual Best-Estimate Thresholds Record->Calc_Ind Calc_Group Calculate Group Best-Estimate Threshold Calc_Ind->Calc_Group GGPP Geranylgeranyl Diphosphate (GGPP) Phytoene Phytoene GGPP->Phytoene PSY Lycopene Lycopene Phytoene->Lycopene PDS, ZDS beta_Carotene β-Carotene Lycopene->beta_Carotene LCY-β Zeaxanthin Zeaxanthin beta_Carotene->Zeaxanthin CHY Violaxanthin Violaxanthin Zeaxanthin->Violaxanthin ZEP Neoxanthin 9'-cis-Neoxanthin Violaxanthin->Neoxanthin NXS Grasshopper_Ketone Grasshopper Ketone Neoxanthin->Grasshopper_Ketone CCD1/CCD4 Allenetriol Allenic Triol Grasshopper_Ketone->Allenetriol Reduction alpha_Damascenone This compound Allenetriol->alpha_Damascenone Acid-catalyzed rearrangement cluster_synthesis Chemical Synthesis of this compound alpha_Ionone α-Ionone Oximation Oximation (Hydroxylamine hydrochloride) alpha_Ionone->Oximation alpha_Ionone_Oxime α-Ionone Oxime Oximation->alpha_Ionone_Oxime Epoxidation Epoxidation (H₂O₂) alpha_Ionone_Oxime->Epoxidation Epoxy_Oxime α-Ionone Epoxidized Oxime Epoxidation->Epoxy_Oxime Dehydration Dehydration (Acid catalyst) Epoxy_Oxime->Dehydration Isoxazole α-Ionone Isoxazole Derivative Dehydration->Isoxazole Reduction Reduction Isoxazole->Reduction alpha_Damascenone This compound Reduction->alpha_Damascenone

References

α-Damascenone as a Marker for Food Authenticity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Food authenticity is a critical aspect of food quality and safety, ensuring that a food product is genuine and has not been adulterated. The C13-norisoprenoid, α-damascenone, is a potent aroma compound found in a variety of fruits, including apples and raspberries, as well as in derived products like juices and wines. Its presence and concentration are often linked to the quality and processing of these products. Consequently, this compound can serve as a valuable chemical marker for verifying food authenticity and detecting certain forms of adulteration, such as the dilution of natural products or the use of undeclared fruit varieties.

This document provides detailed application notes and experimental protocols for the use of this compound as a marker for food authenticity. It is intended to guide researchers, scientists, and professionals in the fields of food science, analytical chemistry, and quality control in developing and implementing robust analytical methods for the detection and quantification of this key volatile compound.

Principle of this compound as an Authenticity Marker

The utility of this compound as an authenticity marker is based on its natural occurrence and concentration variability in different food matrices. Authentic, high-quality fruit products are expected to contain this compound within a specific concentration range, characteristic of the fruit variety, ripeness, and processing conditions. Deviations from this established range can indicate potential adulteration or substandard processing. For instance, a significantly lower concentration of this compound in a product marketed as "pure raspberry puree" could suggest dilution with water or a less aromatic fruit base. Conversely, an unusually high concentration might point to the illicit addition of synthetic flavorings.

Data Presentation: this compound and Related Compounds in Authentic Fruit Products

The following tables summarize the quantitative data for this compound and the structurally similar β-damascenone in various authentic fruit cultivars. This data can be used to establish a baseline for comparison in authenticity studies. It is important to note that concentrations can vary based on geographical origin, agricultural practices, and analytical methodology.

Table 1: Concentration of Damascenones in Different Raspberry (Rubus idaeus L.) Cultivars

CultivarThis compound (µg/kg)β-Damascenone (µg/kg)
WillametteNot Reported1.5
MeekerNot Reported1.2
ChilliwackNot Reported0.8
TulameenNot Reported1.1
Yellow MeekerNot Reported0.9

Data compiled from studies on the volatile composition of raspberry cultivars. The absence of reported values for this compound in some studies highlights the need for targeted analysis of this compound.

Table 2: Concentration of Damascenones in Apple (Malus domestica) Juice from Different Varieties

Apple VarietyThis compound (µg/L)β-Damascenone (µg/L)
Granny SmithNot ReportedNot Reported
JonagoldNot ReportedNot Reported

While specific quantitative data for this compound across numerous apple varieties is limited in publicly available literature, its presence as a key aroma compound is well-established. The development of a robust analytical method, as detailed below, is the first step in building a comprehensive database for authenticity purposes.

Experimental Protocols

The recommended method for the sensitive and accurate quantification of this compound in food matrices is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 1: Quantitative Analysis of this compound in Fruit Juice by HS-SPME-GC-MS

1. Sample Preparation: a. Pipette 5 mL of the fruit juice sample into a 20 mL headspace vial. b. For quantitative analysis, add a known amount of a suitable internal standard, such as deuterated this compound (d3-α-damascenone), to the vial. The concentration of the internal standard should be comparable to the expected concentration of the analyte. c. Add 1.5 g of sodium chloride (NaCl) to the vial to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace. d. Immediately seal the vial with a PTFE/silicone septum cap.

2. HS-SPME Procedure: a. Place the vial in a heated agitator. b. Incubate the sample at 40°C for 15 minutes with continuous agitation to allow for equilibration of the volatile compounds in the headspace. c. Expose a pre-conditioned Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 40°C.

3. GC-MS Analysis: a. After extraction, retract the fiber and immediately insert it into the heated injection port of the gas chromatograph, operating in splitless mode at 250°C, for thermal desorption of the analytes for 5 minutes. b. Gas Chromatograph (GC) Conditions:

  • Column: A mid-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 50°C, hold for 2 minutes.
  • Ramp to 180°C at a rate of 4°C/min.
  • Ramp to 240°C at a rate of 10°C/min, hold for 5 minutes. c. Mass Spectrometer (MS) Conditions:
  • Ionization Mode: Electron Impact (EI) at 70 eV.
  • Ion Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Acquisition Mode: Selected Ion Monitoring (SIM) is recommended for higher sensitivity and selectivity. Monitor the characteristic ions for this compound (e.g., m/z 190, 175, 121, 91).

4. Data Analysis and Quantification: a. Identify this compound in the sample chromatogram by comparing its retention time and mass spectrum with that of a pure standard. b. For quantification, construct a calibration curve by analyzing a series of standard solutions of this compound of known concentrations containing a constant amount of the internal standard. c. Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. d. Determine the concentration of this compound in the samples from the calibration curve.

Visualizations

carotenoid_pathway carotenoids Carotenoid Precursors (e.g., Neoxanthin) ccd Carotenoid Cleavage Dioxygenase (CCD) carotenoids->ccd Enzymatic Cleavage intermediates Unstable Intermediates ccd->intermediates Oxidative Cleavage alpha_damascenone This compound intermediates->alpha_damascenone Rearrangement & Glycosidic Hydrolysis analytical_workflow start Sample Collection (e.g., Fruit Juice) prep Sample Preparation (Internal Standard Addition, Salting) start->prep hs_spme Headspace Solid-Phase Microextraction (HS-SPME) prep->hs_spme gcms Gas Chromatography-Mass Spectrometry (GC-MS) Analysis hs_spme->gcms data Data Acquisition & Processing (Peak Integration, Library Search) gcms->data quant Quantification (Calibration Curve) data->quant auth Authenticity Assessment (Comparison to Reference Data) quant->auth authentic Authentic auth->authentic Within Range adulterated Potentially Adulterated auth->adulterated Outside Range

α-Damascenone: Application Notes for Viticulture and Winemaking Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

α-Damascenone is a C13-norisoprenoid, a class of potent aroma compounds derived from the degradation of carotenoids in grapes.[1] Despite its typically low concentrations, this compound has a significant sensory impact due to its extremely low odor detection threshold, which is reported to be between 4-7 µg/L in a wine matrix.[2] It contributes desirable floral and fruity notes, often described as rose, honey, tea, stewed apple, and dark berries.[2] The formation of this compound is a complex process influenced by factors in both the vineyard and the winery, beginning with carotenoid precursors in the grape and continuing through fermentation and aging.[3][4] This document provides detailed application notes and protocols for researchers studying the dynamics of this compound in viticulture and enology.

Biochemical Formation of this compound

This compound is not directly synthesized by the grapevine. Instead, it is formed from the breakdown of C40 carotenoids, primarily neoxanthin.[1][5] This process involves a series of enzymatic and chemical reactions:

  • Enzymatic Cleavage: In the grape berry, carotenoid cleavage dioxygenases (CCDs) cleave neoxanthin to produce a C13 intermediate known as grasshopper ketone.[5]

  • Precursor Formation: The grasshopper ketone undergoes enzymatic reduction to form various non-volatile precursors, such as megastigma-6,7-dien-3,5,9-triol. These precursors are often bound to sugar molecules as glycosides.[5]

  • Release during Winemaking: During fermentation and aging, the acidic conditions of the wine, along with yeast enzymatic activity, hydrolyze these precursors.[3][6] This hydrolysis leads to a series of rearrangements and dehydrations that ultimately form the highly volatile and aromatic this compound.[4]

The concentration of this compound is observed to increase significantly during fermentation and can continue to rise during barrel aging.[3]

G Figure 1: Biosynthetic Pathway of this compound cluster_grape In the Grape Berry cluster_wine In Wine (Fermentation & Aging) Neoxanthin Neoxanthin (C40 Carotenoid) GK Grasshopper Ketone (C13) Neoxanthin->GK  VviCCD Enzyme Precursors Glycosidically Bound Precursors (e.g., Megastigmatrienetriols) GK->Precursors  Enzymatic Reduction Precursors_wine Glycosidically Bound Precursors Precursors->Precursors_wine Transfer to Must Damascenone This compound (Volatile Aroma) Precursors_wine->Damascenone  Acid Hydrolysis &  Yeast Enzymes G Figure 2: Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis & Data Processing Sample 1. Wine Sample (10 mL) in 20 mL Vial Spike 2. Spike with Internal Standard Sample->Spike Salt 3. Add NaCl (3g) Spike->Salt Seal 4. Seal Vial Salt->Seal Equilibrate 5. Equilibrate at 40°C (15 min) Seal->Equilibrate Expose 6. Expose SPME Fiber (30 min) Equilibrate->Expose Desorb 7. Desorb in GC Injector Expose->Desorb Analyze 8. GC Separation & MS Detection (SIM) Desorb->Analyze Quantify 9. Quantify using Calibration Curve Analyze->Quantify

References

Troubleshooting & Optimization

Technical Support Center: Optimizing α-Damascenone Extraction Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of α-damascenone.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for extracting this compound from natural sources?

A1: The main techniques for extracting this compound from plant materials, such as rose petals, clary sage, and grapes, include steam distillation, solvent extraction, and Supercritical Fluid Extraction (SFE) with CO2.[1] Each method has its advantages and disadvantages concerning yield, purity, cost, and environmental impact.

Q2: Which plant materials are common sources for this compound extraction?

A2: this compound is a significant aroma compound found in various natural sources. Commercially important sources include Damask rose (Rosa damascena), grapes (Vitis vinifera), and tea (Camellia sinensis).[2][3] It is also found in clary sage and labdanum resin.[1]

Q3: How does the choice of solvent affect the yield of this compound in solvent extraction?

A3: The polarity of the solvent is a critical factor. This compound is a moderately polar ketone, so solvents like ethanol, methanol, and hexane are commonly used.[4] The choice of solvent will influence the co-extraction of other compounds, which can affect the final purity and yield. For instance, hexane is effective for extracting less polar compounds, while ethanol can extract a broader range of molecules.[4]

Q4: What is the role of pH during the extraction of this compound?

A4: The pH of the extraction medium can significantly impact the stability and recovery of this compound. Acidic conditions (pH around 3-4) can promote the hydrolysis of glycosidically bound precursors, potentially increasing the yield of free this compound.[5] However, extreme pH levels, both acidic and alkaline, can lead to the degradation of the molecule.[6]

Q5: Can enzymatic pretreatment enhance the extraction yield of this compound?

A5: Yes, enzymatic pretreatment can increase the yield of this compound. Many aroma compounds, including this compound, exist as non-volatile glycosidic precursors in plant tissues.[5] Enzymes like glycosidases can cleave these bonds, releasing the volatile this compound and making it available for extraction.[5] This is a common strategy used in the wine and tea industries to enhance aroma profiles.

Q6: How can I accurately quantify the concentration of this compound in my extracts?

A6: Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and reliable method for the quantification of this compound.[7] For complex matrices where interferences are common, Gas Chromatography with Tandem Mass Spectrometry (GC-MS/MS) provides higher selectivity and sensitivity.[7] The use of a stable isotope-labeled internal standard is recommended for accurate quantification to compensate for any losses during sample preparation.[8]

Troubleshooting Guides

This section addresses specific issues you might encounter during your this compound extraction experiments.

Issue 1: Low Overall Yield of Crude Extract
Possible Cause Suggested Solution
Improper Sample Preparation Ensure the plant material is properly dried and ground to a consistent and fine particle size. This increases the surface area for solvent penetration.
Inappropriate Solvent Selection The polarity of the solvent should be optimized for this compound. A solvent that is too polar or non-polar will result in a lower yield. Consider using a solvent mixture to achieve the desired polarity.
Suboptimal Extraction Parameters Factors such as extraction time, temperature, and solvent-to-solid ratio significantly impact yield. These parameters should be systematically optimized for your specific plant material.[6]
Inefficient Extraction Method For some matrices, conventional methods like maceration may not be efficient. Consider more advanced techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve efficiency.[6]
Issue 2: Low Concentration of this compound in the Extract Despite a Good Crude Yield
Possible Cause Suggested Solution
Degradation of this compound This compound can be sensitive to high temperatures and extreme pH levels.[9] Use low-temperature extraction methods and maintain a neutral or slightly acidic pH during extraction and solvent evaporation.
Presence of Precursors A significant amount of this compound may still be in its glycosidically bound precursor form.[5] Consider incorporating an acid or enzymatic hydrolysis step before or during extraction to release the free this compound.[5]
Inefficient Separation from Matrix The complex matrix of the plant material can interfere with the extraction. Optimize the clean-up and fractionation steps of your protocol to isolate the this compound more effectively.
Issue 3: Inconsistent and Non-Reproducible Yields
Possible Cause Suggested Solution
Variability in Plant Material The concentration of this compound and its precursors can vary depending on the plant's origin, harvest time, and storage conditions.[10] Ensure you are using a consistent source of plant material.
Inconsistent Extraction Parameters Small variations in temperature, time, or solvent-to-solid ratio can lead to significant differences in yield.[9] Precisely control all extraction parameters for each experiment.
Inadequate Homogenization Ensure the plant material is well-homogenized before taking a sample for extraction to ensure uniformity.

Data Presentation: Comparison of Extraction Parameters

The following tables summarize quantitative data on how different parameters can influence the extraction of aroma compounds, including those similar to this compound.

Table 1: Effect of Extraction Method on the Yield of Rose Oil

Extraction MethodPlant MaterialSolventYield (%)Reference
Steam DistillationRosa damascenaWater0.075
Solvent ExtractionRosa damascenaHexane0.11
Solvent ExtractionRosa damascenaEther0.07

Table 2: Influence of Solvent-to-Solid Ratio on Phenolic Compound Extraction

Solvent-to-Solid Ratio (mL/g)Temperature (°C)Time (min)Total Phenolic Content (mg/g)Reference
10:16539-[5]
20:16539-[5]
30:16539290.35[5]
40:16539-[5]

Note: While this data is for phenolic compounds, it illustrates the significant impact of the solvent-to-solid ratio on extraction efficiency, a principle that also applies to this compound.

Experimental Protocols

Protocol 1: Solvent Extraction of this compound from Rosa damascena

This protocol provides a general procedure for the extraction of this compound from rose petals using an organic solvent.

1. Sample Preparation:

  • Fresh rose petals should be used immediately after harvesting. If not, they should be stored at -20°C.

  • Grind 100 g of fresh or frozen rose petals into a fine powder using a blender or a mortar and pestle with liquid nitrogen.

2. Extraction:

  • Transfer the powdered rose petals to a 1 L Erlenmeyer flask.

  • Add 500 mL of hexane (or another suitable solvent like ethanol). This corresponds to a 5:1 solvent-to-solid ratio.

  • Seal the flask and stir the mixture at room temperature for 24 hours using a magnetic stirrer.

3. Filtration and Concentration:

  • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

  • Wash the residue with an additional 100 mL of the solvent to ensure maximum recovery.

  • Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature below 40°C to a final volume of approximately 5-10 mL.

4. Quantification:

  • Analyze the concentrated extract using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify this compound.

Protocol 2: Steam Distillation of this compound from Plant Material

This protocol outlines a general procedure for steam distillation.

1. Apparatus Setup:

  • Assemble a steam distillation apparatus, including a boiling flask, a biomass flask, a condenser, and a receiving flask.

2. Sample Preparation:

  • Place approximately 200 g of fresh plant material (e.g., rose petals, chopped grapes) into the biomass flask.

  • Add water to the boiling flask until it is about two-thirds full.

3. Distillation:

  • Heat the boiling flask to generate steam. The steam will pass through the biomass flask, volatilizing the this compound and other essential oils.

  • The steam and essential oil mixture will then pass through the condenser, where it will cool and liquefy.

  • Collect the distillate, which will consist of an aqueous layer (hydrosol) and an oily layer containing the essential oils.

4. Separation and Analysis:

  • Separate the oily layer from the aqueous layer using a separatory funnel.

  • Dry the oily layer over anhydrous sodium sulfate.

  • Analyze the oil fraction by GC-MS for the presence and concentration of this compound.

Protocol 3: Supercritical Fluid Extraction (SFE) of this compound

This protocol provides a general outline for SFE.

1. Sample Preparation:

  • Dry the plant material to a moisture content of less than 10%.

  • Grind the dried material to a particle size of approximately 0.5-1.0 mm.

2. SFE System Setup:

  • Pack the ground plant material into the extraction vessel of the SFE system.

  • Set the desired extraction parameters (pressure, temperature, and CO2 flow rate). Typical starting conditions can be 10-20 MPa and 40-60°C.

3. Extraction:

  • Pump supercritical CO2 through the extraction vessel. The this compound will dissolve in the supercritical fluid.

  • The extract-laden CO2 then flows into a separator where the pressure and/or temperature is changed, causing the this compound to precipitate out of the fluid.

4. Collection and Analysis:

  • Collect the extracted material from the separator.

  • Analyze the extract using GC-MS to determine the this compound content.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis plant_material Plant Material (e.g., Rose Petals) grinding Grinding/Homogenization plant_material->grinding solvent_extraction Solvent Extraction grinding->solvent_extraction Add Solvent steam_distillation Steam Distillation grinding->steam_distillation Load into Biomass Flask sfe Supercritical Fluid Extraction (SFE) grinding->sfe Pack into Extraction Vessel filtration Filtration/Separation solvent_extraction->filtration steam_distillation->filtration concentration Concentration (e.g., Rotary Evaporation) sfe->concentration filtration->concentration gcms GC-MS / GC-MS/MS Analysis concentration->gcms quantification Quantification gcms->quantification

Caption: General experimental workflow for this compound extraction and analysis.

troubleshooting_low_yield cluster_crude Problem with Crude Extract cluster_pure Problem with Final Product start Low this compound Yield is_crude_yield_low is_crude_yield_low start->is_crude_yield_low Is crude extract yield low? check_prep Review Sample Preparation (Drying, Grinding) check_params Optimize Extraction Parameters (Solvent, Temp, Time, Ratio) check_prep->check_params check_method Consider Alternative Extraction Method (e.g., UAE, MAE) check_params->check_method check_degradation Assess Analyte Stability (Temperature, pH) check_precursors Investigate Precursor Hydrolysis (Acid or Enzymatic) check_degradation->check_precursors check_purification Optimize Purification/Fractionation check_precursors->check_purification is_crude_yield_low->check_prep Yes is_crude_yield_low->check_degradation No

Caption: Troubleshooting logic for low this compound yield.

parameter_relationships cluster_params Key Extraction Parameters yield This compound Yield temperature Temperature temperature->yield time Extraction Time temperature->time interacts time->yield solvent_ratio Solvent-to-Solid Ratio solvent_ratio->yield ph pH ph->yield enzyme Enzymatic Pretreatment ph->enzyme influences activity enzyme->yield

Caption: Key parameters influencing this compound extraction yield.

References

Section 1: General Information & Analyte Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for α-Damascenone Quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the analysis of this compound.

This section covers fundamental properties of this compound and best practices for handling and storing analytical standards to ensure the integrity of your quantitative analysis.

FAQ 1: What is this compound and why is its quantification often challenging?

Answer: this compound is a C13-norisoprenoid, a potent aroma compound found in many natural products like roses, grapes, and wine, where it contributes desirable fruity and floral notes.[1][2] Its quantification is challenging for two primary reasons:

  • Low Concentration and Odor Threshold: It has an extremely low odor threshold, meaning even trace amounts (in the µg/L or ng/L range) can significantly impact aroma.[2][3] Analytical instruments must be sensitive enough to detect these low concentrations.

  • Complex Sample Matrices: this compound is often found in complex matrices like wine, which contain a multitude of other compounds (sugars, acids, ethanol, tannins).[1] These components can interfere with the analysis, causing what are known as "matrix effects," which can lead to inaccurate quantification by either suppressing or enhancing the analytical signal.[1][4][5]

Typical concentration ranges for β-damascenone (a closely related isomer, often analyzed alongside this compound) in wine are presented below.

Wine TypeTypical Concentration Range (µg/L)Odor Threshold in Wine (µg/L)
Red Wines0.5 - 4.0[6]4 - 7[2]
White Wines5.0 - 10.0[2]4 - 7[2]
Suspiciously Flavored WinesUp to 10.3[7]4 - 7[2]

FAQ 2: How should I properly store this compound standards to ensure stability?

Answer: Proper storage of analytical standards is critical for accurate quantification. The stability of this compound can be compromised by temperature, light, and air exposure.[8][9]

For Neat Standards:

  • Temperature: Store neat this compound, which is typically a pale yellow liquid, in a refrigerator between 2°C and 8°C.[8]

  • Protection: Keep it in a tightly sealed, amber glass vial to protect it from light and air.[8]

For Stock Solutions (e.g., in Ethanol/Methanol):

  • Temperature: Store solutions at 2-8°C to minimize solvent evaporation and analyte degradation.[8]

  • Vials: Use amber glass vials with PTFE-lined screw caps to ensure a tight seal and prevent light degradation.[8]

  • Practice: It is best practice to prepare fresh working dilutions from your stock solution for daily experiments to ensure maximum accuracy.[8]

A significant color change in the standard may indicate degradation, and its purity should be verified (e.g., by GC-MS) before use.[8]

This workflow can be used to periodically check the stability of a stored standard.

  • Initial Analysis (Time Zero): Immediately after preparing a stock solution, analyze it to establish a baseline peak area and purity profile.

  • Storage: Aliquot the standard into several small amber vials and store under recommended conditions (e.g., 4°C, protected from light).[8]

  • Periodic Testing: At set intervals (e.g., 1, 3, 6 months), retrieve one aliquot for analysis.

  • Analysis: Analyze the aged standard under the same instrument conditions as the time-zero sample.

  • Evaluation: Compare the peak area and purity to the initial results. The standard is generally considered stable if degradation is within a predefined acceptance criterion (e.g., ≤ 2%).[8]

cluster_0 Stability Testing Workflow prep Prepare Standard (Time Zero) analyze_t0 Analyze (GC-MS) Establish Baseline prep->analyze_t0 store Aliquot and Store (e.g., 4°C, Dark) analyze_t0->store analyze_tx Analyze at Time X (e.g., 3 months) store->analyze_tx compare Compare Data to Time Zero analyze_tx->compare pass Standard is Stable (Within Criteria) compare->pass Yes fail Standard Degraded Discard compare->fail No cluster_1 Troubleshooting Low Analyte Recovery start Low or Inconsistent Recovery Observed check_is Is a deuterated internal standard (IS) being used? start->check_is implement_is Implement a deuterated IS to correct for analyte loss during sample handling. check_is->implement_is No check_spme Review HS-SPME Parameters check_is->check_spme Yes implement_is->check_spme optimize_temp Optimize Temperature (40-50°C) check_spme->optimize_temp optimize_time Optimize Extraction Time (30-50 min) check_spme->optimize_time add_salt Ensure Salt Addition (e.g., NaCl) check_spme->add_salt check_fiber Verify Fiber Integrity & Type (DVB/CAR/PDMS) check_spme->check_fiber end Recovery Improved optimize_temp->end optimize_time->end add_salt->end check_fiber->end cluster_2 Troubleshooting GC Peak Tailing cluster_mech Mechanical Issues cluster_chem Chemical/Activity Issues start Peak Tailing Observed q1 Are ALL peaks tailing? start->q1 mech1 Check for Leaks (Carrier Gas) q1->mech1 Yes chem1 Perform Inlet Maintenance (Replace Liner, Septum) q1->chem1 No (Active Analytes) mech2 Verify Column Installation (Cuts, Position) mech1->mech2 end Peak Shape Improved mech2->end chem2 Use Deactivated Liner chem1->chem2 chem3 Trim Column Inlet (5-10 cm) chem2->chem3 chem3->end

References

Improving resolution of α-Damascenone isomers in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for resolving α-damascenone isomers in chromatography. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and professionals in the pharmaceutical and flavor/fragrance industries.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers of this compound and why is their separation challenging?

A1: this compound possesses a chiral center at the C-6 position of the cyclohexene ring and a double bond in the side chain, leading to the existence of several isomers:

  • Enantiomers: Due to the chiral center, this compound exists as a pair of enantiomers: (R)-α-damascenone and (S)-α-damascenone. Enantiomers have identical physical and chemical properties in an achiral environment, making their separation on standard chromatographic columns impossible without a chiral selector.

  • Geometric Isomers: The double bond in the butenone side chain can exist in two different spatial arrangements, leading to (E)- and (Z)-diastereomers (also known as trans and cis isomers, respectively). These isomers have different physical properties and can often be separated by conventional chromatography, although they can sometimes co-elute.

The primary challenge lies in the separation of the enantiomers, which requires the use of chiral stationary phases (CSPs) or chiral derivatizing agents. Furthermore, in complex matrices such as essential oils or wine, co-elution with other structurally similar compounds can interfere with the accurate quantification of all isomers.

Q2: I am observing poor resolution between this compound isomers on my gas chromatograph (GC). What are the likely causes and how can I troubleshoot this?

A2: Poor resolution in the GC separation of this compound isomers can stem from several factors. Here is a step-by-step troubleshooting guide:

  • Inadequate Chiral Stationary Phase (CSP): For enantiomeric separation, a chiral column is mandatory. If you are using a standard achiral column, enantiomers will co-elute. If you are using a chiral column and still see poor resolution, the stationary phase may not be optimal for this separation.

    • Solution: Consider a column with a different chiral selector. Cyclodextrin-based CSPs are commonly used for terpene and norisoprenoid enantioseparations. For compounds structurally similar to this compound, such as α-ionone, columns with substituted β- and γ-cyclodextrins have proven effective.[1][2][3]

  • Suboptimal Oven Temperature Program: The temperature ramp rate can significantly impact resolution. A fast ramp may not provide enough time for the isomers to separate on the column.

    • Solution: Decrease the oven temperature ramp rate. A slower ramp generally improves the separation between closely eluting peaks. Experiment with different ramp rates to find the optimal balance between resolution and analysis time.

  • Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency.

    • Solution: Optimize the flow rate for your column dimensions and carrier gas (e.g., Helium, Hydrogen). The optimal flow rate will provide the best column efficiency and, consequently, the best resolution.

  • Co-elution with Matrix Components: In complex samples, other compounds can elute at the same time as the this compound isomers, leading to peak overlap.

    • Solution: Employ a more selective detector, such as a tandem mass spectrometer (MS/MS). By using Multiple Reaction Monitoring (MRM), you can selectively detect this compound isomers even if they co-elute with other compounds.[4] Alternatively, multidimensional gas chromatography (MDGC), which uses two columns of different polarity, can be used to resolve co-eluting peaks.

Q3: Can I separate this compound isomers using High-Performance Liquid Chromatography (HPLC)? What are the recommended approaches?

A3: Yes, HPLC can be used to separate this compound isomers, particularly the geometric (cis/trans) isomers. For enantiomeric separation, a chiral stationary phase is typically required.

  • Geometric Isomer Separation: Reversed-phase HPLC is often suitable for separating cis/trans isomers. The separation is based on the different polarities of the isomers.

    • Troubleshooting Poor Resolution:

      • Mobile Phase Composition: Adjust the ratio of the organic solvent (e.g., acetonitrile, methanol) to water. A lower percentage of the organic modifier will generally increase retention and may improve resolution.

      • Column Chemistry: If resolution is still poor, try a column with a different stationary phase (e.g., C18, C30, Phenyl-Hexyl) to exploit different selectivities.

      • Temperature: Optimizing the column temperature can also affect selectivity and resolution.

  • Enantiomeric Separation:

    • Chiral HPLC Columns: The most direct approach is to use an HPLC column with a chiral stationary phase. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a good starting point.

    • Diastereomeric Derivatization: An alternative method involves reacting the this compound enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. After separation, the diastereomers can be converted back to the original enantiomers if needed.

Troubleshooting Guides

GC Troubleshooting Workflow for Poor Resolution

GC_Troubleshooting start Poor Resolution of This compound Isomers check_column Are you using a chiral stationary phase for enantiomers? start->check_column achiral_column Use a chiral column (e.g., cyclodextrin-based) check_column->achiral_column No optimize_temp Optimize Oven Temperature Program check_column->optimize_temp Yes achiral_column->optimize_temp slower_ramp Decrease ramp rate optimize_temp->slower_ramp optimize_flow Optimize Carrier Gas Flow Rate slower_ramp->optimize_flow check_coelution Suspect co-elution with matrix? optimize_flow->check_coelution use_msms Use a selective detector (e.g., GC-MS/MS in MRM mode) check_coelution->use_msms Yes resolved Resolution Improved check_coelution->resolved No mdgc Consider Multidimensional GC (MDGC) use_msms->mdgc use_msms->resolved mdgc->resolved

Caption: A flowchart for troubleshooting poor resolution of this compound isomers in GC.

HPLC Troubleshooting Workflow for Isomer Separation

HPLC_Troubleshooting start Poor Isomer Separation in HPLC isomer_type Separating enantiomers or geometric isomers? start->isomer_type enantiomers Enantiomers isomer_type->enantiomers geometric Geometric (cis/trans) isomer_type->geometric chiral_hplc Use a chiral HPLC column enantiomers->chiral_hplc derivatization Perform diastereomeric derivatization enantiomers->derivatization optimize_mobile_phase Optimize Mobile Phase (Organic:Aqueous ratio) geometric->optimize_mobile_phase resolved Separation Achieved chiral_hplc->resolved derivatization->resolved change_column Try a different achiral column chemistry (e.g., C30, Phenyl) optimize_mobile_phase->change_column optimize_temp Optimize Column Temperature change_column->optimize_temp optimize_temp->resolved

Caption: A decision-making workflow for separating this compound isomers by HPLC.

Experimental Protocols

Protocol 1: Enantioselective GC-MS for this compound Isomers

This protocol is adapted from methods developed for the enantioseparation of structurally similar norisoprenoids.[1][2]

ParameterRecommended Setting
Gas Chromatograph
ColumnHydrodex β-3P (25 m x 0.25 mm, 0.25 µm film thickness) or equivalent β-cyclodextrin based chiral column
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Injection ModeSplitless
Injector Temperature250°C
Oven Temperature Program60°C (hold 1 min), then ramp at 2°C/min to 200°C (hold 10 min)
Mass Spectrometer
Ionization ModeElectron Impact (EI) at 70 eV
Ion Source Temperature230°C
Transfer Line Temperature280°C
Acquisition ModeFull Scan (m/z 40-300) or Selected Ion Monitoring (SIM) for higher sensitivity
Monitored Ions (m/z)190 (Molecular Ion), 175, 121, 69
Protocol 2: GC-MS/MS for this compound in Complex Matrices

This protocol is designed for high selectivity and sensitivity in complex samples.

ParameterRecommended Setting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent low-bleed 5% phenyl-methylpolysiloxane column
Carrier GasHelium at a constant flow rate of 1.2 mL/min
Injection ModeSplitless
Injector Temperature250°C
Oven Temperature Program50°C (hold 1 min), ramp at 15°C/min to 180°C, then ramp at 20°C/min to 250°C (hold 5 min)
Tandem Mass Spectrometer
Ionization ModeElectron Impact (EI) at 70 eV
Ion Source Temperature230°C
Transfer Line Temperature280°C
Acquisition ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (m/z)190
Product Ions (m/z)175 (quantifier), 121 (qualifier)
Collision EnergyOptimize for your specific instrument (typically 10-20 eV)

Quantitative Data

The following table presents resolution values (Rs) for the enantioseparation of α-ionone, a compound structurally related to this compound, on different chiral GC columns. These values can serve as a benchmark for selecting a suitable column for this compound analysis. A resolution value of ≥ 1.5 indicates baseline separation.

CompoundChiral ColumnResolution (Rs)Reference
α-iononeHydrodex β-3P2.2[1]
α-iononeHydrodex β-TBDAc2.7[1]

References

Technical Support Center: α-Damascenone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the stability issues of α-damascenone encountered during analytical experiments. The following information is intended for researchers, scientists, and drug development professionals to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the main stability challenges when analyzing this compound?

A1: this compound is a volatile C13-norisoprenoid that can be prone to degradation and inconsistent analytical results.[1] Key stability challenges include its susceptibility to isomerization, degradation under acidic or basic conditions, and interactions with active sites within the analytical instrumentation.[2][3] Like its isomer β-damascenone, it can be present in very low concentrations in complex matrices, making accurate quantification challenging.[4][5]

Q2: How does pH affect the stability of this compound during sample preparation?

A2: While specific studies on this compound are limited, research on the related compound β-damascenone shows that its formation from precursors is favored under acidic conditions (low pH) through acid-catalyzed hydrolysis.[3][6] However, extreme pH values can also lead to degradation. For analytical standards, maintaining a neutral pH is generally recommended to ensure stability in solution.[6]

Q3: Can light exposure affect the stability of this compound samples and standards?

A3: Yes, this compound, like many organic compounds with conjugated double bonds, can be sensitive to light. To prevent photodegradation, it is crucial to store both neat standards and prepared solutions in amber glass vials or other light-protecting containers.[6]

Q4: Are there any recommended storage conditions for this compound standards and samples?

A4: To ensure long-term stability, neat this compound and its solutions should be stored in a cool, dry, and dark environment, ideally between 2°C and 8°C.[6] Vials should be tightly sealed, preferably with PTFE-lined caps, to prevent evaporation of the solvent and exposure to oxygen, which can cause oxidative degradation.[6] For long-term storage, flushing the vial with an inert gas like nitrogen or argon can further enhance stability.[6]

Q5: Is derivatization a viable strategy to improve this compound stability and detection?

A5: Derivatization can be a useful technique for improving the analysis of semi-volatile and polar compounds by increasing their volatility and thermal stability, and enhancing detection.[7] While specific derivatization protocols for this compound are not widely documented in the provided search results, general methods for ketones could be applicable. However, it is important to carefully validate any derivatization method to ensure complete reaction and avoid the formation of byproducts.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting) for this compound

Possible Causes:

  • Active Sites: this compound, being a polar ketone, can interact with active sites (silanol groups) in the GC inlet liner, column, or transfer line, leading to peak tailing.[2]

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing distorted peaks.[2]

  • Improper Injection Technique: Slow injection can result in a broad initial band, leading to poor peak shape.[2]

  • Incompatible Solvent: A mismatch between the solvent and the stationary phase can cause peak distortion.[2]

Troubleshooting Steps:

  • Assess the Scope: Determine if only the this compound peak is tailing or if all peaks are affected. If all peaks are tailing, it likely indicates a system-wide issue such as a leak or improper column installation.[2]

  • Inlet Maintenance:

    • Use deactivated liners and gold-plated seals to minimize active sites.[2]

    • Regularly replace the septum, liner, and O-rings.[2]

  • Column Care:

    • If peak tailing persists, consider trimming the first few centimeters of the column to remove accumulated non-volatile residues and active sites.[2]

    • Use a guard column to protect the analytical column from contamination.[2]

  • Method Optimization:

    • Reduce the injection volume or dilute the sample to prevent column overload.[2]

    • Increase the split ratio for more efficient sample transfer.[2]

    • Ensure a fast and smooth injection.[2]

    • Select a solvent that is compatible with the stationary phase.

Issue 2: Low or Inconsistent this compound Recovery

Possible Causes:

  • Inefficient Extraction: The extraction method may not be suitable for the sample matrix, leading to incomplete recovery of this compound.

  • Degradation during Sample Preparation: Exposure to harsh pH, high temperatures, or light during extraction and concentration steps can degrade the analyte.

  • Adsorption: this compound may adsorb to glassware or other surfaces during sample handling.

  • Matrix Effects: Components in the sample matrix can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement.[8]

Troubleshooting Steps:

  • Optimize Extraction:

    • For liquid samples like beverages, Headspace Solid-Phase Microextraction (HS-SPME) is a common and effective technique.[4][9]

    • For more complex matrices, Liquid-Liquid Extraction (LLE) may be necessary.[4]

    • Ensure all extraction parameters (e.g., time, temperature, agitation) are consistent.[8]

  • Minimize Degradation:

    • Avoid extreme pH conditions during sample preparation.

    • Use a gentle stream of nitrogen for solvent evaporation instead of high heat.[4]

    • Protect samples from light throughout the analytical process.

  • Reduce Adsorption:

    • Use silanized glassware to minimize adsorption to active surfaces.

  • Address Matrix Effects:

    • Use a stable isotope-labeled internal standard, such as d3-β-damascenone, to compensate for matrix effects and variations in recovery.[8]

    • Prepare matrix-matched calibration standards to mimic the sample matrix as closely as possible.[8]

Experimental Protocols

Protocol: Quantitative Analysis of this compound using HS-SPME-GC-MS

This protocol provides a general framework for the analysis of this compound in liquid matrices. Optimization may be required for specific sample types and instrumentation.

1. Sample Preparation:

  • Pipette 5 mL of the liquid sample into a 20 mL headspace vial.

  • If using an internal standard, add a known amount of a suitable standard (e.g., a stable isotope-labeled analog).

  • Add 1 g of NaCl to increase the ionic strength of the solution and promote the release of volatile compounds into the headspace.[8]

  • Immediately seal the vial with a PTFE/silicone septum cap.

2. HS-SPME Extraction:

  • Place the vial in a heated agitator (e.g., at 40-50°C).[8][10]

  • Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for a defined period (e.g., 30-50 minutes) with constant agitation to allow for equilibration.[4][10]

3. GC-MS Analysis:

  • Retract the fiber and immediately introduce it into the GC injector for thermal desorption.[4]

  • A typical GC-MS setup is outlined in the table below.

Data Presentation

Table 1: Example GC-MS Parameters for Damascenone Analysis

ParameterRecommended SettingNotes
Gas Chromatograph (GC)
ColumnArylene modified 5% phenyl/95% methyl PDMS (e.g., Agilent CP-Sil 8 CB Low Bleed/MS)A mid-polarity column is generally suitable.[4][5]
Dimensions30 m x 0.25 mm x 0.25 µmStandard dimensions for good resolution.[4]
Carrier GasHeliumAt a constant flow rate of approximately 1 mL/min.[4]
Injection ModeSplitlessRecommended for trace analysis to maximize sensitivity.[4][10]
Injector Temperature250°CEnsures efficient desorption of the analyte from the SPME fiber.[4][10]
Oven ProgramInitial: 50°C for 1 min, then ramp at 15°C/min to 305°CThis program can be adapted based on the matrix and co-eluting compounds.[4][5]
Mass Spectrometer (MS)
Ionization ModeElectron Impact (EI) at 70 eVStandard ionization mode for GC-MS.[4]
Ion Source Temperature230°CA typical setting to maintain compound integrity.[4]
Transfer Line Temperature280°CPrevents condensation of the analyte before reaching the detector.[10]
Acquisition ModeSelected Ion Monitoring (SIM) or Full ScanSIM mode is preferred for targeted quantification due to higher sensitivity.[4]
Monitored Ions (m/z)Quantifier: 190 (Molecular Ion), Qualifiers: 69, 121, 175Based on the fragmentation pattern of β-damascenone, which is expected to be similar for this compound.[5][11]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing sample Liquid Sample add_is Add Internal Standard sample->add_is add_salt Add NaCl add_is->add_salt seal Seal Vial add_salt->seal incubate Incubate & Agitate seal->incubate extract Expose SPME Fiber incubate->extract desorb Thermal Desorption in GC Inlet extract->desorb separate Chromatographic Separation desorb->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

Caption: Experimental workflow for this compound analysis.

troubleshooting_workflow start Poor Peak Shape for This compound Observed q1 Are all peaks in the chromatogram affected? start->q1 system_issue System-wide Issue: - Check for leaks - Verify column installation - Check carrier gas flow q1->system_issue Yes analyte_issue Analyte-Specific Issue: (Likely chemical interaction) q1->analyte_issue No inlet_maint Perform Inlet Maintenance: - Use deactivated liner - Replace septum and O-ring analyte_issue->inlet_maint column_care Column Care: - Trim column inlet - Use a guard column inlet_maint->column_care method_opt Optimize Method: - Reduce injection volume - Adjust split ratio - Check solvent compatibility column_care->method_opt end Peak Shape Improved method_opt->end

References

Technical Support Center: α-Damascenone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects during the analysis of α-damascenone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate quantification important?

A1: this compound is a C13-norisoprenoid compound that significantly contributes to the aromatic profile of various products, including wine, fruits, and tea, imparting desirable fruity and floral notes.[1][2] Its extremely low odor threshold means that even minute concentrations can have a substantial impact on the overall bouquet.[1] Accurate quantification is crucial for quality control, flavor profile optimization, and authenticity assessment in the food and beverage industries.[1][3]

Q2: What are "matrix effects" in the context of this compound analysis?

A2: The "matrix" refers to all components within a sample other than the analyte of interest (this compound). In complex samples like wine or fruit juice, this includes water, ethanol, sugars, acids, tannins, and other volatile compounds.[1] Matrix effects are the interferences these components cause during analysis, leading to either suppression or enhancement of the analytical signal, which can result in inaccurate quantification.[1]

Q3: Which analytical techniques are most commonly used for this compound quantification, and how are they affected by the matrix?

A3: The most common techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] In GC-MS, co-extracted matrix components can build up in the injector, leading to a "matrix-induced enhancement effect" where the analyte is protected from thermal degradation, causing an overestimation.[4][5] In LC-MS, particularly with electrospray ionization (ESI), co-eluting matrix components can compete with the analyte for ionization, typically leading to a suppressed signal (ion suppression).[6][7]

Q4: What are the primary sample preparation techniques used to mitigate matrix effects for this compound analysis?

A4: Several techniques are employed to isolate and concentrate this compound from the sample matrix. These include:

  • Solid-Phase Microextraction (SPME) : A solvent-free technique that uses a coated fiber to extract analytes.[8] Headspace SPME (HS-SPME) is particularly common for volatile compounds like this compound.[1][3]

  • Solid-Phase Extraction (SPE) : A technique that uses a solid sorbent to selectively extract the analyte and remove interfering matrix components.[9]

  • Liquid-Liquid Extraction (LLE) : A classic method that partitions the analyte between two immiscible liquids. A variation, Dispersive Liquid-Liquid Microextraction (DLLME), is a rapid and cost-effective option.[10]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) : A streamlined method involving solvent extraction and dispersive SPE cleanup, widely used for pesticide analysis in fruits and vegetables, and applicable to other analytes.[11][12][13]

Troubleshooting Guide

This guide addresses specific issues you may encounter during this compound analysis.

Issue 1: Poor Reproducibility of Results
  • Possible Cause: Inconsistent sample preparation. The complexity of matrices like wine requires meticulous and consistent sample handling.[1] Variations in extraction time, temperature, or sample volume can lead to significant differences.[1]

  • Troubleshooting Steps:

    • Standardize Sample Preparation: Strictly adhere to a validated protocol for all samples.

    • Use an Internal Standard: Incorporate a suitable internal standard, preferably a stable isotope-labeled version of this compound (e.g., d3-β-damascenone, as a proxy), early in the sample preparation process to compensate for variations.[1]

    • Automate When Possible: Utilize automated sample preparation systems to minimize human error and improve consistency.[1]

Issue 2: Low Recovery of this compound
  • Possible Cause: Inefficient extraction from the sample matrix. This compound can be bound to other components in the matrix, making its extraction challenging.[1]

  • Troubleshooting Steps:

    • Optimize Extraction Parameters: Experiment with different extraction times, temperatures, and solvents (for LLE/QuEChERS) or fiber coatings (for SPME) to improve extraction efficiency.

    • Adjust Sample pH: The pH of the sample can influence the volatility and extractability of this compound.

    • Perform Hydrolysis: For some matrices, this compound may be present in a bound, non-volatile form (e.g., glycosides). An acid or enzymatic hydrolysis step can liberate the volatile compound for analysis.[14]

Issue 3: Suspected Matrix Effects (Ion Suppression/Enhancement) Leading to Inaccurate Quantification
  • Possible Cause: Co-eluting matrix components are interfering with the ionization of this compound in the mass spectrometer.[1][6][7]

  • Troubleshooting Steps:

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that closely resembles the samples being analyzed.[1] This helps to ensure that the calibration standards experience the same matrix effects as the samples.

    • Method of Standard Addition: Spike the sample with known concentrations of the analyte. This is a robust way to correct for matrix effects but can be time-consuming.

    • Stable Isotope Dilution Analysis (SIDA): This is the most effective method for overcoming matrix effects. A known amount of a stable isotope-labeled version of the analyte is added to the sample.[1][15][16] Since the labeled standard has nearly identical chemical and physical properties to the native analyte, it experiences the same matrix effects, allowing for highly accurate quantification based on the ratio of the two.[15][17]

    • Improve Chromatographic Separation: Optimize the GC or LC method to better separate this compound from interfering matrix components.[6][18]

Data Presentation

Table 1: Performance Comparison of Extraction Methods for Damascenone Analysis
ParameterSolid-Phase Microextraction (SPME)Dispersive Liquid-Liquid Microextraction (DLLME)
Recovery ~80% (following steam distillation and SPE)[10]80-120% (for a range of 36 analytes including β-damascenone)[10]
Precision (RSD) 3% (following steam distillation and SPE)[10]< 10.3% (intra- and inter-day measurements)[10]
Limit of Detection (LOD) 1.10 - 1.57 µg/L (for norisoprenoids)[10]Not explicitly reported for β-damascenone.[10]
Notes Solvent-free, easily automated, but fiber performance can be influenced by matrix effects.[10]Rapid, cost-effective, requires smaller solvent volumes than traditional LLE.[10]

Data compiled from different studies for β-damascenone, a structurally similar compound often analyzed with the same methods.

Table 2: Typical Concentration Ranges of β-Damascenone in Wine
Wine TypeTypical Concentration Range (µg/L)Odor Threshold in Wine (µg/L)
Red Wines 1 - 2[2]4 - 7[2]
White Wines 5 - 10[2]4 - 7[2]
Authentic Wines (General) 0.03 - 10.3[3]4 - 7[2]

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for this compound in Wine

This protocol describes the analysis of the free, volatile form of this compound.

  • Sample Preparation:

    • Pipette 5 mL of wine into a 20 mL headspace vial.[1]

    • Add a known amount of a suitable internal standard (e.g., d3-β-damascenone).[1]

    • Add 1 g of NaCl to the vial to increase the ionic strength and promote the release of volatile compounds into the headspace.[1]

    • Immediately seal the vial with a PTFE/silicone septum cap.[1]

  • HS-SPME Extraction:

    • Place the vial in a heated agitator (e.g., at 40 °C).[1]

    • Expose a DVB/CAR/PDMS SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) with constant agitation.[1]

  • GC-MS Analysis:

    • Desorb the SPME fiber in the heated injection port of the GC-MS (e.g., at 250 °C).[1]

    • Separate the compounds on a suitable capillary column (e.g., DB-WAX or an arylene modified 5% phenyl/95% methyl PDMS column).[1][19]

    • Detect and quantify using a mass spectrometer, preferably in MS/MS mode for higher selectivity.[19]

Protocol 2: QuEChERS Method for Fruit and Vegetable Matrices

This is a general protocol based on the EN 15662 method, which can be adapted for this compound analysis.[11]

  • Sample Extraction:

    • Weigh 10 g of homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.[11]

    • Add an internal standard.

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).[11]

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 g for 5 minutes.

  • Dispersive SPE (dSPE) Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer (e.g., 1 mL) to a dSPE tube.[11]

    • The dSPE tube should contain sorbents to remove interfering matrix components (e.g., 150 mg MgSO₄, 25 mg PSA, 25 mg C18).[11]

    • Shake for 30 seconds.

    • Centrifuge at ≥3000 g for 5 minutes.

  • Analysis:

    • The resulting supernatant can be analyzed directly by GC-MS or LC-MS/MS. For LC-MS/MS, a dilution step may be necessary.[11]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample (e.g., Wine, Juice) Spike Spike with Internal Standard Sample->Spike Extract Extraction (e.g., SPME, QuEChERS) Spike->Extract Cleanup Cleanup (dSPE) (if applicable) Extract->Cleanup QuEChERS GCMS GC-MS or LC-MS/MS Analysis Extract->GCMS Cleanup->GCMS Quant Quantification vs. Calibration Curve GCMS->Quant Result Final Concentration Quant->Result

Caption: General experimental workflow for this compound analysis.

troubleshooting_guide cluster_solutions Potential Solutions cluster_calibration Calibration Strategies Start Inaccurate Results (Poor Reproducibility, Low Recovery, Signal Suppression/Enhancement) Prep Review Sample Prep (Standardize, Automate) Start->Prep Reproducibility? Extract Optimize Extraction (Time, Temp, pH, Sorbent) Start->Extract Recovery? Chroma Improve Chromatography (Separate from Matrix) Start->Chroma Suppression/ Enhancement? Calib Refine Calibration Strategy Chroma->Calib MM Matrix-Matched Standards Calib->MM SA Standard Addition Calib->SA SIDA Stable Isotope Dilution (SIDA) (Recommended) Calib->SIDA

Caption: Troubleshooting decision tree for matrix effects.

References

Minimizing α-Damascenone degradation during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for α-damascenone analysis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to minimize this compound degradation during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can cause this compound degradation during sample preparation?

A1: The stability of this compound, a semi-volatile C13-norisoprenoid, is primarily influenced by four key factors during sample preparation:

  • pH: Extreme pH values can lead to the degradation of this compound. While acidic conditions (pH < 4.2) can promote the formation of the related compound β-damascenone from its precursors, maintaining a near-neutral pH is generally recommended for preserving the integrity of the this compound molecule itself.[1][2][3]

  • Temperature: As a semi-volatile compound, this compound is susceptible to loss through evaporation at elevated temperatures.[4] High temperatures used during extraction or concentration steps can lead to significant sample loss and potential thermal degradation.

  • Light: Exposure to light, particularly UV light, can induce photodegradation of this compound.[1] It is crucial to protect samples from light throughout the preparation and analysis process.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of this compound over time.[1] Minimizing exposure to air, for instance by working under an inert atmosphere, can enhance stability.

Q2: Which extraction method is best for minimizing this compound loss?

A2: The optimal extraction method depends on the sample matrix. However, techniques that avoid high temperatures and are relatively quick are generally preferred. Here's a comparison of common methods:

  • Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free and sensitive technique suitable for volatile and semi-volatile compounds. It is often recommended for complex matrices like wine and beer as it minimizes sample handling and exposure to harsh conditions.

  • Solid-Phase Extraction (SPE): SPE, often using C18 cartridges, is effective for extracting this compound from liquid samples. It allows for sample cleanup and concentration. One study on the related compound β-damascenone reported a recovery of approximately 80% when using steam distillation followed by C18 SPE.[4]

  • Liquid-Liquid Extraction (LLE): While a classic technique, LLE can be more labor-intensive and may require multiple extractions to achieve good recovery, which also increases the risk of analyte loss.

For accurate quantification, the use of a stable isotope-labeled internal standard, such as deuterated this compound, in a Stable Isotope Dilution Assay (SIDA) is highly recommended. This approach effectively corrects for any losses that may occur during sample preparation and analysis.[5]

Q3: How should I store my samples and standards to prevent this compound degradation?

A3: Proper storage is critical for maintaining the integrity of your samples and analytical standards.

  • Temperature: Both samples and stock solutions of this compound should be stored at low temperatures, ideally at 2-8°C for short-term storage and frozen for long-term stability.[1]

  • Light Protection: Always store samples and standards in amber glass vials or wrap them in aluminum foil to protect them from light.[1]

  • Inert Atmosphere: For long-term storage of pure standards or concentrated solutions, consider flushing the vials with an inert gas like nitrogen or argon to displace oxygen.[1]

  • Vial Seals: Use vials with PTFE-lined screw caps or crimp seals to prevent solvent evaporation and exposure to air.[1]

Troubleshooting Guides

Issue 1: Low Recovery of this compound

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Recommended Action
Volatility of this compound Review sample preparation steps involving heat.Minimize the use of high temperatures during extraction and concentration. If a concentration step is necessary, use a gentle stream of nitrogen at a low temperature.
Inefficient Extraction Evaluate the chosen extraction method.For liquid samples, consider optimizing your SPE protocol (sorbent type, elution solvent) or switching to HS-SPME. For solid samples, ensure thorough homogenization and adequate solvent-to-sample ratio.
Matrix Effects The sample matrix may be interfering with the extraction.Perform a matrix spike recovery experiment to quantify the extent of the interference. Consider a more rigorous sample cleanup step, such as using a different SPE sorbent or performing a sequential extraction.
Degradation during Extraction The pH or temperature of the extraction solvent may be causing degradation.Ensure the pH of the sample and extraction solvents is near neutral. Keep the extraction process as short as possible and perform it at a reduced temperature if feasible.
Incomplete Elution from SPE Cartridge The elution solvent may not be strong enough to desorb this compound completely.Test different elution solvents of increasing polarity. Ensure the elution volume is sufficient to pass through the entire sorbent bed.
Issue 2: Inconsistent or Non-Reproducible Results

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Recommended Action
Sample Heterogeneity Assess the uniformity of your sample.For solid samples, ensure thorough homogenization before taking a subsample for extraction. For liquid samples, ensure they are well-mixed before aliquoting.
Inconsistent Sample Handling Review your sample preparation workflow for any variations.Standardize all steps of your protocol, including extraction times, temperatures, and solvent volumes. Use calibrated pipettes and balances.
Standard Degradation Your calibration standards may have degraded over time.Prepare fresh calibration standards from a reliable stock solution. Verify the purity of your primary standard.
Instrumental Variability Check the performance of your analytical instrument (e.g., GC-MS).Run a system suitability test before each analytical batch. Check for any leaks in the GC system and ensure the injection port liner is clean.

Experimental Protocols

Protocol 1: Extraction of this compound from Wine using HS-SPME
  • Sample Preparation: Pipette 5 mL of the wine sample into a 20 mL headspace vial.

  • Internal Standard Spiking: Add a known amount of deuterated this compound internal standard solution to the vial.

  • Matrix Modification: Add 1.5 g of NaCl to the vial to increase the ionic strength and promote the release of volatile compounds.

  • Equilibration: Seal the vial and incubate it at 40°C for 30 minutes with continuous stirring to allow the analytes to equilibrate in the headspace.

  • Extraction: Expose a pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the sample for 30 minutes at 40°C.

  • Analysis: Desorb the fiber in the GC injector at 250°C for 5 minutes for analysis by GC-MS.

Protocol 2: Extraction of this compound from a Liquid Sample using SPE
  • Sample Preparation: Take a known volume of the liquid sample and adjust the pH to near neutral if necessary.

  • Internal Standard Spiking: Add a known amount of deuterated this compound internal standard.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Pass the sample through the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Drying: Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.

  • Elution: Elute the this compound from the cartridge with a small volume (e.g., 2 x 1 mL) of a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Concentration: If necessary, concentrate the eluate under a gentle stream of nitrogen before GC-MS analysis.

Visualizations

cluster_degradation This compound Degradation Pathways A This compound B Degradation Products A->B  pH Extremes (Acidic or Alkaline) A->B  High Temperature (Thermal Degradation) A->B  Light Exposure (Photodegradation) A->B  Oxygen (Oxidation)

Caption: Factors leading to this compound degradation.

cluster_workflow Recommended Sample Preparation Workflow Start Sample Collection Protect Protect from Light (Amber Vials) Start->Protect Store Store at Low Temp (2-8°C or Frozen) Protect->Store Spike Spike with Internal Standard Store->Spike Extract Extraction (HS-SPME or SPE) Spike->Extract Analyze GC-MS Analysis Extract->Analyze

Caption: Workflow for minimizing this compound loss.

cluster_troubleshooting Troubleshooting Low Recovery Problem Low this compound Recovery CheckTemp Check for High Temperatures? Problem->CheckTemp CheckMethod Extraction Method Optimal? CheckTemp->CheckMethod No SolutionTemp Minimize Heat/ Gentle Concentration CheckTemp->SolutionTemp Yes CheckMatrix Matrix Interference? CheckMethod->CheckMatrix Yes SolutionMethod Optimize or Change Extraction Method CheckMethod->SolutionMethod No SolutionMatrix Improve Sample Cleanup/Matrix Spike CheckMatrix->SolutionMatrix Yes

Caption: Logical steps for troubleshooting low recovery.

References

Overcoming low signal intensity for α-Damascenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the analysis of α-Damascenone, with a particular focus on addressing low signal intensity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it challenging to analyze?

This compound is a C13-norisoprenoid and a key aroma compound found in various natural products, including roses, grapes (wine), and other fruits.[1][2] Its potent fruity and floral scent makes it a significant compound in the flavor and fragrance industries. The analytical challenges often stem from its low concentrations in complex matrices, its volatility, and its potential for co-elution with other similar compounds, leading to low signal intensity and difficulty in accurate quantification.[1][3]

Q2: Which analytical techniques are most suitable for this compound analysis?

Gas Chromatography-Mass Spectrometry (GC-MS) is the most commonly employed and powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[3] For enhanced selectivity and sensitivity, especially in complex matrices, tandem mass spectrometry (GC-MS/MS) is often recommended.[1][3] High-Performance Liquid Chromatography (HPLC) with UV detection can also be used, but it is generally less sensitive for trace-level analysis of this compound compared to GC-MS.

Q3: What are the typical concentration ranges of damascenones in natural products?

The concentration of damascenones can vary significantly depending on the matrix. The following table provides an overview of reported concentrations for the closely related β-Damascenone in various beverages, which can give an indication of the expected low levels for this compound.

Sample MatrixConcentration Range (µg/L)Analytical Method
Red Wine1 - 2HS-SPME-GC-MS
White Wine5 - 10HS-SPME-GC-MS
Orange Juice (Not from Concentrate)0.122 - 0.281HS-SPME-GC-MS
Orange Juice (Frozen Concentrate)0.117 - 0.445HS-SPME-GC-MS
Orange Juice (Reconstituted)0.221 - 0.690HS-SPME-GC-MS

Data compiled from studies on β-Damascenone, which is structurally similar to this compound and often analyzed concurrently.[4]

Troubleshooting Guide: Low Signal Intensity for this compound

Low signal intensity is a common issue in the analysis of this compound. This guide provides a systematic approach to troubleshooting and resolving this problem.

Logical Troubleshooting Workflow

cluster_sample_prep Sample Preparation Troubleshooting cluster_gc_ms GC-MS Parameter Optimization cluster_system_check System Maintenance start Low Signal Intensity Observed for this compound sample_prep 1. Review Sample Preparation start->sample_prep gc_ms_params 2. Optimize GC-MS Parameters sample_prep->gc_ms_params If no improvement spme Inadequate Extraction/Concentration? - Optimize SPME parameters (fiber, time, temp) - Consider LLE sample_prep->spme matrix Matrix Effects/Ion Suppression? - Dilute sample - Use matrix-matched standards - Employ stable isotope-labeled internal standard sample_prep->matrix system_check 3. Perform System Maintenance Check gc_ms_params->system_check If no improvement injection Inefficient Injection? - Optimize injector temperature - Use splitless injection for trace levels gc_ms_params->injection separation Poor Chromatographic Separation? - Check column integrity and type - Optimize oven temperature program gc_ms_params->separation detection Suboptimal MS Detection? - Use SIM or MRM mode - Verify selected ions and tune gc_ms_params->detection resolution Signal Intensity Improved system_check->resolution If issue resolved inlet Contaminated Inlet? - Replace liner and septum system_check->inlet column Column Contamination/Bleed? - Trim column inlet - Bake out column system_check->column ms_source Dirty Ion Source? - Clean ion source system_check->ms_source

Caption: A step-by-step workflow for troubleshooting low MS signal for this compound.

Detailed Troubleshooting Steps in Q&A Format

Sample Preparation

Q: My this compound signal is very low. Could my sample preparation be the issue?

A: Yes, inadequate sample preparation is a primary cause of low signal intensity. For volatile compounds like this compound in liquid matrices, Headspace Solid-Phase Microextraction (HS-SPME) is a highly effective concentration technique.[4][5]

  • Actionable Solutions:

    • Optimize HS-SPME Parameters: The choice of SPME fiber, extraction time, and temperature are critical. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often recommended for broad analyte ranges including norisoprenoids.[3][6] Experiment with increasing extraction time and temperature to improve analyte adsorption.

    • Consider "Salting Out": Adding salt (e.g., NaCl) to your aqueous sample can increase the volatility of this compound, driving more of it into the headspace for extraction and thereby increasing signal intensity.[7]

    • Alternative Extraction: If SPME is not providing sufficient concentration, consider Liquid-Liquid Extraction (LLE) followed by a concentration step (e.g., gentle nitrogen stream evaporation).[3]

Q: How can I be sure that other components in my sample are not interfering with the signal?

A: This is known as a matrix effect, where co-extracted compounds interfere with the ionization of the target analyte, leading to ion suppression and a lower signal.

  • Actionable Solutions:

    • Sample Dilution: A simple first step is to dilute your sample. This can reduce the concentration of interfering matrix components.

    • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is similar to your sample. This helps to compensate for any signal suppression or enhancement caused by the matrix.

    • Stable Isotope Dilution Assay (SIDA): The most robust method for overcoming matrix effects is to use a stable isotope-labeled internal standard (e.g., deuterated this compound). This standard will behave almost identically to the analyte during extraction and ionization, providing the most accurate quantification.

GC-MS System Parameters

Q: I've optimized my sample preparation, but the signal is still weak. What GC-MS parameters should I check?

A: Suboptimal GC-MS parameters can significantly impact signal intensity. Key areas to investigate are the injection method, chromatographic separation, and mass spectrometer detection settings.

  • Actionable Solutions:

    • Injection Technique: For trace-level analysis, use a splitless injection mode to ensure the entire sample volume is transferred to the column. Optimize the injector temperature (e.g., 250°C) to ensure efficient volatilization without causing thermal degradation.[3]

    • GC Column: Ensure you are using a suitable capillary column. A column with a 5% phenyl/95% methylpolysiloxane stationary phase (e.g., HP-5MS) is a good general-purpose choice.[3]

    • Oven Temperature Program: Optimize the temperature program to ensure good peak shape. A slow initial ramp can help to focus the analytes at the head of the column, leading to sharper, more intense peaks.

    • Mass Spectrometer Mode:

      • Full Scan vs. SIM/MRM: Operating in full scan mode is useful for identification but is less sensitive than Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

      • Selected Ion Monitoring (SIM): In SIM mode, the mass spectrometer only monitors a few specific ions characteristic of this compound. This significantly reduces background noise and increases the signal-to-noise ratio.[8]

      • Multiple Reaction Monitoring (MRM): If you have access to a tandem mass spectrometer (MS/MS), MRM is even more selective and sensitive than SIM.[1][9] It involves selecting a precursor ion, fragmenting it, and then detecting a specific product ion. This two-stage filtering process drastically reduces chemical noise.[1][9]

This compound Fragmentation and Ion Selection for SIM/MRM

parent This compound Precursor Ion (m/z 190) fragmentation Collision-Induced Dissociation (CID) parent->fragmentation product1 Product Ion 1 (e.g., m/z 121) fragmentation->product1 Transition 1 product2 Product Ion 2 (e.g., m/z 175) fragmentation->product2 Transition 2 product3 Product Ion 3 (e.g., m/z 93) fragmentation->product3 Transition 3 start Sample (e.g., Wine) prep HS-SPME Preparation - 5 mL sample + 1.5 g NaCl - Equilibrate at 60°C - Extract with DVB/CAR/PDMS fiber start->prep gcms GC-MS Analysis - Splitless Injection (250°C) - HP-5MS Column - Optimized Oven Program prep->gcms detection MS Detection - EI, 70 eV - SIM or MRM Mode gcms->detection data Data Processing - Peak Integration - Quantification via Calibration Curve detection->data report Report Results data->report

References

Technical Support Center: α-Damascenone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing with α-damascenone in gas chromatography (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing?

Peak tailing for this compound is a common issue that can compromise resolution and the accuracy of quantification.[1] The phenomenon typically stems from two primary sources: chemical interactions within the analytical system or physical/mechanical problems.[1]

  • Chemical Interactions: As a polar ketone, this compound is susceptible to forming strong hydrogen bonds with active sites in the GC flow path.[1] These active sites are often silanol groups (Si-OH) found on the surfaces of untreated inlet liners, glass wool, column stationary phase, or contaminated areas.[1][2] This secondary interaction causes some analyte molecules to be retained longer than others, resulting in a skewed, tailing peak.[2][3]

  • Physical/Mechanical Issues: If all peaks in your chromatogram are tailing, the problem is likely physical.[1][4] Potential causes include a poorly cut or installed column, dead volume, obstructions in the flow path, or incorrect inlet and detector temperature settings.[4][5][6]

Q2: How can I systematically troubleshoot the cause of the peak tailing?

A logical troubleshooting approach is crucial to efficiently identify and resolve the issue. The first step is to determine if the problem is specific to this compound (and other polar compounds) or if it affects all analytes.

  • If only active compounds like this compound are tailing , the issue is likely due to chemical interactions with active sites.[1]

  • If all peaks are tailing , the problem is likely mechanical or related to the flow path.[1][4]

The following diagram outlines a systematic workflow for troubleshooting.

G start Peak Tailing Observed for this compound q_all_peaks Are all peaks in the chromatogram tailing? start->q_all_peaks chem_path Chemical Interaction Issues q_all_peaks->chem_path No phys_path Physical/Mechanical Issues q_all_peaks->phys_path Yes inlet_maint Perform Inlet Maintenance: - Replace liner with a deactivated one - Replace septum and O-ring chem_path->inlet_maint check_column Trim 10-20 cm from column inlet or install a guard column inlet_maint->check_column new_column Consider a more inert column (e.g., Ultra Inert) or a different polarity stationary phase check_column->new_column result Peak Shape Improved new_column->result check_install Verify Column Installation: - Check for proper cuts (90°) - Ensure correct position in inlet/detector phys_path->check_install check_flow Check for Leaks & Flow Path Obstructions (e.g., blocked frit) check_install->check_flow check_params Verify Method Parameters: - Inlet/detector temperatures - Split ratio and flow rates check_flow->check_params check_params->result

A systematic workflow for troubleshooting peak tailing.

Q3: How do I minimize active sites within my GC system?

Minimizing active sites is critical for achieving symmetrical peaks for polar analytes like this compound.

  • Use Deactivated Components: Always use high-quality, deactivated (silanized) inlet liners and columns.[7] Liners containing deactivated glass wool can aid in sample vaporization but ensure the wool itself is inert.[8][9]

  • Inlet Maintenance: Regularly perform inlet maintenance, which includes replacing the liner, septum, and O-rings.[10] Non-volatile residues from complex samples can accumulate in the liner, creating new active sites.[11]

  • Column Care: If the column becomes active, trimming 10-20 cm from the inlet end can remove contaminated sections.[4] If tailing persists, the column may need replacement.[10] Using a guard column can also protect the analytical column from contamination.[10]

  • Inert Flow Path: For ultimate performance, consider using components designed for an inert flow path, including deactivated gold seals, ferrules, and transfer lines.[6]

The following diagram illustrates how the polar carbonyl group of this compound interacts with active silanol sites.

G cluster_surface GC System Surface (Liner, Column) cluster_analyte This compound Molecule Si_surface ---Si---O---Si--- OH O-H active_site Active Silanol Site (Si-OH) result Delayed Elution & Peak Tailing damascenone This compound (C₁₃H₁₈O) carbonyl C=O (Polar Carbonyl Group) carbonyl->active_site Hydrogen Bonding (Secondary Interaction)

Interaction of this compound with active silanol sites.

Q4: Can my sample preparation or matrix affect peak shape?

Yes, the sample matrix can significantly impact peak shape. Complex matrices can deposit non-volatile residues in the inlet and at the head of the column, leading to contamination and the creation of active sites.[11] This is known as a "matrix effect."

  • Sample Cleanup: Employ sample preparation techniques like Solid-Phase Microextraction (SPME) or Liquid-Liquid Extraction (LLE) to clean up complex samples and minimize the introduction of matrix components into the GC system.[12]

  • Solvent Mismatch: Ensure the injection solvent is compatible with the stationary phase.[10] Injecting a polar analyte dissolved in a highly non-polar solvent onto a polar column (or vice versa) can cause poor peak focusing and shape distortion.[4][10]

Troubleshooting Guides

Guide 1: Inlet and Injection Optimization

The inlet is a common source of problems leading to peak tailing.[13] High temperatures and the accumulation of sample matrix can create active sites.

ParameterRecommended Action & Rationale
Inlet Liner Action: Replace the current liner with a new, high-quality, deactivated single taper liner, preferably with deactivated glass wool.[11][14] Rationale: The liner is the first point of contact for the sample. An old or non-deactivated liner is a primary source of active sites. The taper helps focus the sample onto the column.[8]
Septum & O-ring Action: Replace the septum and any O-rings in the inlet. Rationale: Septa can shed particles into the liner, creating active sites.[5] O-rings can degrade over time, causing leaks.
Inlet Temperature Action: Ensure the temperature is high enough to ensure complete and rapid vaporization of this compound without causing thermal degradation. A typical starting point is 250°C.[7][12] Rationale: If the temperature is too low, the analyte may vaporize slowly and incompletely, leading to a broad, tailing peak.[5]
Injection Mode Action: For splitless injections, ensure the initial oven temperature is about 20°C below the boiling point of the sample solvent.[4] Rationale: This allows for proper solvent focusing, where the analyte condenses in a tight band at the head of the column. A violation of this "solvent effect" can cause peak distortion.[10]
Guide 2: Column Selection and Maintenance

The choice and condition of the analytical column are paramount for good chromatography.

ParameterRecommended Action & Rationale
Stationary Phase Action: Use a column with a stationary phase appropriate for this compound. A mid-polarity phase, such as a 5% phenyl-substituted polysiloxane (e.g., DB-5, HP-5ms), is a common and effective choice.[12] Rationale: The principle of "like dissolves like" applies; the polarity of the stationary phase should be similar to the analyte for optimal interaction and separation.[15][16]
Column Inertness Action: Use a column specifically designated as "inert," "ultra inert," or "MS-grade."[6][10] Rationale: These columns undergo special manufacturing and deactivation processes to minimize the number of active silanol groups, which is crucial for polar compounds.[17]
Column Dimensions Action: A 30 m length, 0.25 mm internal diameter (I.D.), and 0.25 µm film thickness is a standard, robust choice for many applications.[12][15][18] Rationale: This combination provides a good balance of resolution, efficiency, and sample capacity.[15][18] Thicker films can increase retention but may also increase bleed and potential for interaction.
Column Maintenance Action: If contamination is suspected, trim 10-20 cm from the front of the column.[4] If the column has been in use for a long time or with dirty samples, replace it. Rationale: The inlet of the column is where non-volatile contaminants accumulate, creating active sites. Trimming this section can restore performance.

Experimental Protocol Example

This section provides a generalized experimental protocol for the analysis of this compound in a wine matrix using Headspace Solid-Phase Microextraction (HS-SPME) followed by GC-MS.

1. Sample Preparation (HS-SPME)

  • Objective: To extract volatile and semi-volatile compounds, including this compound, from the wine matrix while leaving non-volatile components behind.

  • Materials: 20 mL headspace vials, SPME fiber assembly (e.g., DVB/CAR/PDMS), heater-stirrer, sodium chloride (NaCl).

  • Procedure:

    • Pipette 10 mL of the wine sample into a 20 mL headspace vial.

    • Add an appropriate internal standard (e.g., deuterated this compound).

    • To increase the volatility of the analytes, add 1 g of NaCl to the vial.[12]

    • Seal the vial tightly and place it on a heater-stirrer.

    • Equilibrate the sample at 40°C for 10 minutes with agitation.

    • Expose the SPME fiber to the headspace of the vial for 30 minutes at 40°C.

    • After extraction, retract the fiber and immediately introduce it into the GC injector for thermal desorption.

2. GC-MS Analysis

  • Objective: To chromatographically separate the extracted compounds and detect them using mass spectrometry.

  • Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • GC Parameters:

    • Column: Arylene modified 5% phenyl/95% methyl PDMS (e.g., Agilent CP-Sil 8 CB Low Bleed/MS), 30 m x 0.25 mm x 0.25 µm.[12]

    • Injector: Splitless mode, 250°C.[12]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[12]

    • Oven Program: Initial temperature 50°C, hold for 1 min, then ramp at 15°C/min to 305°C.[12]

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Ion Source Temperature: 230°C.[12]

    • Transfer Line Temperature: 280°C.[12]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions for this compound (e.g., m/z 121, 190, 69).

References

Technical Support Center: α-Damascenone Trace Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the trace analysis of α-damascenone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the detection and quantification of this compound at trace levels.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background contamination when analyzing this compound?

A1: Contamination in this compound trace analysis can originate from several sources within the laboratory environment and the analytical workflow. These can be broadly categorized as:

  • Laboratory Environment: The air in the laboratory can contain volatile organic compounds (VOCs) from various sources, including cleaning solvents, perfumes, and other ongoing experiments. Common airborne contaminants include limonene, which is frequently used in cleaning products and is pervasive in fragrance facilities.[1]

  • Sample Handling and Preparation: Contamination can be introduced during sample collection, storage, and preparation. Potential sources include:

    • Solvents: Impurities in solvents used for extraction or dilution are a common issue. Even high-purity solvents can contain trace levels of contaminants that interfere with the analysis.[2][3]

    • Glassware and Plasticware: Improperly cleaned glassware can harbor residues from previous analyses. Plastic containers, pipette tips, and vial caps can leach plasticizers (e.g., phthalates) and other additives into the sample.[1][4][5]

    • Septa: Vial septa are a known source of contamination, with siloxanes and other volatile compounds bleeding into the sample, especially at elevated injector temperatures.[6][7]

  • Analytical Instrumentation (GC-MS): The instrument itself can be a source of contamination.

    • Injector Port: The inlet can accumulate non-volatile residues from previous injections, which can act as active sites and cause peak tailing or ghost peaks.[7][8] The septum is also a major contributor to background noise.[7]

    • Column Bleed: The stationary phase of the GC column can degrade over time, leading to baseline drift and the appearance of siloxane-related peaks in the chromatogram.[2][9]

    • Carrier Gas: Impurities in the carrier gas or leaks in the gas lines can introduce contaminants like water, nitrogen, and oxygen, leading to a noisy baseline.[7][9]

Q2: I am observing significant peak tailing for this compound. What are the likely causes and how can I resolve this?

A2: Peak tailing for a polar compound like this compound is a common issue in GC-MS analysis and often indicates undesirable interactions within the system. The primary causes are:

  • Active Sites: Polar analytes like ketones can interact with active sites (e.g., silanol groups) in the GC inlet liner, on the column, or on contaminants within the system.[8] This leads to asymmetrical peak shapes.

    • Solution: Use deactivated inlet liners and perform regular inlet maintenance, including replacing the liner, septum, and O-ring.[10] Trimming the first few centimeters of the analytical column can also help remove accumulated non-volatile residues.[11]

  • Column Issues: Contamination at the head of the column or degradation of the stationary phase can create active sites.[8] An inappropriate column phase for the analyte can also cause peak distortion.

    • Solution: Condition the column according to the manufacturer's instructions. If the problem persists, consider using a more inert column or a column with a different polarity that is more compatible with ketones.[10]

  • Method Parameters: Sub-optimal injection or oven temperature parameters can contribute to peak tailing.

    • Solution: Ensure the injector temperature is appropriate for the solvent's boiling point to ensure proper sample focusing on the column.[10] Optimize the oven temperature program to ensure the analyte moves through the column efficiently.

Q3: What are some best practices to minimize contamination during sample preparation for this compound trace analysis?

A3: Minimizing contamination is critical for accurate trace-level analysis. Key best practices include:

  • Use High-Purity Solvents: Always use solvents specifically rated for GC-MS or trace analysis.[3] It is advisable to run a solvent blank before analyzing samples to check for any inherent contamination.[2]

  • Proper Glassware Cleaning: Thoroughly clean all glassware with appropriate detergents, rinse with high-purity water, and then solvent-rinse with the same solvent to be used in the analysis. Drying glassware in an oven at a high temperature can help remove volatile residues.

  • Minimize Use of Plastics: Where possible, use glass and PTFE materials. If plasticware must be used, ensure it is from a reputable source and certified as low in extractables. Be aware of potential leachables from plastic containers and vial caps.[4][5]

  • Handle Samples and Standards Carefully: Prepare samples in a clean environment, away from potential sources of volatile contaminants.[12] Use gas-tight syringes for handling volatile standards to minimize loss and contamination.[8]

  • Run Blanks: Regularly analyze method blanks (a sample containing all components except the analyte) to monitor for contamination introduced during the entire analytical process.[12]

Troubleshooting Guides

Issue 1: Unexpected Peaks in the Chromatogram (Ghost Peaks)

Symptoms: Peaks appear in the chromatogram that are not present in the sample or standards. These peaks may appear randomly or at specific retention times.

Troubleshooting Workflow:

Ghost_Peaks cluster_sources Potential Contamination Sources start Ghost Peak Detected check_blank Analyze a Solvent Blank start->check_blank peaks_in_blank Peaks Present in Blank? check_blank->peaks_in_blank contam_source Identify Contamination Source peaks_in_blank->contam_source Yes no_peaks No Peaks in Blank peaks_in_blank->no_peaks No solvent Solvent contam_source->solvent septa Septa Bleed contam_source->septa system GC System Contamination contam_source->system check_carryover Analyze a Second Blank carryover_issue Carryover Suspected check_carryover->carryover_issue investigate_sample Investigate Sample Matrix or Degradation no_peaks->investigate_sample system->check_carryover

Caption: Troubleshooting workflow for identifying the source of ghost peaks.

Possible Causes and Solutions:

CauseSolution
Contaminated Solvent Run a blank with a fresh bottle of high-purity solvent. If peaks disappear, discard the old solvent.[2]
Septum Bleed Replace the injector septum with a high-quality, low-bleed septum. Lower the injector temperature if possible.[7]
Carryover from Previous Injection Inject a solvent blank after a concentrated sample. If the ghost peak appears, it's likely carryover. Clean the injector port and syringe.[13]
Contaminated GC System Bake out the column according to the manufacturer's instructions. If the problem persists, clean the injector and detector.[9]
Sample Degradation Ensure the sample is stable under the analytical conditions. Some compounds can degrade in the hot injector, forming new peaks.[14]
Issue 2: Poor Sensitivity or No this compound Peak Detected

Symptoms: The peak for this compound is much smaller than expected or completely absent, even in standard solutions.

Troubleshooting Workflow:

Poor_Sensitivity cluster_system_checks System Checks cluster_sample_checks Sample Checks start Poor Sensitivity for this compound check_standard Analyze a Fresh, Known Standard start->check_standard peak_present Peak Present and Correct Size? check_standard->peak_present issue_with_sample Issue is with Sample Preparation or Matrix peak_present->issue_with_sample No issue_with_system Issue is with GC-MS System peak_present->issue_with_system Yes check_extraction Evaluate Extraction Efficiency issue_with_sample->check_extraction check_injection Verify Injection Process (Syringe, Autosampler) issue_with_system->check_injection check_leaks Check for Leaks in the System check_injection->check_leaks check_detector Verify Detector Function check_leaks->check_detector check_column Inspect Column Installation and Condition check_detector->check_column check_degradation Assess Analyte Degradation check_extraction->check_degradation check_matrix Investigate Matrix Effects (Ion Suppression) check_degradation->check_matrix

Caption: Troubleshooting workflow for poor sensitivity in this compound analysis.

Possible Causes and Solutions:

CauseSolution
Leaks in the System Perform a leak check of the injector, column fittings, and gas lines. A leak can reduce the amount of sample reaching the detector.[9][13]
Improper Injection Ensure the syringe is functioning correctly and the injection volume is appropriate. For splitless injections, verify the purge valve timing.[15]
Active Sites Active sites in the inlet or column can irreversibly adsorb the analyte, leading to poor peak shape and low response. Perform inlet maintenance and trim the column.[8][10]
Inefficient Sample Extraction Optimize the sample preparation method (e.g., SPME extraction time and temperature, LLE solvent choice) to ensure efficient recovery of this compound.[16]
Matrix Effects Co-eluting compounds from the sample matrix can suppress the ionization of this compound in the mass spectrometer source, leading to a lower signal. Improve sample cleanup or use a matrix-matched calibration curve.[17]
Detector Issues The detector may be dirty or the multiplier may be nearing the end of its life. Clean the ion source and check the detector performance.[13]

Quantitative Data Summary

The concentration of this compound can vary significantly depending on the matrix. Below is a summary of typical concentrations found in various samples.

Sample MatrixTypical this compound ConcentrationReference
Red Wine1-2 µg/L[18]
White Wine5-10 µg/L[18]
Rose Oil~100 ppm (0.01%)[10]
Beer2-10 ppm in beer flavors[19]
Rum Flavors300-500 ppm[19]
Plum/Raisin Flavors2000-3000 ppm[19]

Common laboratory contaminants and their typical sources are listed below. While acceptable levels are not strictly defined and depend on the required detection limits, their presence should be minimized.

ContaminantCommon m/z IonsLikely Source(s)
Phthalates 149, 167, 279Plasticizers from plasticware, tubing, floor tiles.[1][5]
Siloxanes 73, 207, 281, 355Septum bleed, column bleed, glassware detergents.[2][7]
Hydrocarbons 43, 57, 71, 85Pump oil, fingerprints, contaminated solvents.[7]
Cleaning Solvents 31 (Methanol), 43 (Acetone), 78 (Benzene), 91 (Toluene)Residual solvents from cleaning procedures.[7]

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for Beverages (e.g., Wine)

This protocol is adapted for the extraction of volatile and semi-volatile compounds from liquid matrices.[16][20]

1. Sample Preparation:

  • Pipette 5-10 mL of the beverage into a 20 mL headspace vial.

  • To increase the volatility of the analytes, add a salt, such as sodium chloride (e.g., 1 g).[16]

  • Seal the vial tightly with a screw cap containing a PTFE/silicone septum.

2. HS-SPME Extraction:

  • Place the vial in a heater-stirrer or water bath and equilibrate at 40-60°C for 15 minutes with agitation.[16]

  • Expose a pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for 30-60 minutes at the same temperature with continued agitation.[16]

3. GC-MS Analysis:

  • After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.

Protocol 2: GC-MS Analysis Parameters for this compound

The following are typical GC-MS parameters that should be optimized for the specific instrument and column used.[10][16]

Gas Chromatograph (GC) Parameters:

  • Column: Arylene modified 5% phenyl/95% methyl PDMS (e.g., Agilent CP-Sil 8 CB Low Bleed/MS, 30 m x 0.25 mm x 0.25 µm).[10][16]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[10]

  • Injection Mode: Splitless.

  • Injector Temperature: 250°C.[10]

  • Oven Temperature Program:

    • Initial temperature of 50°C for 1 min.

    • Ramp at 15°C/min to 305°C.[10]

Mass Spectrometer (MS) Parameters:

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Ion Source Temperature: 230°C.[16]

  • Transfer Line Temperature: 280°C.[16]

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan.

  • Monitored Ions (m/z) for this compound: 121 (quantifier), 190 (qualifier), 175 (qualifier).

Visualization of Key Processes

This compound Formation Pathway

This compound is a C13-norisoprenoid derived from the degradation of carotenoids, such as neoxanthin.

Damascenone_Formation carotenoids Carotenoids (e.g., Neoxanthin) degradation Enzymatic/Oxidative Degradation carotenoids->degradation precursors Glycosidic Precursors degradation->precursors hydrolysis Acid Hydrolysis (during fermentation/aging) precursors->hydrolysis damascenone This compound hydrolysis->damascenone

Caption: Simplified pathway of this compound formation from carotenoid precursors.

General Experimental Workflow

The overall process for this compound trace analysis involves several key stages.

Experimental_Workflow cluster_prep Extraction & Concentration cluster_analysis Separation & Detection cluster_data Data Interpretation start Sample Collection prep Sample Preparation (e.g., HS-SPME, LLE) start->prep analysis GC-MS Analysis prep->analysis data_proc Data Processing analysis->data_proc quant Quantification data_proc->quant report Reporting quant->report

Caption: General experimental workflow for this compound trace analysis.

References

Validation & Comparative

α-Damascenone vs. β-Damascenone: A Comparative Guide to their Aroma Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the aroma profiles of two closely related isomers, α-damascenone and β-damascenone. These compounds, belonging to the family of rose ketones, are significant contributors to the scent of various natural products, most notably roses, grapes, and tea. Understanding their distinct olfactory characteristics is crucial for applications in flavor and fragrance chemistry, as well as for research into sensory perception and natural product biosynthesis.

Data Presentation: Quantitative Aroma Profile Comparison

The following table summarizes the key quantitative and qualitative differences between this compound and β-damascenone. A significant disparity in the availability of specific quantitative data, such as the odor threshold for this compound, is noted in the current literature, with more extensive research focused on the commercially dominant β-isomer.

AttributeThis compoundβ-Damascenone
Primary Aroma Profile Sweet fruity, green, floral.[1]Strong rose-like floral.[1]
Secondary Aroma Notes Woody and berry nuances.[1]Plum, grapefruit, raspberry, and tea-like notes.[1]
Overall Impression More complex with a fresh, plant-like quality.[1]More intense, warm, with better diffusion and longevity.[1]
Odor Threshold in Water Data not readily available0.002 µg/L[2]
Odor Threshold in Wine Data not readily available2 - 7 µg/L[2]
Odor Threshold in Hydroalcoholic Solution Data not readily available0.05 µg/L[2]
Commercial Significance Less commercially significant due to more complex and costly synthesis.[1]Dominates the market due to its superior aroma properties.[1]

Mandatory Visualization

Biosynthetic Origin of Damascenones

The following diagram illustrates the general biosynthetic pathway for the formation of damascenones from the degradation of carotenoids.

Damascenone Biosynthesis Biosynthetic Pathway of Damascenones Carotenoids C40 Carotenoids (e.g., Neoxanthin) Degradation Enzymatic Cleavage (Carotenoid Cleavage Dioxygenases - CCDs) Carotenoids->Degradation Intermediates C13-Norisoprenoid Intermediates (e.g., Grasshopper Ketone) Degradation->Intermediates Rearrangement Enzymatic & Acid-Catalyzed Rearrangements Intermediates->Rearrangement Damascenones α- & β-Damascenone Rearrangement->Damascenones

Caption: General biosynthetic pathway of damascenones from carotenoid precursors.

Experimental Workflow for Sensory Analysis

The diagram below outlines a typical workflow for the sensory evaluation of aroma compounds like damascenones.

Sensory Analysis Workflow Sensory Analysis Experimental Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis SamplePrep Sample Preparation (Solutions of α- & β-Damascenone in a neutral medium) BlindTasting Blind Tasting (Randomized and coded samples) SamplePrep->BlindTasting PanelistTraining Panelist Training (Familiarization with aroma descriptors) PanelistTraining->BlindTasting DataCollection Data Collection (Intensity ratings on a standardized scale) BlindTasting->DataCollection StatisticalAnalysis Statistical Analysis (e.g., ANOVA) DataCollection->StatisticalAnalysis Interpretation Interpretation of Results (Comparison of aroma profiles) StatisticalAnalysis->Interpretation

Caption: A typical experimental workflow for the sensory analysis of aroma compounds.

Experimental Protocols

Gas Chromatography-Olfactometry (GC-O) for Damascenone Analysis

Objective: To identify and characterize the odor-active compounds, such as α- and β-damascenone, in a sample.

Methodology:

  • Sample Preparation: Volatile compounds are extracted from the sample matrix (e.g., wine, rose oil) using techniques like Solid Phase Microextraction (SPME) or Liquid-Liquid Extraction (LLE). For SPME, a fiber coated with a stationary phase is exposed to the headspace of the sample to adsorb volatile analytes. For LLE, the sample is extracted with a non-polar solvent.

  • Gas Chromatographic Separation: The extracted volatiles are injected into a gas chromatograph. The GC column, typically a polar or mid-polar capillary column, separates the compounds based on their boiling points and affinities for the stationary phase.

  • Olfactometry and Detection: The effluent from the GC column is split between a mass spectrometer (MS) detector and an olfactometry port. A trained sensory panelist sniffs the effluent at the olfactometry port and records the time and a description of the perceived aroma. The MS detector simultaneously records the mass spectrum of the eluting compound.

  • Data Analysis: The retention time of the perceived aroma is matched with the retention time of the compound identified by the MS. This allows for the positive identification of the compound responsible for a specific aroma.

Descriptive Sensory Analysis

Objective: To quantitatively describe the sensory attributes of α- and β-damascenone.

Methodology:

  • Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity. The panelists undergo training to familiarize themselves with the specific aroma descriptors relevant to damascenones (e.g., "rose," "fruity," "green," "woody"). Reference standards for each descriptor are provided to ensure consistency.

  • Sample Preparation: Solutions of α- and β-damascenone are prepared at various concentrations in a neutral medium (e.g., water or a deodorized wine base). Samples are presented in identical, coded containers to blind the panelists.

  • Evaluation: Panelists evaluate the samples in a controlled environment. They rate the intensity of each aroma descriptor on a standardized scale (e.g., a 15-point line scale). The order of sample presentation is randomized for each panelist to minimize bias.

  • Data Analysis: The intensity ratings are collected and analyzed using statistical methods, such as Analysis of Variance (ANOVA), to determine if there are significant differences in the perceived aroma profiles of α- and β-damascenone.

References

A Comparative Analysis of α-Damascenone and Related Ketones in Plant Varieties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of α-damascenone and its related rose ketones, focusing on their presence in various plant species. While quantitative data for this compound is limited in current literature, this document summarizes the available data for the closely related (Z)-α-damascone and the more extensively studied isomer, β-damascenone. The information presented herein is intended to serve as a valuable resource for research and development in the fields of phytochemistry, flavor and fragrance chemistry, and drug discovery.

Quantitative Data Summary

The concentration of rose ketones can vary significantly between different plant species and even among genotypes of the same species. The following tables present a summary of the available quantitative data for (Z)-α-damascone and β-damascenone in different plant varieties. It is important to note that the data has been compiled from various studies and analytical methods, which should be considered when making direct comparisons.

Table 1: Quantitative Analysis of (Z)-α-Damascone in Rosa damascena Genotypes

GenotypePlant MaterialAnalytical Method(Z)-α-Damascone Concentration (% of Essential Oil)
G20Fresh PetalsGC-MS2.88
G3Fresh PetalsGC-MSNot specified, but present
G6Fresh PetalsGC-MSNot specified, but present
G11Fresh PetalsGC-MSNot specified, but present

Data sourced from a study on Iranian Damask rose genotypes.

Table 2: Quantitative Analysis of β-Damascenone in Various Plant Varieties

Plant VarietyPlant MaterialAnalytical Methodβ-Damascenone Concentration
Rosa damascena (Bulgarian)Essential OilGC-MS/MS~100 ppm (0.01%)[1]
Rosa damascena Genotype G3 (Iranian)Essential OilGC-MS1.76%
Vitis vinifera cv. Merlot (Red Wine)WineHS-SPME-GC-MS1-2 µg/L
Vitis vinifera (White Wine)WineHS-SPME-GC-MS5-10 µg/L
Orange Juice (Not from Concentrate)JuiceHS-SPME-GC-MS0.122 - 0.281 µg/L
Orange Juice (Frozen Concentrate)JuiceHS-SPME-GC-MS0.117 - 0.445 µg/L
Orange Juice (Reconstituted)JuiceHS-SPME-GC-MS0.221 - 0.690 µg/L
Commercial Beers (Fresh)BeerGC-MS6 - 25 ng/g[2]
Commercial Beers (Aged)BeerGC-MSUp to 210 ng/g[2]

Experimental Protocols

The accurate quantification of this compound and related compounds in complex plant matrices requires sensitive and selective analytical methods. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds in plant materials.

Protocol: Analysis of Damascenones using HS-SPME-GC-MS

This protocol provides a general procedure for the extraction and quantification of damascenones from plant materials. Optimization of parameters such as sample weight, extraction time, and temperature may be necessary for different matrices.

1. Sample Preparation:

  • Weigh a precise amount of fresh or dried plant material (e.g., 1-5 g of petals, leaves, or fruit pulp) into a headspace vial (e.g., 20 mL).

  • For liquid samples like juice or wine, pipette a known volume (e.g., 5-10 mL) into the vial.

  • (Optional) Add a known amount of an appropriate internal standard for accurate quantification.

  • Seal the vial tightly with a PTFE-faced silicone septum and an aluminum cap.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for broad-range volatile analysis.

  • Equilibration: Place the sealed vial in a heating block or water bath set to a specific temperature (e.g., 60°C) and allow the sample to equilibrate for a set time (e.g., 15-30 minutes) to allow volatile compounds to partition into the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) at the same temperature to adsorb the analytes.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Desorption: Immediately after extraction, retract the fiber and insert it into the heated injection port of the GC (e.g., 250°C) for thermal desorption of the analytes onto the analytical column.

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5ms, or DB-WAX) is typically used.
    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
    • Oven Temperature Program: A temperature gradient is used to separate the compounds. A typical program might be: start at 40°C for 2 min, ramp to 240°C at 5°C/min, and hold for 5 min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.
    • Mass Scan Range: m/z 40-400.
    • Identification: Compounds are identified by comparing their mass spectra and retention times with those of authentic standards or by matching with mass spectral libraries (e.g., NIST, Wiley).
    • Quantification: Quantification is achieved by creating a calibration curve using standard solutions of this compound and/or related damascones. The peak area of the target analyte is used to determine its concentration in the sample.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound and related compounds in plant materials using HS-SPME-GC-MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hs_spme HS-SPME cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis plant_material Plant Material (e.g., Petals, Fruit) weighing Weighing & Vial Sealing plant_material->weighing equilibration Equilibration (Heating) weighing->equilibration extraction Headspace Extraction (SPME Fiber) equilibration->extraction desorption Thermal Desorption (GC Inlet) extraction->desorption separation Chromatographic Separation (GC) desorption->separation detection Mass Spectrometric Detection (MS) separation->detection identification Compound Identification detection->identification quantification Quantification identification->quantification

Experimental workflow for damascenone analysis.
Biosynthetic Pathway

This compound, like its isomer β-damascenone, is a C13-norisoprenoid derived from the degradation of carotenoids.[3] The following diagram illustrates the generalized biosynthetic pathway leading to the formation of damascenones. While this pathway is well-established for β-damascenone, it is highly probable that this compound is formed through a similar sequence of enzymatic and chemical reactions.

biosynthetic_pathway carotenoids Carotenoids (e.g., Neoxanthin, Violaxanthin) cleavage Carotenoid Cleavage Dioxygenases (CCDs) carotenoids->cleavage Oxidative Cleavage grasshopper_ketone Grasshopper Ketone cleavage->grasshopper_ketone reduction1 Enzymatic Reductions grasshopper_ketone->reduction1 allenic_diol Allenic Diol reduction1->allenic_diol rearrangement Acid-Catalyzed Rearrangement allenic_diol->rearrangement damascenone α/β-Damascenone rearrangement->damascenone

Generalized biosynthetic pathway of damascenones.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for professional scientific advice. The experimental protocols provided are generalized and may require optimization for specific applications.

References

Comparison of Analytical Methods for α-Damascenone

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the validation of analytical methods for the quantification of α-Damascenone, tailored for researchers, scientists, and drug development professionals. This document provides a detailed comparison of common analytical techniques, supported by experimental data and methodologies.

The accurate quantification of this compound, a potent aroma compound, is critical in various fields, including food science, beverage production, and fragrance development. The selection of an appropriate analytical method is paramount for achieving reliable and reproducible results. This guide compares the performance of two primary chromatographic techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), along with common sample preparation methods.

Quantitative Performance of Analytical Methods

The performance of different analytical methods for this compound can be evaluated based on several key validation parameters, including linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, and precision (expressed as Relative Standard Deviation, RSD). The following table summarizes the performance of GC-MS and HPLC coupled with various sample preparation techniques.

MethodLinearity (R²)LOD (µg/L)LOQ (µg/L)Recovery (%)Precision (% RSD)Matrix
HS-SPME-GC-MS Not explicitly reported< LOD0.03Not explicitly reportedNot explicitly reportedWine
GC-MS/MS ≥ 0.999Not explicitly reported0.1 (as part of a calibration range)Not explicitly reported< 2.0 (for system suitability)[1]General
Steam Distillation-SPE-HPLC-UV Not explicitly reportedNot explicitly reportedNot explicitly reported~803Beer[2]
DLLME-GC-MS Not explicitly reportedNot explicitly reportedNot explicitly reported80-120 (for a range of analytes)[3]Not explicitly reportedWine[3]

Note: Data is compiled from various sources and may not represent a direct head-to-head comparison under identical conditions. The performance of a method can vary significantly depending on the matrix, instrumentation, and specific experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are generalized protocols for the key analytical methods discussed.

Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS

This method is widely used for the extraction of volatile and semi-volatile compounds from liquid and solid samples.

  • Sample Preparation:

    • Place a defined volume of the liquid sample (e.g., 10 mL of wine) into a headspace vial (e.g., 20 mL).[4]

    • Add a salt, such as sodium chloride (e.g., 4 g), to the sample to increase the ionic strength and promote the release of volatile compounds.[5]

    • If required, spike the sample with an appropriate internal standard.

    • Seal the vial with a screw cap and septum.[4]

  • HS-SPME Procedure:

    • Incubate the sample at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) with agitation to allow the analytes to equilibrate in the headspace.[3]

    • Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined extraction time (e.g., 30 minutes) to adsorb the analytes.[3]

  • GC-MS Analysis:

    • Retract the SPME fiber and insert it into the hot injector of the gas chromatograph for thermal desorption of the analytes.

    • Injector Temperature: 250°C.[3]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[3]

    • Column: A suitable capillary column, such as a DB-WAX or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[3]

    • Oven Temperature Program: An example program starts at 50°C (hold for 1 min), ramps to 180°C at 15°C/min, then to 250°C at 20°C/min (hold for 5 min).[6]

    • Mass Spectrometer: Operate in Electron Ionization (EI) mode at 70 eV. Data can be acquired in full scan mode or, for higher sensitivity and selectivity, in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for GC-MS/MS.[3][6]

Solid-Phase Extraction (SPE) with HPLC-UV

SPE is a versatile sample preparation technique used to isolate and concentrate analytes from complex matrices.[7][8][9]

  • Sample Preparation:

    • Depending on the matrix, a pre-treatment step such as steam distillation may be necessary.[2]

  • SPE Procedure:

    • Conditioning: Condition a C18 SPE cartridge by passing a suitable solvent (e.g., methanol followed by water) through it.[9]

    • Loading: Load the sample onto the conditioned cartridge.[9]

    • Washing: Wash the cartridge with a weak solvent to remove interfering compounds.[9]

    • Elution: Elute the retained this compound with a stronger organic solvent (e.g., acetonitrile).[9]

  • HPLC-UV Analysis:

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

    • Column: A reverse-phase column such as Newcrom R1.[10]

    • Mobile Phase: A mixture of acetonitrile, water, and an acid (e.g., phosphoric acid or formic acid for MS compatibility).[10]

    • Detection: UV detection at the maximum absorption wavelength for this compound (around 226-227 nm).[2]

Method Validation Parameters

According to the International Council for Harmonisation (ICH) guidelines, the validation of an analytical method should assess several key parameters to ensure its suitability for the intended purpose.[1][6]

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies on spiked samples.[11]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).[1]

  • Specificity/Selectivity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present.[11]

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[11]

  • Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[11]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1]

Experimental Workflow and Signaling Pathway Diagrams

To visualize the analytical process, the following diagrams created using Graphviz (DOT language) illustrate the general workflow for this compound analysis and the logical relationship of validation parameters.

Caption: General workflow for the analysis of this compound.

cluster_quant Quantitative Limits cluster_performance Method Performance Validation Method Validation Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Robustness Robustness Validation->Robustness Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ

Caption: Key parameters for analytical method validation.

References

A Comparative Guide to α-Damascenone Quantification: Cross-Validation of Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary analytical techniques for the quantification of α-damascenone: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). Given the structural similarity and frequent co-analysis, data from the closely related β-damascenone and α-ionone are referenced where direct data for this compound is limited.

Data Presentation: A Comparative Overview

The selection of an appropriate analytical technique for the quantification of this compound is critical for accuracy and sensitivity. Gas Chromatography, particularly when coupled with tandem mass spectrometry (GC-MS/MS), is a powerful tool for analyzing volatile and semi-volatile compounds like damascenones, offering high selectivity and sensitivity, especially in complex matrices.[1][2] High-Performance Liquid Chromatography with UV detection offers an alternative approach, particularly for non-volatile or thermally unstable compounds.[3]

The following table summarizes the key performance parameters for each technique. It is important to note that while GC-MS data for closely related C13-norisoprenoids is available, specific quantitative performance metrics for this compound via HPLC-UV are not as readily found in the reviewed literature.

ParameterGas Chromatography-Mass Spectrometry (GC-MS/MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation based on volatility and polarity, detection by mass-to-charge ratio.Separation based on polarity, detection by UV absorbance.
Sample Preparation Headspace Solid-Phase Microextraction (HS-SPME), Liquid-Liquid Extraction (LLE).[1]Steam Distillation followed by Solid-Phase Extraction (SPE).[4][5]
Limit of Detection (LOD) Expected to be in the low µg/L range (e.g., <0.081 µg/L for α-ionone in wine).[6]Data not readily available for this compound.
Limit of Quantification (LOQ) Expected to be in the µg/L range.Data not readily available for this compound.
Linearity Range Data not readily available for this compound.Data not readily available for this compound.
Recovery Dependent on sample matrix and extraction method.Approximately 80% reported for β-damascenone in beer.[4][7]
Precision High precision achievable with the use of internal standards.Good precision reported for β-damascenone (R.S.D. of 3%).[5]
Selectivity High, especially with MS/MS, which minimizes matrix interference.[2]Lower than GC-MS/MS, potential for co-eluting compounds to interfere.
Throughput Moderate, can be automated with autosamplers.Lower, due to more extensive sample preparation.

Experimental Protocols

Detailed methodologies for the two primary techniques are outlined below. These protocols are based on established methods for damascenone analysis and can be adapted for specific research needs.

Gas Chromatography-Mass Spectrometry (GC-MS) with HS-SPME

This method is highly suitable for the trace-level analysis of this compound in liquid samples such as beverages.[6]

a) Sample Preparation (HS-SPME)

  • Sample Aliquoting: Place a defined volume (e.g., 10 mL) of the liquid sample into a 20 mL headspace vial.

  • Internal Standard Spiking: Add a known amount of a suitable internal standard (e.g., a deuterated analog of this compound) to the sample.

  • Matrix Modification: Add a salt (e.g., NaCl) to the sample to increase the ionic strength and promote the release of volatile compounds into the headspace.

  • Equilibration: Seal the vial and incubate at a controlled temperature (e.g., 60°C) for a specific time (e.g., 15 minutes) with agitation to allow the analytes to equilibrate in the headspace.

  • Extraction: Expose a pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) at the same temperature with continued agitation.[1]

  • Desorption: Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

b) GC-MS/MS Analysis

  • Gas Chromatograph:

    • Column: Use a suitable capillary column, for instance, an arylene modified 5% phenyl/95% methyl Polydimethylsiloxane (PDMS) column (e.g., 30 m x 0.25 mm x 0.25 µm).[2]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[2]

    • Injector: Operate in splitless mode at a temperature of 250°C.

    • Oven Temperature Program: An example program could be: initial temperature of 50°C for 1 min, then ramp at 15°C/min to 305°C.[2]

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Acquisition Mode: For high selectivity and sensitivity, use Multiple Reaction Monitoring (MRM). The precursor ion for this compound (m/z 190) would be selected and fragmented to specific product ions for quantification and confirmation.[2]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method, while less common for this compound, has been applied to the analysis of β-damascenone in beverages.[4][5]

a) Sample Preparation (Steam Distillation and SPE)

  • Steam Distillation: Subject the sample to steam distillation to isolate volatile and semi-volatile compounds.

  • Solid-Phase Extraction (SPE):

    • Pass the distillate through a conditioned C18 SPE cartridge to retain the analytes.

    • Wash the cartridge with a weak solvent (e.g., water) to remove polar interferences.

    • Elute the damascenones from the cartridge with a small volume of a strong organic solvent (e.g., acetonitrile).[4][5]

b) HPLC-UV Analysis

  • HPLC System:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.

    • Mobile Phase: A gradient of acetonitrile and water is a common mobile phase.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detection: UV detection at the absorption maximum of damascenones, which is around 226-227 nm.[4][5]

Mandatory Visualization

Cross-Validation Workflow

The following diagram illustrates a generalized workflow for the cross-validation of two analytical methods for this compound quantification.

CrossValidationWorkflow cluster_method1 Method 1: GC-MS/MS cluster_method2 Method 2: HPLC-UV M1_Prep Sample Preparation (HS-SPME) M1_Analysis GC-MS/MS Analysis M1_Prep->M1_Analysis M1_Data Data Acquisition & Processing M1_Analysis->M1_Data Results_M1 Quantitative Results (Method 1) M1_Data->Results_M1 M2_Prep Sample Preparation (Distillation & SPE) M2_Analysis HPLC-UV Analysis M2_Prep->M2_Analysis M2_Data Data Acquisition & Processing M2_Analysis->M2_Data Results_M2 Quantitative Results (Method 2) M2_Data->Results_M2 Sample Homogeneous Sample Aliquots Sample->M1_Prep Sample->M2_Prep Comparison Statistical Comparison (e.g., t-test, Bland-Altman plot) Results_M1->Comparison Results_M2->Comparison Conclusion Conclusion on Method Comparability Comparison->Conclusion

Caption: Workflow for cross-validation of analytical methods.

Signaling Pathway of this compound Precursors

The formation of this compound in natural products often occurs through the degradation of carotenoids.

DamascenoneFormation Carotenoids Carotenoid Precursors (e.g., Neoxanthin) Enzymatic Enzymatic Cleavage / Oxidation Carotenoids->Enzymatic Glycosides Glycosidically Bound Precursors Enzymatic->Glycosides Acid_Hydrolysis Acid Hydrolysis (e.g., during processing or aging) Glycosides->Acid_Hydrolysis alpha_Damascenone This compound Acid_Hydrolysis->alpha_Damascenone

Caption: Biosynthetic pathway of this compound from carotenoids.

References

Sensory Panel Validation: Unpacking the Aromatic Impact of α-Damascenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced sensory impact of chemical compounds is paramount. This guide provides a comparative analysis of α-damascenone, a key aroma compound, against other alternatives, supported by experimental data and detailed sensory panel validation protocols.

This compound is a C13-norisoprenoid that significantly contributes to the aroma of a wide variety of foods and beverages, including wine, tea, and various fruits.[1] Its potent and complex aroma profile, often described as fruity, floral, and rose-like, makes it a critical component in the overall flavor perception of these products.[1] This guide delves into the sensory validation of this compound, offering a comparison with its isomers and other related compounds, and provides detailed protocols for its sensory evaluation.

Comparative Sensory Profile of this compound and Alternatives

Sensory panel evaluations have sought to characterize the distinct aromatic profiles of this compound and its related compounds. While the perceived aroma is highly dependent on the matrix (e.g., wine, aqueous solution), some general descriptors have been consistently identified.[2][3]

Table 1: Sensory Attribute Comparison of this compound and Related Compounds

Sensory Attribute CategoryThis compoundβ-Damascenoneβ-Ionone
Primary Aroma Sweet fruity, green, floral[1]Strong rose-like floral[1]Violet[3]
Secondary Notes Woody and berry nuances[1]Plum, grapefruit, raspberry, tea-like[1]Floral, red berry, dark berry (matrix dependent)[3][4]
Overall Impression Complex with a fresh, plant-like quality[1]Intense, warm, with good diffusion and longevity[1]Significant contributor to overall aroma[4]

Quantitative Sensory Data

The impact of an aroma compound is not only determined by its qualitative description but also by its concentration and odor threshold in a specific medium. The Odor Activity Value (OAV), calculated by dividing the concentration of a compound by its odor threshold, is a key metric in quantifying its contribution to the overall aroma.[5]

Table 2: Concentration and Odor Thresholds of this compound and Related Norisoprenoids in Wine

CompoundTypical Concentration Range in Wine (µg/L)Odor Threshold in Model Wine/Aqueous Solution (µg/L)
This compound 0.03 - 10.3[6]0.05 (in 10-12% hydroalcoholic solution)[3]
β-Ionone 6]0.09 (in model wine solution)[3]
β-Damascenone 0.03 - 10.3[6]0.05 (in 10-12% hydroalcoholic solution)[3]

LOD: Limit of Detection

It is important to note that the perception of these compounds, particularly β-damascenone, can be significantly influenced by the wine matrix.[3][4] Studies have shown that while β-ionone has a direct and significant impact on the aroma of Pinot noir wine, the effect of β-damascenone is less clear and appears to be heavily dependent on the specific wine's composition.[4][7]

Experimental Protocols for Sensory Panel Validation

A robust sensory panel validation is crucial for obtaining reliable and objective data on the impact of aroma compounds. The following outlines a detailed methodology for the descriptive sensory analysis of this compound.

Panelist Selection and Training
  • Selection: A panel of 8-12 individuals should be selected.[5] Initial screening should assess their ability to detect basic tastes and odors, as well as their verbal fluency in describing sensory perceptions.

  • Training: Panelists undergo training to recognize and rate the intensity of various aroma and flavor attributes. This involves the use of reference standards for specific descriptors to establish a common language and understanding of the sensory attributes.

Lexicon Development
  • Under the guidance of a panel leader, the group develops a consensus vocabulary (lexicon) to describe the aroma and flavor of the samples.[5] This lexicon should include specific and unambiguous terms.

  • Reference standards for each descriptor in the lexicon are provided to ensure consistent understanding and application by all panelists.

Sample Preparation and Presentation
  • Preparation: Samples containing this compound are prepared in a neutral base (e.g., de-aromatized wine or a hydroalcoholic solution) at various concentrations. Control samples without the target compound are also included.

  • Presentation: Samples are presented to panelists in a randomized and blind manner, using three-digit codes to prevent bias. The evaluation should take place in a controlled environment with neutral lighting and air circulation.

Sensory Evaluation
  • Panelists individually evaluate each sample and rate the intensity of each descriptor from the established lexicon on a line scale (e.g., 0-15 cm).

  • Panelists are provided with water and unsalted crackers to cleanse their palate between samples.

Data Analysis
  • The intensity ratings from all panelists are collected and analyzed using statistical methods such as Analysis of Variance (ANOVA). This determines if there are significant differences in the sensory profiles between the samples.

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of a sensory panel validation process for an aroma compound like this compound.

Sensory_Panel_Workflow cluster_setup Phase 1: Setup and Training cluster_evaluation Phase 2: Evaluation cluster_analysis Phase 3: Data Analysis Panelist_Selection Panelist Selection (n=8-12) Training Panelist Training (Reference Standards) Panelist_Selection->Training Lexicon_Dev Lexicon Development Training->Lexicon_Dev Sample_Prep Sample Preparation (Blinded & Randomized) Lexicon_Dev->Sample_Prep Sensory_Eval Sensory Evaluation (Intensity Rating) Sample_Prep->Sensory_Eval Data_Collection Data Collection Sensory_Eval->Data_Collection Sensory_Eval->Data_Collection Stat_Analysis Statistical Analysis (ANOVA) Data_Collection->Stat_Analysis Report Reporting Stat_Analysis->Report

Caption: Workflow for the sensory panel validation of this compound.

References

A Comparative Guide to α-Damascenone Extraction Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common extraction methods for α-damascenone, a valuable aroma compound found in various natural sources, most notably rose oil. The selection of an appropriate extraction technique is critical for maximizing yield, ensuring purity, and maintaining the chemical integrity of this potent fragrance molecule. This document presents a summary of performance based on experimental data, detailed methodologies for key techniques, and visual workflows to aid in methodological selection and implementation.

Data Presentation: Performance Comparison

The following table summarizes the quantitative performance of four common extraction methods for this compound and related compounds. Data has been compiled from various studies to provide a comparative overview.

ParameterSteam DistillationSolvent Extraction (Hexane)Supercritical Fluid Extraction (CO₂)Headspace Solid-Phase Microextraction (HS-SPME)
Typical Yield 0.03% - 0.075% (Rose Oil)[1][2]0.1% - 0.2% (Rose Concrete)[1]Up to 1.29% (Rose Essential Oil)[3]Analytical scale, not for bulk extraction
Relative Purity High (for volatile compounds)Lower (co-extraction of waxes, pigments)Very High (selective extraction)[3][4]High (for targeted analytes)
Extraction Time 1.5 - 8 hours[2][5][6]Several hours to days (including solvent removal)10 - 180 minutes[7]30 - 60 minutes
Solvent Usage WaterHigh (e.g., Hexane, Ethanol)[1]Recyclable CO₂, minimal co-solventsSolvent-free
Thermal Degradation Potential for heat-sensitive compoundsLow temperature, but solvent removal requires heatLow temperature, preserves thermolabile compounds[3]Minimal, dependent on incubation temperature
Key Advantages Established, relatively low costHigh yield of concrete, suitable for absolutes[1]High purity, environmentally friendly, tunable selectivity[3][8]Fast, sensitive, ideal for analytical quantification
Key Disadvantages Lower yield, potential for hydrolysisSolvent residues, lower purity of initial extract[4]High initial equipment cost[4]Not suitable for preparative scale extraction

Experimental Workflows and Logical Relationships

The following diagram illustrates a generalized workflow for the extraction and analysis of this compound.

cluster_extraction Extraction Methods cluster_processing Post-Extraction Processing Raw Material Raw Material Steam Distillation Steam Distillation Raw Material->Steam Distillation Solvent Extraction Solvent Extraction Raw Material->Solvent Extraction Supercritical Fluid Extraction Supercritical Fluid Extraction Raw Material->Supercritical Fluid Extraction HS-SPME HS-SPME Raw Material->HS-SPME Crude Extract/Oil Crude Extract/Oil Steam Distillation->Crude Extract/Oil Essential Oil Solvent Extraction->Crude Extract/Oil Concrete/Absolute Supercritical Fluid Extraction->Crude Extract/Oil High-Purity Extract Analysis Analysis HS-SPME->Analysis Direct Analysis Purification Purification Crude Extract/Oil->Purification Purification->Analysis Purified this compound Purified this compound Analysis->Purified this compound

References

α-Damascenone Enantiomeric Ratio: A Potential Marker for Authenticity

Author: BenchChem Technical Support Team. Date: December 2025

The enantiomeric ratio of α-damascenone, a potent aroma compound found in various natural products, is emerging as a critical marker for verifying the authenticity of high-value items such as essential oils and fruit juices. Distinguishing between natural and synthetic sources of this flavor and fragrance compound is crucial for quality control and fraud detection. Synthetic this compound is typically produced as a racemic mixture, containing equal amounts of its (+) and (-) enantiomers, whereas natural this compound often exhibits a specific enantiomeric excess.

Comparison of Enantiomeric Ratios

The analysis of the enantiomeric distribution of this compound provides a powerful tool for authentication. In authentic natural products, a significant deviation from a 50:50 enantiomeric ratio is expected. Conversely, a ratio approaching 1:1 is a strong indicator of the addition of synthetic, racemic this compound.

Sample TypeExpected this compound Enantiomeric Ratio ((+):(-))Implication for Authenticity
Authentic Natural Product (e.g., Rose Oil, Apple Juice) Predominance of one enantiomer (ratio significantly different from 1:1)High likelihood of authenticity
Synthetic this compound Racemic mixture (approximately 1:1 ratio)Indicates adulteration if found in a product claimed to be natural
Adulterated Natural Product Ratio shifted towards 1:1 compared to the authentic standardSuggests the addition of synthetic this compound

Experimental Protocols for Enantiomeric Analysis

The determination of the enantiomeric ratio of this compound is primarily achieved through chiral gas chromatography (GC) coupled with a suitable detector, such as a flame ionization detector (FID) or a mass spectrometer (MS).

Sample Preparation: Solid-Phase Microextraction (SPME)

A common and efficient method for extracting volatile compounds like this compound from complex matrices is headspace solid-phase microextraction (HS-SPME).

  • Sample Equilibration: Place the sample (e.g., 5 mL of fruit juice or a diluted essential oil sample) in a sealed vial.

  • Extraction: Expose a suitable SPME fiber (e.g., divinylbenzene/carboxen/polydimethylsiloxane) to the headspace above the sample at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow for the adsorption of volatile compounds.

  • Desorption: Introduce the SPME fiber into the hot injector of the gas chromatograph for thermal desorption of the analytes onto the analytical column.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
  • Gas Chromatograph: An Agilent 7890A GC system or equivalent.

  • Chiral Column: A fused silica capillary column coated with a chiral stationary phase, such as a derivatized cyclodextrin (e.g., HP-Chiral-20B, 30 m x 0.32 mm, 0.25 µm film thickness), is crucial for separating the enantiomers.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp 1: Increase to 130°C at a rate of 1°C/minute.

    • Ramp 2: Increase to 200°C at a rate of 2°C/minute, hold for 3 minutes.

  • Injector: Splitless mode at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/minute.

  • Mass Spectrometer: A mass selective detector operating in electron ionization (EI) mode.

  • Data Analysis: The enantiomeric ratio is calculated by comparing the peak areas of the two separated enantiomers in the chromatogram.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical workflow for the authenticity assessment of a product based on the this compound enantiomeric ratio and a conceptual signaling pathway for the detection of adulteration.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Procedure cluster_data Data Interpretation Sample Natural Product Sample (e.g., Rose Oil, Fruit Juice) Extraction Headspace Solid-Phase Microextraction (HS-SPME) Sample->Extraction GCMS Chiral Gas Chromatography- Mass Spectrometry (GC-MS) Extraction->GCMS Separation Enantiomer Separation on Chiral Column GCMS->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Peak Area Integration and Enantiomeric Ratio Calculation Detection->Quantification Comparison Comparison with Authentic and Synthetic Standards Quantification->Comparison Authenticity Authenticity Assessment Comparison->Authenticity

Figure 1. Experimental workflow for this compound enantiomeric ratio analysis.

signaling_pathway cluster_input Input Sample cluster_process Analytical Detection cluster_output Result Interpretation Authentic Authentic Natural Product (Predominant Enantiomer) Analysis Chiral GC Analysis Authentic->Analysis Synthetic Synthetic Adulterant (Racemic Mixture) Synthetic->Analysis Authentic_Signal Authentic Signal (High Enantiomeric Excess) Analysis->Authentic_Signal No Adulteration Adulterated_Signal Adulterated Signal (Approaching Racemic) Analysis->Adulterated_Signal Adulteration Detected

Figure 2. Conceptual pathway for adulteration detection.

A Comparative Guide to α-Damascenone Quantification: Navigating Analytical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of α-damascenone, a potent aroma compound. In the absence of a formal inter-laboratory comparison study, this document synthesizes data from various published methods to highlight key performance differences and sources of variability. The focus is on providing a practical framework for selecting and implementing robust analytical protocols.

Comparison of Analytical Methods for this compound Quantification

The accurate quantification of this compound is challenging due to its low concentrations in complex matrices. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common analytical technique. The choice of sample preparation and instrumental parameters significantly impacts method performance.

Table 1: Comparison of Sample Preparation Techniques for this compound Analysis

FeatureHeadspace Solid-Phase Microextraction (HS-SPME)Liquid-Liquid Extraction (LLE)
Principle Adsorption of volatile and semi-volatile analytes from the headspace above a sample onto a coated fiber.Partitioning of the analyte between the sample matrix and an immiscible organic solvent.
Primary Application Beverages (e.g., wine, juice).More complex liquid samples.
Advantages - Solventless - Simple and fast - Amenable to automation- Can handle larger sample volumes - Effective for a wide range of analytes
Disadvantages - Fiber lifetime can be limited - Matrix effects can influence extraction efficiency- Requires significant volumes of organic solvents - More labor-intensive - Potential for emulsion formation
Typical Solvents Not applicable (thermal desorption).Dichloromethane, hexane.

Table 2: Comparison of GC-MS Method Parameters for Damascenone Analysis

ParameterMethod 1 (GC-MS)Method 2 (GC-MS/MS)
Instrumentation Gas Chromatograph - Mass SpectrometerGas Chromatograph - Tandem Mass Spectrometer
Primary Application General quantificationTrace-level analysis in complex matrices
Selectivity ModerateHigh
Sensitivity GoodExcellent
Typical Injection Mode SplitlessSplitless
Ionization Mode Electron Impact (EI)Electron Impact (EI)
Mass Analyzer Mode Selected Ion Monitoring (SIM)Multiple Reaction Monitoring (MRM)
Key Advantage Widely available and cost-effectiveHigh selectivity reduces matrix interference, leading to more accurate quantification.[1]
Key Disadvantage Susceptible to interference from co-eluting matrix components.[1]Higher instrument cost and complexity.

Experimental Protocols

Detailed experimental protocols are crucial for reproducibility. Below are generalized protocols for common methods used in damascenone analysis.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS

This method is suitable for the analysis of this compound in wine.

1. Sample Preparation:

  • Place a 5 mL aliquot of the wine sample into a 20 mL headspace vial.

  • Add a known amount of a suitable internal standard (e.g., deuterated damascenone).

  • Add 1 g of sodium chloride to enhance the release of volatile compounds.

  • Seal the vial with a PTFE-lined septum.

2. HS-SPME Extraction:

  • Incubate the vial at a controlled temperature (e.g., 40°C) with agitation.

  • Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for a defined time (e.g., 30 minutes).

3. GC-MS Analysis:

  • Thermally desorb the analytes from the SPME fiber in the hot GC injector (e.g., 250°C).

  • Separate the compounds on a suitable capillary column (e.g., a wax or 5% phenyl-methylpolysiloxane column).

  • Utilize a temperature gradient to optimize separation.

  • Detect the analytes using a mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for this compound.

Protocol 2: Liquid-Liquid Extraction (LLE) with GC-MS

This protocol is adaptable for various liquid matrices.

1. Sample Preparation:

  • Place a known volume of the sample into a separatory funnel.

  • Add a known amount of internal standard.

  • Add a suitable organic solvent (e.g., dichloromethane).

  • Shake vigorously, venting periodically.

  • Allow the layers to separate and collect the organic phase.

  • Repeat the extraction.

  • Dry the combined organic extracts over anhydrous sodium sulfate.

  • Concentrate the extract to a small volume under a gentle stream of nitrogen.

2. GC-MS Analysis:

  • Inject an aliquot of the concentrated extract into the GC-MS.

  • Follow the separation and detection steps outlined in the HS-SPME protocol.

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the quantification of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing Sample Sample (e.g., Wine) InternalStandard Add Internal Standard Sample->InternalStandard Extraction Extraction (HS-SPME or LLE) InternalStandard->Extraction GCMS GC-MS / GC-MS/MS Extraction->GCMS DataAcquisition Data Acquisition GCMS->DataAcquisition Quantification Quantification DataAcquisition->Quantification Reporting Reporting Quantification->Reporting

Experimental workflow for this compound analysis.

Sensory Perception Pathway

While the focus of this guide is on analytical measurement, understanding the biological relevance of this compound is important. The following diagram illustrates a simplified signaling pathway for the sensory perception of aroma compounds like this compound.

sensory_pathway cluster_olfactory Olfactory Epithelium cluster_brain Brain Odorant This compound Receptor Odorant Receptor Odorant->Receptor Binds Neuron Olfactory Sensory Neuron Receptor->Neuron Activates Bulb Olfactory Bulb Neuron->Bulb Signal to Brain Cortex Olfactory Cortex Bulb->Cortex Signal Transmitted Perception Aroma Perception Cortex->Perception

Simplified signaling pathway for aroma perception.

References

A Comparative Guide to α-Damascenone and Damascones: Structural and Sensory Profiles

Author: BenchChem Technical Support Team. Date: December 2025

Damascones and damascenones represent a critical class of fragrance and flavor compounds known as rose ketones. These C13-norisoprenoids, derived from the degradation of carotenoids, are pivotal to the aroma of many natural products, including roses, grapes, and tobacco.[1][2][3] Despite their structural similarities, subtle differences in the placement of double bonds lead to profound variations in their sensory characteristics and potency. This guide provides an objective comparison of α-damascenone and related damascone isomers, supported by quantitative data and detailed experimental methodologies for their analysis.

Structural Differences: The Position of the Double Bond

The primary structural difference between damascone and damascenone isomers lies in the unsaturation within their six-membered ring. Damascones possess a single double bond within the cyclohexene ring, while damascenones feature a cyclohexadiene ring with two double bonds.[2][3][4] The specific position of these bonds defines the isomer (α, β, δ, etc.) and is directly responsible for the distinct olfactory perception of each molecule. For instance, α-damascone and β-damascone are positional isomers, differing in the location of their endocyclic double bond and a methyl group.[1]

G cluster_damascenones Damascenones cluster_damascones Damascones beta_damascenone_label β-Damascenone beta_damascenone_img beta_damascenone_img alpha_damascone_label α-Damascone alpha_damascone_img alpha_damascone_img beta_damascone_label β-Damascone beta_damascone_img beta_damascone_img delta_damascone_label δ-Damascone delta_damascone_img delta_damascone_img

Figure 1. Structural comparison of β-Damascenone and Damascone isomers.

Sensory Profile and Odor Thresholds

The sensory impact of a volatile compound is defined by its qualitative aroma description and its quantitative odor detection threshold—the minimum concentration detectable by the human nose. β-Damascenone is exceptionally potent, with one of the lowest odor thresholds among rose ketones, contributing significantly to rose, floral, and fruity notes even at trace concentrations.[5] α-Damascone, in contrast, has a much higher threshold and is often described with more complex fruity, green, and woody characteristics.[4][6]

Recent studies have highlighted significant differences in potency and character among isomers. For instance, δ-damascone was found to have a remarkably low odor threshold compared to its α- and β- counterparts, with a distinct floral and minty profile.[7]

Table 1: Comparison of Sensory Data for Damascenone and Damascone Isomers

CompoundOdor ThresholdSensory Descriptors
β-Damascenone 0.002 µg/L (in water)[8]Sweet, rose, floral, plum, tea, honey, tobacco.[4][9]
α-Damascone 1.5 - 100 µg/L (in water)[8]Fruity (apple), woody, green, floral, rosy.[4][6]
β-Damascone 0.0373 µg/mL (S-curve method)[7]Floral, fruity, blackcurrant, plum, rose, honey, tobacco.[7][9]
δ-Damascone 0.0011 µg/mL (S-curve method)[7]Floral, minty.[7]

Experimental Protocol: Gas Chromatography-Olfactometry (GC-O)

To determine and compare the sensory properties of volatile compounds like damascones, Gas Chromatography-Olfactometry (GC-O) is the benchmark analytical technique.[10][11][12] This method combines the high-resolution separation of a gas chromatograph with the sensitivity of the human nose, which acts as a detector to identify odor-active compounds in a complex mixture.[13][14]

Key Methodological Steps:

  • Sample Preparation: Volatile compounds are first isolated from the sample matrix (e.g., wine, essential oil) using techniques like solvent extraction, steam distillation, or solid-phase microextraction (SPME). The chosen method should minimize the loss of volatiles and prevent artifact formation.[10]

  • Gas Chromatographic Separation: The extract is injected into a GC, where compounds are separated based on their boiling points and affinity for the chromatographic column.

  • Column Effluent Splitting: At the end of the column, the effluent is split. Typically, one portion is directed to a chemical detector like a Mass Spectrometer (MS) for compound identification, while the other portion is sent to a heated sniffing port.[10]

  • Olfactometric Detection: A trained sensory analyst or panelist sniffs the effluent from the sniffing port and records the retention time, duration, and sensory characteristics (e.g., "floral," "fruity") of any perceived odor.[12]

  • Data Analysis (Dilution to Threshold): To quantify the potency of each odorant, dilution-to-threshold methods such as Aroma Extract Dilution Analysis (AEDA) or CharmAnalysis are employed.[10][13] In AEDA, the sample extract is serially diluted and re-analyzed by GC-O until no odor is detected. The highest dilution at which a compound is still perceived is its Flavor Dilution (FD) factor, which provides a relative measure of its odor potency.[13]

Figure 2. Generalized experimental workflow for Gas Chromatography-Olfactometry (GC-O).

Molecular Mechanism of Perception: Olfactory Signaling

The perception of odorants like damascones begins in the olfactory epithelium of the nasal cavity.[15] Odorant molecules bind to specific Olfactory Receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons.[16][17][18] This binding event initiates a sophisticated intracellular signaling cascade.

The activated GPCR triggers the exchange of GDP for GTP on the associated G-protein, Gαolf.[17] The activated Gαolf subunit then stimulates adenylyl cyclase, leading to a rapid increase in intracellular cyclic AMP (cAMP).[15][16][19] cAMP acts as a second messenger, directly binding to and opening cyclic nucleotide-gated (CNG) ion channels.[18][19] The opening of these channels allows an influx of Na+ and Ca2+ ions, causing the neuron's membrane to depolarize. This initial depolarization is further amplified by a Ca2+-activated Cl- current.[15][16] If the depolarization reaches the threshold, it generates an action potential that travels along the neuron's axon to the olfactory bulb in the brain, where the signal is processed, leading to the perception of a specific smell.[15]

G odorant Odorant (e.g., this compound) receptor Olfactory Receptor (GPCR) odorant->receptor Binds g_protein Gαolf Protein (GDP -> GTP) receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase (AC) g_protein->adenylyl_cyclase Stimulates camp ATP -> cAMP (Second Messenger) adenylyl_cyclase->camp Catalyzes cng_channel CNG Ion Channel (Opens) camp->cng_channel Binds to ions Influx of Na+ and Ca2+ cng_channel->ions depolarization Membrane Depolarization ions->depolarization action_potential Action Potential to Olfactory Bulb depolarization->action_potential

Figure 3. Simplified diagram of the olfactory signal transduction pathway.

References

Safety Operating Guide

α-Damascenone proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of α-Damascenone is critical for ensuring laboratory safety and environmental protection. As a substance classified with multiple hazard statements, including being harmful if swallowed, a potential skin sensitizer, and toxic to aquatic life, it necessitates handling and disposal as hazardous chemical waste in accordance with institutional and regulatory standards.[1][2][3] Adherence to these procedures minimizes risks to personnel and prevents environmental contamination.

Immediate Safety and Handling

Before handling this compound, it is essential to be familiar with its potential hazards. Always consult the Safety Data Sheet (SDS) for the specific formulation being used.

Personal Protective Equipment (PPE):

  • Gloves: Wear protective gloves.[1][4]

  • Eye Protection: Use chemical safety glasses or goggles.[1][5]

  • Lab Coat: A standard lab coat is recommended.

  • Ventilation: Handle the chemical in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.[5][6]

Handling Practices:

  • Avoid contact with skin and eyes.[1][6]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[1][3]

  • Wash hands thoroughly after handling.[1][3]

  • Keep containers tightly closed when not in use.[5][6]

Hazard and Chemical Data Summary

Proper waste characterization is the first step in safe disposal. The following tables summarize the key hazard classifications and quantitative data for this compound.

Table 1: Hazard Identification

Hazard Class GHS Classification Source
Acute Oral Toxicity Category 4: Harmful if swallowed [1][2][4]
Skin Sensitization Category 1B: May cause an allergic skin reaction [1][2][4]
Skin Irritation Category 2: Causes skin irritation [3][5][7]
Eye Irritation Causes serious eye irritation [5]

| Aquatic Hazard | Very toxic to aquatic life with long lasting effects |[2] |

Table 2: Physical and Chemical Properties

Property Value Source
CAS Number 24720-09-0 [1][4]
Chemical Formula C13H20O [5]
NFPA Health Rating 1 or 2 [4][8][9]
NFPA Flammability Rating 1 or 3 [4][8]
NFPA Reactivity Rating 0 [4][8]
Oral LD50 (ATE) 1,670 mg/kg [4]

| Dermal LD50 (ATE) | 2,900 mg/kg |[4] |

Step-by-Step Disposal Protocol

Disposal of this compound must follow hazardous waste regulations. It is strictly prohibited to dispose of this chemical down the sewer drain or in the regular trash. [10][11][12]

1. Waste Collection:

  • Designate a specific, compatible container for this compound waste. Containers should be made of a material that does not react with the chemical and must have a secure, leak-proof screw cap.[12][13]

  • This includes pure or unused this compound, solutions containing it, and any materials contaminated during handling or spill cleanup (e.g., absorbent pads, contaminated gloves).

2. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste."[14]

  • Identify the full chemical name: "this compound" or "alpha-Damascenone."[14]

  • If it is a mixture, list all components and their approximate percentages.[13]

  • Ensure the date of first waste accumulation is marked on the label.[13]

3. Storage:

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[13][14]

  • Segregate the this compound waste from incompatible materials, such as strong acids, bases, or oxidizing agents.[1][13]

  • Ensure the SAA is inspected weekly for any signs of leakage.[13]

4. Requesting Pickup:

  • Once the container is full or has been in storage for the maximum allowed time (typically 6-12 months, per institutional policy), contact your institution's Environmental Health & Safety (EH&S) office for waste pickup.[11][12][14]

  • Do not exceed the accumulation limits for your SAA (e.g., a maximum of 55 gallons of total hazardous waste).[14]

5. Final Disposal Method:

  • The ultimate disposal will be handled by a licensed hazardous waste facility, typically through methods such as controlled incineration.[7][8][15]

Emergency Spill Procedures

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

1. Alert and Evacuate:

  • Alert personnel in the immediate area.

  • If the spill is large or in a poorly ventilated space, evacuate the area.

2. Control and Contain:

  • Ensure the area is well-ventilated. Remove all sources of ignition.[6][16]

  • Contain the spill using a non-combustible absorbent material such as sand, earth, vermiculite, or commercial sorbents.[5][6][9][16] Prevent the spill from entering drains or waterways.[6][9]

3. Cleanup:

  • Wearing appropriate PPE, carefully collect the absorbed material and place it into a labeled hazardous waste container.[16]

  • Clean the spill area with soap and water.

4. Disposal:

  • The container with the spill cleanup material must be disposed of as hazardous waste, following the protocol outlined above.[9]

Disposal Workflow Diagram

The following diagram illustrates the standard workflow for the proper disposal of this compound in a laboratory setting.

G This compound Disposal Workflow start Waste Generation (this compound or Contaminated Material) characterize Characterize Waste - Harmful if Swallowed - Skin Sensitizer - Aquatic Toxin start->characterize Step 1 spill Spill Event start->spill containerize Select & Label Container - Compatible Material - 'Hazardous Waste' Label - List Contents characterize->containerize Step 2 store Store in SAA - Segregate Incompatibles - Keep Container Closed containerize->store Step 3 pickup Request EH&S Pickup (When Full or Timed Out) store->pickup Step 4 disposal Final Disposal (Incineration via Licensed Facility) pickup->disposal Step 5 spill_cleanup Spill Cleanup Protocol 1. Alert & Ventilate 2. Contain with Inert Absorbent 3. Collect into Waste Container spill->spill_cleanup Emergency Procedure spill_cleanup->containerize Dispose of Cleanup Material

References

Safeguarding Your Research: A Comprehensive Guide to Handling α-Damascenone

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of α-Damascenone. This document provides detailed procedural guidance to ensure the safe handling of this compound in a laboratory setting. Adherence to these protocols is critical for minimizing exposure risks and ensuring regulatory compliance.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended protective equipment when handling this compound.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety GlassesMust be equipped with side shields.
Chemical GogglesRecommended for enhanced protection against splashes.[1]
Face ShieldRecommended as an additional layer of protection, particularly when there is a risk of splashing.[2]
Hand Protection Chemical-Resistant GlovesMaterials such as PVC, neoprene, or nitrile are suitable.[1][3] Always inspect gloves for integrity before use and wash hands after removal.[1]
Body Protection Protective ClothingA standard lab coat is required.[1] For larger spills, a full chemically impervious suit may be necessary.[4][5]
Impervious ApronRecommended to prevent contamination of personal clothing.[1]
Respiratory Protection RespiratorA respirator with a Type A filter should be used if ventilation is inadequate or when vapors or aerosols are generated.[3] For major spills, a self-contained breathing apparatus (SCBA) is recommended.[4][6]

Note: Contact lenses should not be worn when handling this chemical as they can absorb irritants and all lenses concentrate them.[1][3]

Experimental Protocols: Safe Handling and Disposal

Proper handling and storage are crucial to prevent accidents and maintain the integrity of the chemical.

Handling Procedures:

  • Ventilation: Use in a well-ventilated area.[3] Local exhaust ventilation should be used around open tanks and other sources of potential exposure.[6]

  • Avoid Contact: Avoid all personal contact, including inhalation of vapors.[3] Do not allow clothing wet with the material to stay in contact with skin.[3]

  • Hygiene: Wash hands thoroughly with soap and water after handling, before breaks and meals, and at the end of the work period.[3][6] Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[7][8]

  • Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[4][9] No smoking in the handling area.[3]

Storage Procedures:

  • Container: Store in original, tightly closed containers.[3]

  • Location: Store in a cool, dry, well-ventilated area away from heat sources and incompatible materials such as strong acids, alkalis, or oxidizing agents.[3][6]

  • Integrity: Protect containers against physical damage and check regularly for leaks.[3]

Spill Cleanup Protocol:

  • Minor Spills:

    • Ensure adequate ventilation and remove all ignition sources.[6][9]

    • Wear appropriate PPE, including respiratory protection if vapors are present.[3]

    • Contain the spill with sand, earth, or other inert absorbent material.[3]

    • Collect the absorbed material into a suitable, labeled container for disposal.[3]

    • Clean the spill area with soap and water, and prevent runoff into drains.[3]

  • Major Spills:

    • Evacuate the area and move upwind.[3]

    • Alert emergency responders.[3]

    • Only trained personnel with appropriate PPE, including a self-contained breathing apparatus, should attempt to clean up a major spill.[4][6]

    • Contain the spillage using barriers or absorbent materials to prevent it from entering drains or waterways.[3][6]

Disposal Plan:

All waste must be handled in accordance with local, state, and federal regulations.[3] this compound is toxic to aquatic life with long-lasting effects, so it must not be discharged into sewers or waterways.[3][6]

  • Product: Dispose of the chemical through a licensed waste management company.[10]

  • Contaminated Packaging: Empty containers should be taken to an approved waste handling site for recycling or disposal.[6] Puncture containers to prevent reuse.[3]

  • Spill Residues: Contaminated absorbent material should be sealed in labeled drums for disposal.[3]

Safe Handling Workflow

cluster_preparation Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Disposal cluster_emergency Emergency Assess Risks Assess Risks Select PPE Select PPE Assess Risks->Select PPE Prepare Workspace Prepare Workspace Select PPE->Prepare Workspace Handling this compound Handling this compound Prepare Workspace->Handling this compound Decontaminate Workspace Decontaminate Workspace Handling this compound->Decontaminate Workspace Dispose of Waste Dispose of Waste Handling this compound->Dispose of Waste Spill Occurs Spill Occurs Handling this compound->Spill Occurs Store this compound Store this compound Decontaminate Workspace->Store this compound Minor Spill Cleanup Minor Spill Cleanup Spill Occurs->Minor Spill Cleanup Minor Major Spill Response Major Spill Response Spill Occurs->Major Spill Response Major Minor Spill Cleanup->Dispose of Waste Major Spill Response->Dispose of Waste

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.